Technical Documentation Center

Trinonylamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Trinonylamine
  • CAS: 2044-22-6

Core Science & Biosynthesis

Foundational

Trinonylamine CAS number 2044-22-6

An In-Depth Technical Guide to Trinonylamine (CAS 2044-22-6) for Researchers and Drug Development Professionals Introduction Trinonylamine (CAS: 2044-22-6), also known as N,N-Dinonyl-1-nonanamine, is a tertiary aliphatic...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Trinonylamine (CAS 2044-22-6) for Researchers and Drug Development Professionals

Introduction

Trinonylamine (CAS: 2044-22-6), also known as N,N-Dinonyl-1-nonanamine, is a tertiary aliphatic amine characterized by three nine-carbon alkyl chains attached to a central nitrogen atom.[1][2] Its significant molecular weight and highly lipophilic nature distinguish it from more common tertiary amines like triethylamine (TEA). While not as extensively documented as its lower-mass analogues, Trinonylamine's unique physical properties suggest its potential as a specialized tool in organic synthesis, analytical chemistry, and material science. This guide provides a comprehensive overview of its physicochemical properties, a plausible synthetic route, potential research applications, analytical methodologies, and essential safety protocols, synthesized from available data for professionals in scientific research and drug development.

Core Physicochemical Properties

The defining characteristics of Trinonylamine stem from its C27 lipophilic structure. These properties dictate its solubility, reactivity, and potential applications. It is generally a clear, colorless to pale yellow liquid.[2]

PropertyValueSource
CAS Number 2044-22-6[1][3][4]
Molecular Formula C27H57N[1][2][3][4]
Molecular Weight 395.75 g/mol [1][2][3][4]
Density 0.821 g/cm³[3]
Boiling Point 466.2 °C at 760 mmHg[3]
Flash Point 206.9 °C[3]
LogP (Octanol/Water) 9.54[3]
IUPAC Name N,N-di(nonyl)nonan-1-amine[2]
Synonyms Trinonylamine, N,N-Dinonyl-1-nonanamine[1][2]

The exceptionally high LogP value underscores its hydrophobic nature, rendering it virtually insoluble in water but highly soluble in non-polar organic solvents such as hexanes, toluene, and dichloromethane. The steric bulk provided by the three nonyl chains significantly hinders the nitrogen's lone pair of electrons, making it a weak base but a non-nucleophilic one. This combination of high lipophilicity and steric hindrance is key to its specialized applications.

Synthesis Pathway: N-Alkylation

Trinonylamine is not naturally occurring and must be chemically synthesized. The most direct and common industrial method for producing tertiary amines is the successive N-alkylation of a primary amine with an alkyl halide.[5] A plausible laboratory-scale synthesis can be adapted from this principle.

Proposed Synthesis Workflow: Trinonylamine from Nonylamine

G cluster_reactants Reactants & Reagents cluster_process Reaction & Purification Nonylamine Nonylamine (Primary Amine) Reaction Reaction Vessel (Heated to 80°C, 24-48h) Nonylamine->Reaction Bromononane 1-Bromononane (Alkylating Agent, 2.2 eq.) Bromononane->Reaction Base Potassium Carbonate (K₂CO₃, Acid Scavenger) Base->Reaction Solvent Acetonitrile or DMF Solvent->Reaction Quench Quench with Water Reaction->Quench 1. Cool to RT Extraction Extract with Hexane Quench->Extraction Wash Wash Organic Layer (Brine) Extraction->Wash Dry Dry over Na₂SO₄ Wash->Dry Evaporation Solvent Removal (Rotary Evaporation) Dry->Evaporation Purification Purification (Vacuum Distillation) Evaporation->Purification Product Trinonylamine (Final Product) Purification->Product

Caption: Proposed synthesis workflow for Trinonylamine via double N-alkylation.

Detailed Experimental Protocol
  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add Nonylamine (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 3.0 eq.), and a suitable polar aprotic solvent like Acetonitrile.

  • Alkylation: Add 1-Bromononane (2.2 eq.) to the mixture. The excess alkylating agent ensures the reaction proceeds to the tertiary amine.

  • Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC-MS.

  • Workup: After cooling to room temperature, filter off the K₂CO₃. Quench the filtrate with water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer three times with a non-polar solvent like hexane. The high lipophilicity of Trinonylamine ensures it will partition exclusively into the organic phase.

  • Purification: Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Final Purification: The resulting crude oil can be purified by vacuum distillation to yield pure Trinonylamine, taking into account its high boiling point.[3]

Causality Note: Potassium carbonate is chosen as a mild, inexpensive base to neutralize the hydrobromic acid (HBr) byproduct, driving the reaction forward. Acetonitrile is a suitable solvent as it can dissolve the amine and the carbonate salt to a sufficient degree. The two-phase workup and extraction are highly effective due to the extreme difference in polarity between the product and the inorganic byproducts.

Potential Applications in Drug Discovery and Development

While specific citations for Trinonylamine in drug development are scarce, its properties allow for informed extrapolation of its utility by comparing it to structurally similar compounds used in pharmaceuticals.

A. As a Sterically Hindered, Lipophilic Base

In complex organic syntheses, particularly during the development of active pharmaceutical ingredients (APIs), bases are required to deprotonate substrates or scavenge acid byproducts.[6] Common bases like triethylamine can sometimes act as nucleophiles, leading to unwanted side reactions.

Insight: Trinonylamine's bulky nonyl groups create significant steric hindrance around the nitrogen atom, making it highly non-nucleophilic. Its excellent solubility in non-polar media makes it an ideal choice for reactions conducted in solvents like toluene or hexane, where inorganic bases or smaller amines have poor solubility.

B. As an Ion-Pairing Reagent in Reverse-Phase HPLC

The analysis of acidic compounds (e.g., carboxylic acids, sulfonic acids) by reverse-phase High-Performance Liquid Chromatography (HPLC) can be challenging due to poor retention on non-polar stationary phases. Ion-pairing agents are tertiary or quaternary amines that are added to the mobile phase.[6]

Mechanism: In an acidic mobile phase, Trinonylamine becomes protonated (R₃N + H⁺ → R₃NH⁺). This cationic species forms a neutral, charge-paired complex with an anionic analyte. The resulting complex is far less polar than the free analyte, significantly increasing its retention time on a C18 or C8 column and often improving peak shape. The long alkyl chains of Trinonylamine would enhance this effect dramatically.

G cluster_mobile Mobile Phase (Acidic, e.g., pH 3) cluster_stationary Stationary Phase (e.g., C18 Column) TNA Trinonylamine (R₃N) TNA_H Protonated Trinonylamine (R₃NH⁺) Cationic Ion-Pairing Agent TNA->TNA_H Proton H⁺ Proton->TNA_H IonPair Neutral Ion Pair [R₃NH⁺A⁻] TNA_H->IonPair Forms complex with Analyte Anionic Analyte (A⁻) Analyte->IonPair Column Non-Polar C18 Surface Analyte->Column Poorly Retained Alone IonPair->Column Strongly Retained by Hydrophobic Interaction

Caption: Mechanism of ion-pairing chromatography using Trinonylamine.

C. As a Phase-Transfer Catalyst (PTC)

Phase-transfer catalysis is crucial for reactions involving reagents that are soluble in different, immiscible phases (e.g., an aqueous phase and an organic phase). A PTC is a substance that transports a reactant from one phase into the other where the reaction can occur. While quaternary ammonium salts are most common, tertiary amines can also function as PTC precursors. Trinonylamine's immense lipophilicity makes it an excellent candidate for solubilizing anionic species in an organic phase.

Analytical Methodologies

Accurate quantification of Trinonylamine, whether as a residual reagent in a final product or as a component in a formulation, requires a robust analytical method. Given its high boiling point and thermal stability, Gas Chromatography is a suitable technique.

Protocol: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is designed for the quantification of Trinonylamine in a non-polar organic solvent matrix.

  • Sample Preparation:

    • Accurately prepare a stock solution of Trinonylamine reference standard (e.g., 1 mg/mL) in isooctane.

    • Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

    • Dissolve the sample to be analyzed in isooctane to achieve a theoretical concentration within the calibration range.

  • GC-MS System & Conditions:

    • GC Column: A low-bleed, non-polar column such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended.

    • Injector: Set to 280°C. Use a splitless or split (e.g., 10:1) injection mode with an injection volume of 1 µL.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 150°C, hold for 1 minute.

      • Ramp: Increase at 20°C/min to 320°C.

      • Hold: Hold at 320°C for 5 minutes.

      • Rationale: The high final temperature is necessary to ensure the high-boiling point analyte elutes from the column.

    • MS Detector:

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Acquisition Mode: Scan mode (e.g., m/z 50-500) for initial identification, followed by Selected Ion Monitoring (SIM) for quantification using characteristic fragment ions.

  • Data Analysis:

    • Confirm the identity of the Trinonylamine peak in samples by comparing its retention time and mass spectrum to that of the reference standard.

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • Quantify the amount of Trinonylamine in the sample using the regression equation from the calibration curve.

Safety, Handling, and Storage

While a specific, detailed Safety Data Sheet (SDS) for Trinonylamine is not widely available, data from analogous long-chain tertiary amines and general chemical safety principles should be strictly followed.[7][8][9][10]

  • Hazard Identification: Assumed to be harmful if swallowed or inhaled and to cause skin and serious eye irritation.[8]

  • Handling:

    • Always handle inside a certified chemical fume hood to avoid inhalation of any aerosols or vapors.[9]

    • Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses or goggles, and a lab coat.[7]

    • Avoid contact with skin, eyes, and clothing.[7]

    • Keep away from heat, sparks, open flames, and strong oxidizing agents.[9][10]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][9]

    • Keep away from incompatible materials such as strong acids and oxidizing agents.[10]

  • First Aid:

    • Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[7]

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[7]

    • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.[7]

    • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical assistance.[8]

Conclusion

Trinonylamine (CAS 2044-22-6) is a specialized tertiary amine whose utility is defined by its pronounced lipophilicity and steric bulk. For researchers and drug development professionals, it represents a potential problem-solving reagent for applications requiring a non-nucleophilic, highly soluble base in non-polar systems, or as a powerful ion-pairing agent for challenging analytical separations. While it requires careful handling due to its presumed hazards, its unique properties merit consideration for advanced organic synthesis and analytical method development.

References

  • TRI-N-NONYLAMINE | CAS#:2044-22-6 | Chemsrc. (n.d.). Retrieved January 17, 2026, from [Link]

  • N,N-Dinonyl-1-nonanamine | C27H57N | CID 137295 - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]

  • Process of preparing tritylamines - Google Patents. (n.d.).
  • osha-pv2060.pdf - Trimethylamine. (n.d.). Retrieved January 17, 2026, from [Link]

  • Triethylamine - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • Triethylamine Analysis Service | MtoZ Biolabs. (n.d.). Retrieved January 17, 2026, from [Link]

  • Triethylamine Hydrochloride Market Size, Share & Analysis 2033 Report. (n.d.). Retrieved January 17, 2026, from [Link]

  • Drug Discovery and Development - RTI International. (n.d.). Retrieved January 17, 2026, from [Link]

  • Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography using - Indian Journal of Pharmaceutical Sciences. (n.d.). Retrieved January 17, 2026, from [Link]

Sources

Exploratory

An In-depth Technical Guide to Trinonylamine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction Trinonylamine, systematically known as tri-n-nonylamine, is a symmetrical tertiary amine characterized by the presence of three nonyl (nine-car...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trinonylamine, systematically known as tri-n-nonylamine, is a symmetrical tertiary amine characterized by the presence of three nonyl (nine-carbon) alkyl chains attached to a central nitrogen atom. While not as commonly encountered in laboratory settings as its shorter-chain counterparts like triethylamine, trinonylamine and other long-chain tertiary amines possess unique physicochemical properties that make them valuable in specialized industrial and research applications. This guide provides a comprehensive overview of the molecular characteristics, synthesis, and key applications of trinonylamine, offering insights for its effective utilization in scientific endeavors.

Core Molecular and Physical Properties

Trinonylamine is a high-molecular-weight amine with distinct lipophilic characteristics due to its long alkyl chains. These structural features directly influence its physical properties and reactivity.

Molecular Formula and Weight

The chemical identity of trinonylamine is defined by its molecular formula and weight:

  • Molecular Formula: C₂₇H₅₇N[1][2][3]

  • Molecular Weight: 395.75 g/mol [2]

  • CAS Number: 2044-22-6[1][2][4]

Physicochemical Data

The physical properties of trinonylamine are summarized in the table below. Its high boiling point and low water solubility are characteristic of long-chain aliphatic compounds.

PropertyValueSource
Appearance Clear, colorless to light yellow liquid[2][3]
Boiling Point 270 °C at 1 mmHg[2]
Density 0.81 - 0.821 g/cm³[2][4]
Refractive Index 1.4500 to 1.4540[2]
pKa 9.93 ± 0.50 (Predicted)[1][2]

Molecular Structure and Visualization

The structure of trinonylamine features a central nitrogen atom bonded to three straight-chain nonyl groups. This arrangement results in a sterically hindered and highly lipophilic molecule.

Caption: Molecular structure of trinonylamine.

Synthesis of Trinonylamine

The synthesis of trinonylamine, like other long-chain tertiary amines, can be achieved through several established routes in organic chemistry. The choice of method often depends on the availability of starting materials, desired purity, and scale of the reaction.

General Synthetic Approaches

The industrial production of long-chain tertiary amines often involves the reaction of long-chain olefins with primary or secondary amines. Another common approach is the direct amination of fatty alcohols or aldehydes. These methods are advantageous for their use of readily available feedstocks.

A general and versatile laboratory-scale synthesis of tertiary amines is the reductive amination of carbonyl compounds. This method offers a high degree of control over the final product.

Illustrative Experimental Protocol: Reductive Amination

This protocol outlines a general procedure for the synthesis of a tertiary amine like trinonylamine via reductive amination.

Step 1: Formation of the Enamine Intermediate

  • In a round-bottom flask, dissolve nonanal (an aldehyde with a nine-carbon chain) in a suitable organic solvent such as toluene or tetrahydrofuran (THF).

  • Add di-n-nonylamine to the solution. The molar ratio of aldehyde to secondary amine should be approximately 1:1.

  • If desired, a catalytic amount of a weak acid (e.g., p-toluenesulfonic acid) can be added to facilitate the reaction.

  • The mixture is typically heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the enamine product.

Step 2: Reduction to the Tertiary Amine

  • Cool the reaction mixture containing the enamine intermediate to room temperature.

  • Slowly add a reducing agent. Common choices include sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB). STAB is often preferred as it is milder and more selective.

  • The reaction is stirred at room temperature or with gentle heating until the reduction is complete, which can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Step 3: Work-up and Purification

  • Quench the reaction by carefully adding water or a dilute aqueous acid solution.

  • Extract the aqueous layer with a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic extracts, wash with brine, and dry over an anhydrous salt such as sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude trinonylamine.

  • The crude product can be purified by vacuum distillation or column chromatography to obtain the final, high-purity trinonylamine.

Caption: General workflow for the synthesis of trinonylamine via reductive amination.

Applications in Research and Industry

The unique properties of trinonylamine lend it to a range of specialized applications, particularly where its lipophilicity and basicity are advantageous.

Solvent Extraction and Metallurgy

Long-chain amines, including trinonylamine, are effective extractants in hydrometallurgy. They can be used for the selective extraction of metal ions from aqueous solutions, particularly in the recovery of valuable or heavy metals from ores and waste streams. The amine acts as a liquid ion exchanger, forming a complex with the metal ion that is soluble in an organic phase.

Phase Transfer Catalysis

In multiphase reaction systems, trinonylamine can function as a phase transfer catalyst. It facilitates the transport of anionic reactants from an aqueous phase to an organic phase where the reaction occurs. Its long alkyl chains enhance its solubility in the organic phase, improving the efficiency of the catalytic process.

Corrosion Inhibition

The long alkyl chains of trinonylamine allow it to form a protective, hydrophobic layer on metal surfaces. This property makes it a useful component in corrosion inhibitor formulations for various industrial applications, particularly in the oil and gas industry.

Intermediate in Chemical Synthesis

Trinonylamine serves as a versatile intermediate in the synthesis of other complex organic molecules. Its nucleophilic nitrogen atom can participate in a variety of chemical transformations, and its long alkyl chains can be used to introduce lipophilicity into the final product. For instance, it can be a precursor for the synthesis of quaternary ammonium compounds, which have applications as surfactants, disinfectants, and fabric softeners.[5]

Safety and Handling

Trinonylamine is classified as a hazardous substance and requires careful handling in a laboratory or industrial setting.

  • Hazards: It is known to cause skin and serious eye irritation.[1][3]

  • Precautionary Measures: Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a chemical fume hood.

For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Trinonylamine is a specialized long-chain tertiary amine with a unique set of properties that make it a valuable tool in various scientific and industrial domains. Its high lipophilicity, coupled with the reactivity of its tertiary amine group, enables its use in solvent extraction, phase transfer catalysis, corrosion inhibition, and as a key intermediate in organic synthesis. A thorough understanding of its chemical characteristics and appropriate handling procedures is essential for its safe and effective application in research and development.

References

  • TRI-N-NONYLAMINE | CAS#:2044-22-6. (2025, September 18). Chemsrc. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). N,N-Dinonyl-1-nonanamine. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). N,N-Dinonyl-1-nonanamine. Retrieved January 17, 2026, from [Link]

  • Process of making long chain internal fatty tertiary amines. (n.d.). Google Patents.
  • Production of long-chain tertiary amines. (n.d.). Google Patents.

Sources

Foundational

Trinonylamine: A Technical Guide to Chemical Stability and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Trinonylamine (TNA), a tertiary amine with the chemical formula C₂₇H₅₇N, is a sterically hindered, high-molecular-weight amine characterized by three nonyl (C₉H₁₉) chains attached to a central nitrogen atom. Its significant lipophilicity and basicity make it a valuable reagent in various applications, including as a corrosion inhibitor, a catalyst in organic synthesis, and notably as a solvent extraction agent in hydrometallurgy for the separation and purification of metals.[1][2][3] Understanding the chemical stability and reactivity of trinonylamine is paramount for its safe handling, storage, and effective application in research and industrial processes. This guide provides an in-depth analysis of these properties, drawing upon available data for trinonylamine and well-established principles from analogous long-chain and sterically hindered tertiary amines.

Core Chemical and Physical Properties

A foundational understanding of trinonylamine's physical properties is essential for predicting its behavior in chemical systems.

PropertyValueSource(s)
Molecular Formula C₂₇H₅₇N[4]
Molecular Weight 395.75 g/mol [4]
Appearance Liquid[5]
Boiling Point 466.2 °C at 760 mmHg[4]
Density 0.821 g/cm³[4]
Flash Point 206.9 °C[4]
pKa (Predicted) 9.93 ± 0.50[5]

Chemical Stability Profile

The stability of trinonylamine is a key consideration for its storage and use, particularly under challenging process conditions.

Thermal Stability
Oxidative Stability

Tertiary amines, in general, demonstrate greater resistance to oxidation compared to primary and secondary amines.[7] This enhanced stability is further augmented by the presence of long alkyl chains. Studies on various amines have shown that increasing the carbon chain length improves oxidative stability.[8] The electron-donating nature of the three nonyl groups increases the electron density on the nitrogen atom, making it susceptible to oxidation. However, the significant steric hindrance provided by these bulky chains physically obstructs the approach of oxidizing agents to the nitrogen's lone pair of electrons.

Common oxidizing agents can react with tertiary amines under specific conditions:

  • Hydrogen Peroxide (H₂O₂): Tertiary amines can be oxidized by hydrogen peroxide to form the corresponding tertiary amine N-oxide.[9] This reaction is often quantitative and can be a deliberate synthetic route.[10]

  • Potassium Permanganate (KMnO₄): Strong oxidizing agents like potassium permanganate can oxidize tertiary amines. The reaction products can vary depending on the reaction conditions, but cleavage of the C-N bonds is possible.[11] The kinetics of permanganate oxidation of triethylamine have been shown to be autocatalytic.[12]

Hydrolytic Stability

Trinonylamine is not expected to undergo hydrolysis under normal conditions. The carbon-nitrogen bonds in aliphatic amines are generally stable towards water.

Reactivity Profile

The reactivity of trinonylamine is dominated by the lone pair of electrons on the nitrogen atom, which imparts both basicity and nucleophilicity.

Basicity

With a predicted pKa of its conjugate acid around 9.93, trinonylamine is a moderately strong base, comparable to other aliphatic amines.[5] It readily reacts with acids in exothermic reactions to form trinonylammonium salts. This is a fundamental reaction in its application as a solvent extraction agent, where the amine is protonated by an acid to facilitate anion exchange with a metal complex.[1][2]

G Figure 2: Factors Influencing Trinonylamine Reactivity cluster_reactivity Reactivity Profile cluster_factors Influencing Factors TNA Trinonylamine ((C₉H₁₉)₃N) Basicity Strong Base (pKa ≈ 9.93) TNA->Basicity driven by Nucleophilicity Weak Nucleophile TNA->Nucleophilicity limited by LonePair Available Lone Pair on Nitrogen LonePair->Basicity LonePair->Nucleophilicity StericHindrance Bulky Nonyl Groups StericHindrance->Nucleophilicity significantly reduces

Caption: Interplay of electronic and steric effects on TNA.

Incompatibilities

Based on its chemical properties and data from analogous compounds, trinonylamine is incompatible with:

  • Strong Oxidizing Agents: Can react violently. [10]* Strong Acids: Reacts exothermically to form salts.

  • Acid Halides and Anhydrides: Can react as a base and potentially as a nucleophile.

Material Compatibility

Specific material compatibility data for trinonylamine is limited. However, data for triethylamine and general chemical resistance guides for amines provide a strong basis for material selection.

Material ClassCompatiblePotentially Incompatible/Requires TestingIncompatible
Plastics PVDF, Nylon, CPVCPVCPolypropylene
Elastomers EPDMBuna-NViton®
Metals Stainless Steel (316)Aluminum, Zinc-

Note: This information is largely extrapolated from data for triethylamine and should be used as a guide. End-users must conduct their own testing to ensure compatibility under specific operational conditions, as factors like temperature and concentration can significantly affect material resistance. [6]

Experimental Protocols

Protocol 1: Assessment of Thermal Stability using Thermogravimetric Analysis (TGA)

This protocol outlines a general procedure for determining the thermal decomposition profile of trinonylamine, adapted from methodologies for similar compounds.

1. Instrumentation:

  • A calibrated Thermogravimetric Analyzer (TGA) capable of operating up to at least 500°C.

2. Sample Preparation:

  • Accurately weigh 5-10 mg of trinonylamine into a clean, inert TGA pan (e.g., alumina or platinum).

3. Experimental Conditions:

  • Purge Gas: High-purity nitrogen at a flow rate of 50-100 mL/min to maintain an inert atmosphere.

  • Temperature Program:

    • Equilibrate at 30°C for 5 minutes.

    • Ramp the temperature from 30°C to 500°C at a constant heating rate of 10°C/min.

4. Data Analysis:

  • Record the mass loss as a function of temperature.

  • Determine the onset temperature of decomposition, defined as the temperature at which significant mass loss begins.

  • The resulting TGA curve provides a quantitative measure of the thermal stability of trinonylamine.

G Figure 3: TGA Experimental Workflow cluster_prep Preparation cluster_analysis Analysis cluster_output Output Sample Weigh 5-10 mg Trinonylamine Pan Place in TGA Pan Sample->Pan TGA Load into TGA Pan->TGA Program Run Temp Program (30-500°C @ 10°C/min) under N₂ TGA->Program Data Record Mass Loss vs. Temperature Program->Data Curve Generate TGA Curve Data->Curve Decomp Determine Decomposition Temperature Curve->Decomp

Caption: Workflow for TGA analysis of Trinonylamine.

Conclusion

Trinonylamine is a robust, high-molecular-weight tertiary amine with significant thermal and oxidative stability, primarily due to its long alkyl chains and the steric hindrance they impart. Its reactivity is characterized by strong basicity and weak nucleophilicity, a combination that is advantageous in many synthetic and industrial applications. While direct quantitative data on some of its properties remain scarce, a comprehensive understanding of its stability and reactivity can be achieved by applying established chemical principles for analogous sterically hindered, long-chain tertiary amines. The protocols and data presented in this guide offer a solid foundation for the safe and effective use of trinonylamine in research and development.

References

  • Chemsrc. TRI-N-NONYLAMINE | CAS#:2044-22-6. Available from: [Link]

  • Mishra, A., et al. (2021). Efficiency of tri-n-octylamine for the liquid-liquid extraction of Co (II) from acidic chloride medium. Journal of Metals, Materials and Minerals, 31(1). Available from: [Link]

  • CPAchem Ltd. (2023). Safety data sheet: Triethylamine. Available from: [Link]

  • Mishra, A., et al. (2021). Efficiency of Tri-n-octylamine for the liquid-liquid extraction of Co (II) from acidic chloride medium. ResearchGate. Available from: [Link]

  • Oriental Journal of Chemistry. (2013). Studies on the Solvent Extraction of Iron (III) with Tri-iso-octylamine from Aqueous Mineral Acid Solutions. Available from: [Link]

  • Kim, S. H., et al. (2007). Solvent extraction of nickel(II) ions from aqueous solutions using triethylamine as extractant. Journal of Industrial and Engineering Chemistry. Available from: [Link]

  • Patsnap. (2024). Triethylamine: Versatile Catalyst in Chemistry. Available from: [Link]

  • Wikipedia. Triethylamine. Available from: [Link]

  • Medium. (2025). understanding the volatile nature and strong basicity of triethylamine in organic synthesis. Available from: [Link]

  • PubChem. Nonylamine. Available from: [Link]

  • PENTA s.r.o. (2024). SAFETY DATA SHEET: Triethylamine. Available from: [Link]

  • Redox. (2023). Safety Data Sheet: Triethylamine. Available from: [Link]

  • Ataman Kimya. TRIETHYLAMINE. Available from: [Link]

  • Bhat, A. R., et al. (2014). Triethylamine: an efficient N-base catalyst for synthesis of annulated uracil derivativies in aqueous ethanol. Journal of Materials and Environmental Science. Available from: [Link]

  • Manifar, T., & Rohani, S. (2005). Synthesis and Analysis of Triphenylamine: A Review. ResearchGate. Available from: [Link]

  • PubChem. Triethylamine. Available from: [Link]

  • ResearchGate. (2014). Triethylamine: An efficient N-base catalyst for synthesis of annulated uracil derivativies in aqueous ethanol. Available from: [Link]

Sources

Exploratory

synthesis and purification of Trinonylamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Purification of Trinonylamine

Introduction

Trinonylamine (C₂₇H₅₇N) is a symmetrical tertiary amine characterized by three nonyl (C₉H₁₉) chains attached to a central nitrogen atom. As a long-chain aliphatic amine, it is a high-boiling, viscous liquid with low water solubility, a property that dictates its applications and the methodologies for its purification. Its primary utility is found in solvent extraction processes for metals such as uranium and zirconium, and as a chemical intermediate for the synthesis of quaternary ammonium compounds, which are employed as corrosion inhibitors, textile softeners, and phase-transfer catalysts.[1] This guide provides a comprehensive overview of the prevalent synthesis and purification strategies for trinonylamine, grounded in established chemical principles and industrial practices for analogous long-chain amines.

Synthesis of Trinonylamine: Methodologies and Mechanistic Rationale

The industrial synthesis of symmetrical long-chain trialkylamines like trinonylamine is typically accomplished through one of two primary routes: the direct alkylation of ammonia or the catalytic reaction of alcohols with ammonia. Each pathway presents distinct advantages and challenges related to selectivity, reaction conditions, and catalyst selection.

Synthesis via Alkylation of Nonyl Halides

Direct alkylation of ammonia with a nonyl halide (e.g., 1-chlorononane or 1-bromononane) is a classical approach to forming the C-N bond.[2] The reaction proceeds via nucleophilic substitution (Sₙ2), where ammonia attacks the electrophilic carbon of the alkyl halide.

Reaction Scheme: 3 CH₃(CH₂)₈-X + NH₃ → N(CH₂(CH₂)₇CH₃)₃ + 3 HX (where X = Cl, Br)

However, this reaction is notoriously difficult to control for producing tertiary amines selectively. The initial product, mono-nonylamine, is a more potent nucleophile than ammonia, leading to rapid subsequent alkylations that produce a mixture of primary, secondary, and tertiary amines, as well as the quaternary ammonium salt. To favor the formation of the tertiary amine, a significant excess of the alkyl halide relative to ammonia can be used.

A more refined industrial approach involves using a soluble iodide catalyst, such as potassium iodide, in a two-phase system.[1] The iodide catalyst facilitates the reaction by an in-situ Finkelstein reaction, converting the less reactive alkyl chloride or bromide to the more reactive alkyl iodide, thereby increasing the reaction rate. The process is typically conducted at elevated temperatures (80-200 °C) and requires subsequent neutralization of the amine hydrohalide salts formed during the reaction to liberate the free amine.[1]

Synthesis via Catalytic Amination of 1-Nonanol

The catalytic amination of long-chain alcohols is often the most economically viable route on an industrial scale.[3] This process involves reacting 1-nonanol with ammonia at high temperatures (190-230 °C) and pressures in the presence of a hydrogenation/dehydrogenation catalyst.[3]

Reaction Scheme: 3 CH₃(CH₂)₈-OH + NH₃ --(Catalyst, H₂)--> N(CH₂(CH₂)₇CH₃)₃ + 3 H₂O

The mechanism is understood to proceed through the following steps:

  • Dehydrogenation: The alcohol is first dehydrogenated on the catalyst surface to form the corresponding aldehyde (nonanal).

  • Condensation: The aldehyde reacts with ammonia to form an imine.

  • Hydrogenation: The imine is then hydrogenated to form the primary amine.

  • Repetitive Alkylation: The primary and subsequently the secondary amine react with more aldehyde (formed from the alcohol) in a reductive amination sequence to yield the tertiary amine.

Common catalysts for this process are based on copper, nickel, or cobalt, often with promoters like chromium.[3][4] To drive the reaction towards the tertiary amine, a stoichiometric excess of the alcohol is utilized.[3]

Experimental Protocol: Catalytic Amination of 1-Nonanol

This protocol is a representative laboratory-scale procedure adapted from established industrial methods for long-chain amine synthesis.[3]

Materials:

  • 1-Nonanol (3 moles)

  • Anhydrous Ammonia (1 mole)

  • Raney Nickel or Copper-Chromite catalyst (5% by weight of 1-nonanol)

  • Hydrogen gas

  • High-pressure autoclave reactor equipped with a mechanical stirrer, gas inlet/outlet, and temperature/pressure controls.

Procedure:

  • Reactor Charging: Charge the autoclave with 1-nonanol and the hydrogenation/dehydrogenation catalyst.

  • Purging: Seal the reactor and purge it several times with nitrogen gas, followed by hydrogen gas, to remove all air.

  • Pressurization & Heating: Pressurize the reactor with hydrogen to an initial pressure of 20-30 bar. Begin stirring and heat the reactor to 200-220 °C.

  • Ammonia Introduction: Once the target temperature is reached, introduce anhydrous ammonia into the reactor until the desired molar ratio is achieved.

  • Reaction: Maintain the reaction temperature and pressure for 8-12 hours. The pressure will initially rise due to the formation of water and then stabilize. Monitor the reaction progress by sampling if the reactor setup allows.

  • Cooling & Depressurization: After the reaction is complete, cool the reactor to room temperature. Carefully vent the excess ammonia and hydrogen in a fume hood.

  • Catalyst Removal: Discharge the crude reaction mixture and filter it to remove the catalyst. The filtrate contains trinonylamine, unreacted 1-nonanol, and lesser amounts of mono- and di-nonylamines.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_synthesis Synthesis of Trinonylamine via Catalytic Amination Reactants 1-Nonanol + Ammonia + H₂ Reactor High-Pressure Autoclave (200-220°C, High Pressure) Reactants->Reactor Catalyst Hydrogenation/Dehydrogenation Catalyst (e.g., Raney Ni, Cu-Cr) Catalyst->Reactor Crude_Mixture Crude Reaction Product (Trinonylamine, Byproducts, Water, Catalyst) Reactor->Crude_Mixture Filtration Catalyst Filtration Crude_Mixture->Filtration Filtered_Product Crude Trinonylamine Mixture Filtration->Filtered_Product

Caption: Workflow for the synthesis of trinonylamine.

Purification of Trinonylamine

The purification of trinonylamine from the crude reaction mixture is critical to achieving the desired product quality. The primary impurities are unreacted 1-nonanol, water, and the side-products mono-nonylamine and di-nonylamine. A multi-step purification strategy is typically employed.

Water and Alcohol Removal

The crude product is first subjected to distillation to remove water and any low-boiling components. Due to the high boiling point of trinonylamine, this is performed under reduced pressure (vacuum distillation) to prevent thermal decomposition.[5] Unreacted 1-nonanol will also distill, but at a different temperature/pressure point than the amine products.

Separation of Amine Byproducts via Acid Extraction

The key to separating the tertiary amine from the primary and secondary amine byproducts lies in the differential basicity and solubility of their salts.

  • Step 1: Dissolution: The crude amine mixture is dissolved in a non-polar organic solvent like toluene or hexane.

  • Step 2: Acidic Wash: The organic solution is washed with a dilute aqueous acid (e.g., HCl or H₂SO₄). Primary and secondary amines are more readily protonated and their resulting hydrochloride salts are more soluble in the aqueous phase than the bulkier trinonylamine hydrochloride. This step selectively removes a significant portion of the lower-order amines.

  • Step 3: Liberation of Free Amine: The organic layer, now enriched with trinonylamine, is washed with a dilute aqueous base (e.g., NaOH) to neutralize any remaining acid and convert any dissolved trinonylamine hydrochloride back to the free amine.

  • Step 4: Washing and Drying: The organic layer is then washed with water to remove residual salts and dried over an anhydrous drying agent like sodium sulfate.

Final Purification by Vacuum Distillation

The final step is a fractional vacuum distillation of the dried organic solution.[5] After the solvent is removed, the temperature is gradually increased under high vacuum. The remaining di-nonylamine will distill first, followed by the pure trinonylamine product, leaving behind any non-volatile impurities and quaternary salts.

Experimental Protocol: Purification of Crude Trinonylamine

Materials:

  • Crude trinonylamine mixture

  • Toluene

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Vacuum distillation apparatus

Procedure:

  • Dissolution: Dissolve the crude trinonylamine mixture in an equal volume of toluene.

  • Acid Extraction: Transfer the solution to a separatory funnel and wash three times with 1 M HCl. Combine the aqueous layers, which contain the primary and secondary amine salts.

  • Neutralization: Wash the organic layer with 1 M NaOH until the aqueous wash is basic. This ensures all trinonylamine is in its free base form.

  • Final Wash: Wash the organic layer with brine to aid in the removal of dissolved water.

  • Drying: Separate the organic layer and dry it over anhydrous Na₂SO₄. Filter to remove the drying agent.

  • Vacuum Distillation:

    • Assemble a vacuum distillation apparatus.

    • Charge the distillation flask with the dried organic solution.

    • First, distill off the toluene solvent at atmospheric or slightly reduced pressure.

    • Once the solvent is removed, apply a high vacuum (<1 mmHg) and gradually heat the flask.

    • Collect the fractions that distill at the boiling point of trinonylamine under the applied pressure, leaving behind higher-boiling residues.

Purification Logic Diagram

PurificationLogic Crude Crude Trinonylamine (TNA, DNA, MNA, Nonanol, H₂O) Dissolve Dissolve in Toluene Crude->Dissolve AcidWash Wash with 1M HCl Dissolve->AcidWash BaseWash Wash with 1M NaOH AcidWash->BaseWash Organic Layer Waste1 Aqueous Waste (MNA·HCl, DNA·HCl) AcidWash->Waste1 Aqueous Layer Dry Dry with Na₂SO₄ BaseWash->Dry Organic Layer Waste2 Aqueous Waste (NaCl, NaOH) BaseWash->Waste2 Aqueous Layer Distill Fractional Vacuum Distillation Dry->Distill PureTNA Pure Trinonylamine Distill->PureTNA

Caption: Logical workflow for the purification of trinonylamine.

Purity Analysis

To ensure the final product meets the required specifications, a combination of analytical techniques should be employed to assess purity and confirm identity.

TechniquePurposeExpected Observations for Trinonylamine
Gas Chromatography (GC-FID/GC-MS) To determine purity and identify volatile impurities.[6][7]A major peak corresponding to trinonylamine. Minor peaks may indicate residual solvent, 1-nonanol, or di-nonylamine. MS provides mass fragmentation for confirmation.
¹H NMR Spectroscopy To confirm the chemical structure and identify proton environments.[8]A triplet around 0.9 ppm (CH₃), a broad multiplet around 1.2-1.3 ppm ((CH₂)₇), and a triplet around 2.4 ppm (N-CH₂). Integration should correspond to the 57 protons.
¹³C NMR Spectroscopy To confirm the carbon skeleton of the molecule.[8]A series of distinct peaks for the 9 unique carbons in the nonyl chains.
Karl Fischer Titration To quantify the water content.Determines the percentage of residual water, which should be very low after drying and distillation.

Safety and Handling

Trinonylamine, as a long-chain tertiary amine, must be handled with appropriate care. While it is less volatile than short-chain amines like triethylamine, it shares similar hazards.[9][10][11][12]

  • Hazards:

    • Corrosive: Causes severe skin burns and eye damage upon contact.[11]

    • Toxicity: Can be harmful if swallowed, inhaled, or absorbed through the skin.

    • Flammability: It is a combustible liquid with a high flash point. Keep away from heat, sparks, and open flames.[10]

  • Personal Protective Equipment (PPE):

    • Wear chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and splash-proof safety goggles or a face shield.[11]

    • Handle only in a well-ventilated area or a chemical fume hood.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[13]

    • Keep away from strong oxidizing agents and strong acids.[11]

  • Disposal:

    • Dispose of waste in accordance with local, state, and federal regulations. Do not discharge into drains or the environment.

References

  • Baird Chemical Industries Inc. (1969). Preparation of trialkylamines. U.S. Patent 3,472,900.
  • Societe Nationale Des Poudres et Explosifs. (1988). Process for the production of long chain alkyl amines and dimethylalkyl amines from esters. European Patent EP0267081A1.
  • BASF AG. (1989). Preparation of trialkylamines. U.S. Patent 4,851,578.
  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Fieser, L. F., & Williamson, K. L. (1957). triphenylamine. Organic Syntheses, 37, 88. Retrieved from [Link]

  • Imperial Chemical Industries Plc. (1991). Method for the synthesis of polyoxyalkylene tertiary amines. European Patent EP0439249A1.
  • Institut Francais Du Petrole. (1973). Process of synthesis of long-chain aliphatic amines. U.S. Patent 3,728,393.
  • Manifar, T., & Rohani, S. (2007). Synthesis and Analysis of Triphenylamine: A Review. Organic Process Research & Development, 11(4), 650-658. Retrieved from [Link]

  • Gaylord Chemical. (n.d.). Triethylamine Solvent Properties. Retrieved from [Link]

  • Adams, R., & Marvel, C. S. (1921). trimethylamine hydrochloride. Organic Syntheses, 1, 71. Retrieved from [Link]

  • Wikipedia. (n.d.). Triethylamine. Retrieved from [Link]

  • Ko, E. J., & Kim, Y. H. (1985). A Convenient Method for the Preparation of Primary Amines Using Tritylamine. Bulletin of the Korean Chemical Society, 6(5), 321-322. Retrieved from [Link]

  • Penta chemicals. (2024). Safety Data Sheet - Triethylamine. Retrieved from [Link]

  • Zhang, Y., et al. (2019). Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient. Journal of Pharmaceutical and Biomedical Analysis, 174, 46-52. Retrieved from [Link]

  • Sciencemadness Wiki. (2023). Triethylamine. Retrieved from [Link]

  • Redox. (2023). Safety Data Sheet Triethylamine. Retrieved from [Link]

  • Upjohn Co. (1958). Purification of triethylamine. U.S. Patent 2,846,376.
  • Shell Oil Co. (1971). Process of preparing tritylamines. U.S. Patent 3,577,413.
  • New Jersey Department of Health. (n.d.). Triethylamine - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Analytice. (n.d.). Laboratory Analysis of Triethylamine. Retrieved from [Link]

  • PubChem. (n.d.). Triethylamine hydrochloride. Retrieved from [Link]

  • NurdRage. (2017, March 18). Use Sodium to Purify Triethylamine. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of triethylamine 3HF adduct recorded at various temperatures. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra (400 MHz, D 2 O) of (a) triethylamine, (b) MsOH, (c).... Retrieved from [Link]

  • Agilent Technologies, Inc. (2011). Analysis of primary, secondary and tertiary amines. Retrieved from [Link]

  • Chromatography Forum. (2009). Methanol and Triethylamine analysis. Retrieved from [Link]

  • Deshpande, A., Yamgar, R., & Ramachandran, G. (2012). Determination of Diethylamine and Triethylamine Quantitatively using GC-headspace Chromatography. Eurasian Journal of Analytical Chemistry, 7(1). Retrieved from [Link]

Sources

Foundational

Introduction: The Role of Trinonylamine in Modern Separation Science

An In-depth Technical Guide to the Basic Mechanism of Trinonylamine as an Extractant For Researchers, Scientists, and Drug Development Professionals Trinonylamine (TNA) is a high-molecular-weight, water-insoluble tertiar...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Basic Mechanism of Trinonylamine as an Extractant

For Researchers, Scientists, and Drug Development Professionals

Trinonylamine (TNA) is a high-molecular-weight, water-insoluble tertiary amine that has carved a significant niche in the field of solvent extraction, a technique also known as liquid-liquid extraction. Its utility spans from hydrometallurgical processes, where it is used for the selective recovery and purification of metals, to the separation of organic compounds like carboxylic acids from complex aqueous streams such as fermentation broths.[1][2][3] The efficacy of TNA as an extractant is rooted in the fundamental chemistry of its tertiary amine functional group, which can engage in specific, reversible chemical interactions to transfer a target solute from an aqueous phase to an organic phase.

This guide provides an in-depth exploration of the core mechanisms governing the function of Trinonylamine. As a Senior Application Scientist, the focus here is not merely on procedural steps but on the underlying causality—the "why" behind the "how"—to empower researchers to rationally design, optimize, and troubleshoot their separation processes. We will dissect the chemical principles, explore the primary extraction pathways, and provide validated experimental protocols.

Part 1: Core Chemical Principles of Trinonylamine

The extractive capability of TNA is not magic; it is a direct consequence of its molecular structure and resulting chemical properties.

Molecular Structure and Basicity: The Engine of Extraction

Trinonylamine, with the formula N(C₉H₁₉)₃, is a tertiary amine featuring three long, non-polar nonyl chains attached to a central nitrogen atom. This structure dictates two critical properties:

  • High Basicity: The nitrogen atom possesses a lone pair of electrons, making it a Lewis base. Unlike aromatic amines such as triphenylamine, where the lone pair is delocalized across the phenyl rings rendering the molecule non-basic[4], the alkyl chains in TNA are electron-donating. This inductively enhances the electron density on the nitrogen, making TNA a relatively strong base capable of being readily protonated by acids.[5]

  • Organic Phase Solubility: The extensive, non-polar alkyl chains render the molecule highly soluble in non-polar organic solvents (diluents) like kerosene, toluene, or hexane, and virtually insoluble in water.[6] This immiscibility is the foundation of the two-phase liquid-liquid extraction system.

The Role of the Diluent and Modifier

TNA is rarely used in its pure form; it is dissolved in an organic diluent. The choice of diluent is critical as it influences the extraction mechanism and efficiency by solvating the extractant and the resulting solute-extractant complex.[6][7] Diluent polarity can significantly affect the distribution coefficient and loading capacity.[7]

In some systems, a "modifier"—often a long-chain alcohol like 1-octanol—is added to the organic phase. The modifier's role is to improve the solubility of the amine-solute complex, preventing the formation of a third phase and improving phase disengagement.[8]

Part 2: The Core Mechanisms of Trinonylamine Extraction

TNA primarily operates via two distinct, yet related, mechanisms depending on the nature of the solute being extracted: Anion Exchange for the extraction of metal complexes and Acid-Base Interaction for the extraction of acidic compounds.

Mechanism I: Anion Exchange for Metal Ion Complexes

In hydrometallurgy, TNA is a cornerstone for extracting metals that can form anionic complexes in acidic solutions, such as cobalt, uranium, and palladium.[9][10][11] The process is a form of anion exchange and occurs in two fundamental steps.

Step 1: Protonation of the Amine First, the TNA in the organic phase reacts with a strong acid (e.g., hydrochloric acid, HCl) from the aqueous phase. The basic nitrogen is protonated, forming a trialkylammonium salt which is soluble in the organic phase.[8][10]

R₃N(org) + H⁺(aq) + Cl⁻(aq) ⇌ R₃NH⁺Cl⁻(org)

This protonated amine salt is the active extractant.

Step 2: Anion Exchange The anionic metal complex in the aqueous phase (e.g., the tetrachlorocobaltate(II) ion, [CoCl₄]²⁻) is then extracted into the organic phase by exchanging with the chloride ions of the trialkylammonium salt.[3] This forms a stable, charge-neutral ion pair that is highly soluble in the organic diluent.

2(R₃NH⁺Cl⁻)(org) + [CoCl₄]²⁻(aq) ⇌ (R₃NH⁺)₂[CoCl₄]²⁻(org) + 2Cl⁻(aq)

The overall equilibrium is driven by the formation of the stable ion-pair in the organic phase.[8]

Anion_Exchange_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase H_aq H⁺ TNA_salt Protonated TNA (R₃NH⁺Cl⁻) Cl_aq Cl⁻ Metal_complex [CoCl₄]²⁻ Extracted_complex Extracted Ion Pair ((R₃NH⁺)₂[CoCl₄]²⁻) TNA TNA (R₃N) TNA->TNA_salt 1. Protonation TNA_salt->Extracted_complex 2. Anion Exchange Acid_Base_Extraction cluster_aqueous Aqueous Phase cluster_organic Organic Phase Acid_aq Carboxylic Acid (HA) Complex_org Acid-Amine Complex ([R₃NH⁺A⁻]) TNA_org TNA (R₃N) TNA_org->Complex_org Acid-Base Reaction (Complex Formation)

Acid-base interaction mechanism for carboxylic acid extraction.

Part 3: Quantitative Data and Influencing Factors

The efficiency of an extraction process is quantified by the distribution coefficient (K_D), which is the ratio of the solute's concentration in the organic phase to its concentration in the aqueous phase at equilibrium. Numerous factors influence K_D. While specific data for Trinonylamine can be limited, extensive studies on the analogous and widely used Trioctylamine (TOA) provide a robust framework for understanding performance. [12] Table 1: Key Parameters Influencing TNA Extraction Efficiency

ParameterGeneral Impact on Extraction EfficiencyCausality & Field Insights
Aqueous Phase pH Crucial for both mechanisms. For metals, pH must be low enough to form the anionic complex and protonate the amine. For acids, pH must be below the acid's pKa to ensure it is in the extractable, undissociated form. [6][7]A delicate balance is required. Overly acidic conditions can lead to competitive extraction of the acid itself, reducing metal extraction efficiency.
Extractant Concentration Increasing TNA concentration generally increases K_D until saturation (loading limit) is reached. [3][9]Stoichiometry is key. The slope of a log(K_D) vs. log([TNA]) plot can reveal the number of TNA molecules involved in the extracted complex. [3]
Solute Concentration High solute concentrations can lead to saturation of the organic phase, decreasing the percentage of extraction. [9]Operating below the maximum loading capacity ensures high efficiency and prevents the formation of a third phase.
Temperature The effect is system-dependent. Extraction can be exothermic or endothermic. [9]Thermodynamic studies (e.g., Van't Hoff plots) are essential to determine the enthalpy of extraction and optimize temperature for energy efficiency. [9]
Diluent Polarity Non-polar diluents often favor the formation of the amine-solute ion pair, enhancing extraction. [7][13]The diluent is not inert; it actively participates in solvating the species. Its choice can alter the extraction mechanism and selectivity.
Salting-Out Agents Adding neutral salts (e.g., KCl, NaCl) to the aqueous phase can increase metal extraction. [9]The salts increase the activity of the anionic metal complex in the aqueous phase, promoting its transfer to the organic phase.

Part 4: Experimental Protocols and Workflows

A self-validating system is one where the methodology is robust, reproducible, and provides clear, interpretable results. The following protocols are designed with this principle in mind.

Protocol: Determination of Distribution Coefficient (K_D) for Cobalt(II) Extraction

This protocol provides a framework for quantifying the extraction efficiency of TNA for a model metal ion from a chloride medium.

1. Preparation of Organic Phase:

  • Prepare a stock solution of Trinonylamine (e.g., 0.1 M) in a suitable organic diluent (e.g., kerosene or toluene).

  • If required, add a modifier (e.g., 2-5% v/v isodecanol) to the organic phase to improve solubility and phase separation. [8] 2. Preparation of Aqueous Phase:

  • Prepare an aqueous stock solution of the metal salt (e.g., 0.01 M CoCl₂) in a defined acidic matrix (e.g., 3 M HCl). [9]This ensures the formation of the target anionic complex, [CoCl₄]²⁻.

3. Extraction Procedure:

  • In a separatory funnel, combine equal volumes of the prepared organic and aqueous phases (e.g., 20 mL each, for an Organic/Aqueous (O/A) ratio of 1:1).

  • Shake vigorously for a predetermined time (e.g., 5-10 minutes) to ensure equilibrium is reached. [8] * Allow the phases to separate completely. A centrifuge may be used to aid separation if emulsions form.

  • Carefully separate the two phases. The aqueous phase after extraction is termed the "raffinate."

4. Analysis:

  • Determine the concentration of the metal ion in the initial aqueous phase and in the raffinate using a suitable analytical technique, such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES). [8] * The concentration of the metal in the organic phase is calculated by mass balance: [M]org = [M]aq,initial - [M]aq,raffinate (assuming equal volumes).

  • Calculate the Distribution Coefficient: K_D = [M]org / [M]aq,raffinate.

Experimental_Workflow cluster_prep Phase Preparation cluster_proc Extraction Process cluster_analysis Analysis & Calculation prep_org Prepare Organic Phase (TNA in Diluent) contact Combine Phases in Separatory Funnel prep_org->contact prep_aq Prepare Aqueous Phase (Metal in Acid) prep_aq->contact shake Shake to Reach Equilibrium contact->shake separate Allow Phases to Separate shake->separate collect Collect Organic Phase and Aqueous Raffinate separate->collect analyze Analyze Metal Conc. in Initial & Raffinate collect->analyze mass_balance Calculate [M]org (by Mass Balance) analyze->mass_balance calc_kd Calculate K_D mass_balance->calc_kd

General experimental workflow for determining the distribution coefficient.
Protocol: Stripping and Regeneration

The economic and environmental viability of an extraction process often depends on the ability to regenerate and recycle the extractant.

  • For Carboxylic Acids: The loaded organic phase can be stripped by contacting it with an aqueous solution of a base, such as NaOH or NaHCO₃. [2]This deprotonates the trialkylammonium cation, releasing the carboxylate salt into the new aqueous phase and regenerating the free TNA in the organic phase for reuse. [14] + Na⁺(aq) + OH⁻(aq) → R₃N(org) + Na⁺A⁻(aq) + H₂O

  • For Metals: Stripping is typically achieved by contacting the loaded organic phase with an aqueous solution that disrupts the ion-pair complex. This could be water, a dilute acid, or a complexing agent that has a higher affinity for the metal ion. The choice of stripping agent is critical for process efficiency. [8]

Conclusion

Trinonylamine's effectiveness as an extractant is a direct result of its fundamental chemical nature: a basic, organically soluble tertiary amine. Its versatility stems from its ability to engage in two primary mechanisms—anion exchange with negatively charged metal complexes and acid-base interactions with acidic organic molecules. A thorough understanding of these core mechanisms, coupled with the systematic evaluation of key process parameters, empowers researchers to harness the full potential of TNA for developing efficient, selective, and robust separation technologies. The principles and protocols outlined in this guide provide a scientifically grounded framework for the application and optimization of TNA in diverse scientific and industrial settings.

References

  • Coleman, C. F. (1963). AMINES AS EXTRACTANTS. Nuclear Science and Engineering, 17. [Link]

  • Coleman, C. F. (2017). Amines as Extractants. Nuclear Science and Engineering. [Link]

  • Rodriguez, N. R., et al. (2024). Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. Energies. [Link]

  • Sabela, M., et al. (2001). RECENT ADVANCES IN AMINES AS SEPARATING AGENTS FOR METAL IONS. Scilit. [Link]

  • Demmelmayer, P., & Kienberger, M. (2022). Amine-based extractants for isolation of carboxylic acids from complex, biobased process streams. Graz University of Technology. [Link]

  • Wikipedia. (n.d.). Triphenylamine. [Link]

  • Ju, Y-H., et al. (2001). Extraction of Carboxylic Acids from Aqueous Solutions with the Extractant System Alcohol/Trin‐Alkylamines. ResearchGate. [Link]

  • ChemSino. (n.d.). How to Prepare Triethylamine Hydrochloride and Recover Triethylamine from Waste Water? [Link]

  • Poole, L. J., & King, C. J. (1991). Novel Regenerated Solvent Extraction Processes for the Recovery of Carboxylic Acids or Ammonia from Aqueous Solutions Part I. Regeneration of Amine-Carboxylic Acid Extracts. UNT Digital Library. [Link]

  • Datta, D., & Kumar, S. (2022). Reactive Extraction of Carboxylic Acids (Lactic, Propionic and Succinic Acids) using Tri-n-Butyl Amine Dissolved in Various Diluents. ResearchGate. [Link]

  • Malmary, G., et al. (2001). Recovery of Carboxylic Acids From Aqueous Solutions by Liquid-Liquid Extraction With a Triisooctylamine Diluent System. Scite.ai. [Link]

  • Mishra, A., et al. (2021). Efficiency of tri-n-octylamine for the liquid-liquid extraction of Co (II) from acidic chloride medium. Semantic Scholar. [Link]

  • Mishra, A., et al. (2021). Efficiency of Tri-n-octylamine for the liquid-liquid extraction of Co (II) from acidic chloride medium. ResearchGate. [Link]

  • Cascaval, D., et al. (2014). Influence of Solvent Polarity on the Mechanism and Efficiency of Formic Acid Reactive Extraction with Tri-n-Octylamine from Aqueous Solutions. ResearchGate. [Link]

  • Chang, L-B., et al. (2001). Extraction mechanism and behavior of oxalic acid by trioctylamine. ResearchGate. [Link]

  • Al-Othman, M. R., et al. (2019). Solvent extraction of nickel(II) ions from aqueous solutions using triethylamine as extractant. ResearchGate. [Link]

  • Poole, L. J., & King, C. J. (1991). Regeneration of carboxylic acid-amine extracts by back-extraction with an aqueous solution of a volatile amine. SciTech Connect. [Link]

  • Adams, R., & Brown, B. K. (1926). trimethylamine hydrochloride. Organic Syntheses. [Link]

  • Wikipedia. (n.d.). Triethylamine. [Link]

  • Aatish. (2025). understanding the volatile nature and strong basicity of triethylamine in organic synthesis. Medium. [Link]

  • Various Authors. (2014). How can I remove triethylamine hydrochloride salt from the air and moisture sensitive reaction mixture? ResearchGate. [Link]

  • Agilent. (n.d.). Evaluation of Different Ion-Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. [Link]

  • Rack, J. M., et al. (2020). Ion-pairing with triethylammonium acetate improves solid-phase extraction of ADP-ribosylated peptides. PMC. [Link]

  • Golubyatnikova, L. G., et al. (2014). Palladium(II) extraction from hydrochloric acid solutions with diacylated triethylenetetramine. ResearchGate. [Link]

  • Dâas, A., et al. (2019). Extraction of aqueous of malic acid by trioctylamine extractant in various diluents. ResearchGate. [Link]

  • Schulz, M., & Lobert, S. (2001). Use of volatile amines as ion-pairing agents for the high-performance liquid chromatographic-tandem mass spectrometric determination of aromatic sulfonates in industrial wastewater. PubMed. [Link]

  • CN101293840A - Process for recovering triethylamine from aqueous solution of triethylamine hydrochloride. (2008).
  • IPROS GMS. (2023). Application Data: Positive Ion Measurement by Triethylamine Removal. [Link]

  • Liang, G. (1994). Use of Triethylamine as an Ion-Pairing Reagent. Semantic Scholar. [Link]

  • National Center for Biotechnology Information. (n.d.). Triethylamine. PubChem. [Link]

Sources

Exploratory

A-Historical-and-Technical-Guide-to-Long-Chain-Tertiary-Amines-Synthesis-Mechanisms-and-Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Genesis of Amine Chemistry and the Rise of Long-Chain Tertiary Amines The journey into the world of long-chain...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Genesis of Amine Chemistry and the Rise of Long-Chain Tertiary Amines

The journey into the world of long-chain tertiary amines is fundamentally intertwined with the pioneering work of August Wilhelm von Hofmann in the mid-19th century. His foundational research into the derivatives of ammonia and the subsequent classification of amines into primary, secondary, tertiary, and quaternary ammonium salts laid the essential groundwork for the entire field of amine chemistry.[1] While much of Hofmann's initial focus was on aromatic and short-chain aliphatic amines, his discoveries, including the Hofmann rearrangement, provided the early synthetic pathways that could be adapted for the creation of amines with extended alkyl chains.[1]

Long-chain tertiary amines, characterized by a nitrogen atom bonded to three alkyl groups, at least one of which is a long aliphatic chain, possess a unique amphiphilic nature. This duality of a polar amine head and a nonpolar hydrocarbon tail has made them indispensable in a vast array of applications, from surfactants and corrosion inhibitors to crucial intermediates in the synthesis of pharmaceuticals.[1][2][3] This guide delves into the historical evolution of their synthesis, explores the mechanistic underpinnings of key reactions, and provides a forward-looking perspective on their continued importance in science and industry.

The Evolution of Synthetic Methodologies: From Classical Reactions to Modern Catalysis

The synthesis of tertiary amines has undergone a significant transformation, moving from harsh, non-atom-economic processes to more efficient and environmentally benign catalytic methods.[4][5][6] Historically, the production of long-chain tertiary amines relied on several key approaches, each with its own set of advantages and limitations.

Foundational Synthetic Routes

Early methods for synthesizing long-chain tertiary amines often involved the reaction of long-chain alkyl halides or alcohols with dimethylamine, the methylation of long-chain primary amines using methanol in the presence of mineral acid catalysts, or the reduction of long-chain carboxylic amides.[7] However, these processes were frequently plagued by low yields, the formation of difficult-to-separate product mixtures, and high manufacturing costs, which hindered their widespread commercial application.[7]

A significant advancement came with the development of the Leuckart-Wallach reaction, which utilizes formic acid as both a reducing agent and a source of the methyl group for the N-methylation of amines. A 1945 patent described a process for producing N-dimethyl long-chain alkyl amines by treating primary amines with an excess of formic acid and formaldehyde at controlled temperatures.[7] This method offered a more practical and economical route to these valuable compounds.[7]

Reductive amination of carbonyl compounds has also been a cornerstone in the synthesis of tertiary amines.[4][5][6][8] This versatile reaction involves the condensation of a secondary amine with an aldehyde or ketone to form an enamine or iminium ion, which is then reduced to the corresponding tertiary amine.[9]

The "Nitrile Process": A Commercial Milestone

The 20th century saw the rise of the "Nitrile Process" as a major industrial method for producing long-chain aliphatic amines.[1] This two-step process involves:

  • Conversion of Fatty Acids to Fatty Nitriles: Fatty acids, derived from natural fats and oils, are reacted with ammonia over dehydrating catalysts at high temperatures to produce fatty nitriles.[3]

  • Catalytic Hydrogenation of Nitriles: The resulting fatty nitriles are then catalytically hydrogenated to yield primary amines.[1] These primary amines can subsequently be converted to tertiary amines through various alkylation methods.

This process represented a more efficient and selective route to long-chain primary amines, which are key precursors for tertiary amines.[1]

The Modern Era: Catalytic Innovations

Recent decades have witnessed a paradigm shift towards the use of sophisticated catalytic systems to achieve highly selective and efficient synthesis of tertiary amines. These modern methods often offer milder reaction conditions, greater functional group tolerance, and improved atom economy.

Ruthenium-Catalyzed Reactions: Ruthenium complexes have emerged as powerful catalysts for various transformations leading to tertiary amines. For instance, a highly selective C-N bond formation has been developed using a ruthenium-catalyzed "hydrogen-borrowing" strategy, which allows for the efficient synthesis of tertiary amines from nitroarenes and primary alcohols.[10] Another ruthenium-based catalyst, [Ru(p-cymene)Cl2]2, in conjunction with bidentate phosphine ligands, has been shown to effectively convert primary amines to secondary amines and secondary amines to tertiary amines.[11]

Iridium-Catalyzed N-Methylation: Iridium complexes featuring N-heterocyclic carbene (NHC) ligands have demonstrated high catalytic activity for the N-methylation of primary amines using methanol as the methylating agent.[11] These systems allow for selective N,N-dimethylation of aliphatic amines and controlled N-monomethylation or N,N-dimethylation of aromatic amines.[11]

Brønsted Acid Catalysis: Simple and practical protocols using triflic acid as a catalyst have been reported to efficiently promote the direct reductive amination of carbonyl compounds, offering a metal-free alternative for tertiary amine synthesis.[4][5][6]

Visible-Light-Mediated Synthesis: An innovative approach for the synthesis of tertiary amines involves a visible-light-facilitated carbonyl alkylative amination.[12] This metal-free, modular transformation unites aldehydes and secondary amines with alkyl halides in a process that is initiated by a distinct radical step, leading to a chain reaction.[12]

Palladium-Catalyzed C-H Amination: A recent breakthrough utilizes a palladium catalyst to directly replace a hydrogen atom on a molecule's carbon framework with a basic secondary amine to form tertiary amines.[13] This method addresses the long-standing challenge of metal catalysts preferentially interacting with the basic amine over the C-H bond by using amine-BF3 salts, which allows for a slow, controlled release of the amine.[13]

Mechanistic Insights: Understanding the "How" and "Why"

The choice of a particular synthetic route is often guided by an understanding of the underlying reaction mechanisms. This knowledge allows for the optimization of reaction conditions and the prediction of potential side products.

Reductive Amination: A Two-Step Dance

The reductive amination of a ketone with a secondary amine to form a tertiary amine is a classic example of a two-step process.

  • Enamine Formation: The secondary amine first reacts with the ketone to form an enamine intermediate.

  • Reduction: The enamine is then reduced in a second step, typically using a reducing agent like sodium borohydride (NaBH4), to yield the final tertiary amine.[9]

Alternatively, a secondary amine can be reacted with an acid chloride to form an amide, which is subsequently reduced with a strong reducing agent like lithium aluminum hydride (LiAlH4) to produce the tertiary amine.[9]

Caption: Synthetic pathways to tertiary amines via reductive amination.

Catalytic Cycles: The Engine of Modern Synthesis

Modern catalytic methods operate through elegant and efficient catalytic cycles. For example, in the ruthenium-catalyzed "hydrogen-borrowing" amination, the alcohol is first dehydrogenated to an aldehyde, which then reacts with the amine to form an imine. The imine is subsequently reduced by the captured hydrogen to yield the amine product, and the catalyst is regenerated.

Caption: Simplified catalytic cycle for hydrogen-borrowing amination.

Applications: The Broad Impact of Long-Chain Tertiary Amines

The unique properties of long-chain tertiary amines and their derivatives, such as quaternary ammonium compounds and amine oxides, have led to their widespread use in numerous industrial and commercial applications.[3]

Key Application Areas:
ApplicationDescriptionKey Derivatives
Fabric Softeners Quaternary ammonium salts with long alkyl chains provide softness and antistatic properties to textiles.Didecyl dimethyl ammonium chloride
Surfactants & Emulsifiers Their amphiphilic nature makes them effective in reducing surface tension, aiding in emulsification and cleaning.Alkyldimethylamine oxides, primary amines for asphalt emulsifiers
Bactericides & Disinfectants Quaternary ammonium salts, particularly those with a benzyl group, are used for disinfection in domestic, medical, and industrial settings.Alkyl(benzyl)dimethyl and alkyltrimethyl ammonium compounds
Corrosion Inhibitors Long-chain amines and their derivatives form a protective layer on metal surfaces, preventing corrosion.Alkylpropylenediamines
Oilfield Chemicals Used to enhance crude oil recovery by reducing surface tension and viscosity, and to control microbial growth.Lignosulfonate amines
Anticaking Agents Primary amines and their salts are used to prevent the caking of fertilizers and explosives.Fatty amines
Pigment Dispersants Tertiary amines are employed to disperse pigments in inks and coatings, improving their stability and quality.Tertiary amines, fatty diamines, and polyamines

Experimental Protocols: A Glimpse into Historical Syntheses

To provide a practical understanding of the historical synthesis of long-chain tertiary amines, the following is a representative protocol based on the Leuckart-type reaction described in early patents.

Synthesis of N-Dimethyl Dodecylamine (Representative Protocol)

Materials:

  • Dodecylamine (primary amine, C12H25NH2)

  • Formic acid (90%)

  • Formaldehyde (37% aqueous solution)

  • Benzene

  • Concentrated Hydrochloric Acid

  • Sodium Hydroxide solution

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, charge dodecylamine.

  • Addition of Formic Acid: Slowly add a molar excess of formic acid to the dodecylamine while maintaining the temperature below 60°C with cooling.

  • Addition of Formaldehyde: After the initial reaction subsides and the mixture is cooled to room temperature, add formaldehyde solution.

  • Heating and Reaction: Gradually heat the reaction mixture. The evolution of carbon dioxide will be observed. Continue heating until the gas evolution ceases, indicating the completion of the reaction.

  • Workup: Cool the reaction mixture. Add a slight excess of concentrated hydrochloric acid and evaporate to remove unreacted formic acid and formaldehyde.

  • Isolation of Product: Make the residue strongly alkaline with sodium hydroxide solution to liberate the free N-dimethyl dodecylamine.

  • Extraction: Extract the oily product with several portions of benzene.

  • Purification: Combine the benzene extracts, wash with water, and dry over a suitable drying agent. Remove the benzene by distillation to obtain the crude N-dimethyl dodecylamine, which can be further purified by vacuum distillation.

Conclusion and Future Outlook

The history of long-chain tertiary amines is a testament to the continuous evolution of synthetic organic chemistry. From the foundational discoveries of the 19th century to the sophisticated catalytic systems of the 21st, the quest for more efficient, selective, and sustainable methods for their synthesis continues. The development of novel catalytic approaches, such as the recently reported palladium-catalyzed C-H amination, opens up new avenues for the construction of complex tertiary amines that were previously difficult to access.[13] This has profound implications for the pharmaceutical industry, potentially accelerating the discovery of new drugs containing the tertiary amine motif.[13] As our understanding of reaction mechanisms deepens and our ability to design and control catalysts improves, the future of long-chain tertiary amine synthesis promises to be even more innovative and impactful.

References

  • Nguyen, T. V., Hussein, M. A., Dinh, A. H., & Huynh, V. (2020). Synthesis of Tertiary Amines by Direct Brønsted Acid Catalyzed Reductive Amination.
  • Hussein, M. A., et al. (2020). Synthesis of Tertiary Amines by Direct Brønsted Acid Catalyzed Reductive Amination.
  • BenchChem. (2025).
  • Li, X., Young, D. J., & Lang, J.-P. (2016). Ruthenium-Catalyzed Tertiary Amine Formation from Nitroarenes and Alcohols. Organic Letters.
  • (2022). Photocatalytic α‐Tertiary Amine Synthesis via C−H Alkylation of Unmasked Primary Amines.
  • Organic Chemistry Portal. Synthesis of secondary and tertiary amines.
  • (2020). A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light.
  • (2019). synthesis of tertiary amines. YouTube.
  • Nguyen, T. V., Hussein, M. A., Dinh, A. H., & Huynh, V. (2020).
  • Wuxi Weiheng Chemical Co., Ltd.
  • Nguyen, T. V., Hussein, M. A., Dinh, A. H., & Huynh, V. (2020).
  • (2008). Process of making long chain internal fatty tertiary amines.
  • (1945). Production of long-chain tertiary amines.
  • (2022). Research could enable assembly line synthesis of prevalent amine-containing drugs. Phys.org.

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Trinonylamine in the Solvent Extraction of Rare Earth Elements

Audience: Researchers, scientists, and drug development professionals. Introduction: The Role of Trinonylamine in Rare Earth Element Separations The separation of individual rare earth elements (REEs) is a significant ch...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Role of Trinonylamine in Rare Earth Element Separations

The separation of individual rare earth elements (REEs) is a significant challenge in hydrometallurgy due to their remarkably similar chemical and physical properties.[1] Solvent extraction (SX) stands as the most effective and widely industrialized method for achieving the high-purity separation required for high-tech applications.[2][3][4] The process relies on the differential partitioning of metal ions between two immiscible liquid phases: an aqueous phase containing the REEs and an organic phase consisting of an extractant dissolved in a suitable diluent.[5]

While acidic organophosphorus extractants (e.g., D2EHPA, PC88A) and neutral solvating extractants (e.g., TBP) are common, basic extractants, specifically high-molecular-weight amines, offer a distinct mechanism for separation.[6] Trinonylamine (TNA), a tertiary amine, functions as a liquid anion exchanger. It is particularly effective for extracting REEs that can form anionic complexes in the aqueous phase, a process often contingent on the presence of specific ligands and careful pH control.

This guide provides a detailed examination of the principles, mechanisms, and practical protocols for utilizing Trinonylamine in the solvent extraction of REEs. It is designed to equip researchers with the foundational knowledge and actionable methodologies to develop and optimize REE separation processes.

Core Principles and Mechanistic Insights

The Anion Exchange Mechanism

Unlike acidic extractants that exchange protons for metal cations, TNA operates via an anion exchange mechanism. The process can be conceptualized in two primary steps:

  • Protonation: The tertiary amine in the organic phase is first protonated by an acid from the aqueous phase, forming an amine salt. This "activates" the extractant.

    
    
    

    (Where R₃N is TNA and A⁻ is an anion like Cl⁻, NO₃⁻, or SO₄²⁻)

  • Anion Exchange: The protonated amine salt in the organic phase can then exchange its anion (A⁻) for an anionic REE complex from the aqueous phase.

    
    
    

    (Where [REE(L)ₘ]ⁿ⁻ is an anionic REE complex, e.g., [Ce(NO₃)₆]²⁻)

This mechanism underscores the critical importance of the aqueous phase composition: TNA is ineffective unless the target REE can form a stable anionic complex.

Critical Parameter: The Role of Aqueous Phase pH

The pH of the aqueous phase is arguably the most critical variable in amine-based extraction systems.[7][8] Its influence is twofold:

  • Protonation of the Amine: As shown in the mechanism above, the amine must be protonated to function as an extractant. Extraction efficiency generally increases as the pH decreases (i.e., as H⁺ concentration increases), promoting the formation of the active amine salt.[9][10]

  • Speciation of REEs: The pH also affects the stability and formation of the required anionic REE complexes.

Therefore, an optimal pH window exists where the amine is sufficiently protonated without compromising the stability of the target REE complex. This window must be determined experimentally for each specific REE and aqueous system.[11]

Synergistic Extraction: Enhancing Performance

Trinonylamine is often used in synergistic systems, where it is combined with another extractant (typically acidic or neutral) to achieve separation efficiencies greater than the sum of the individual components.[12][13] For example, combining TNA with an acidic extractant like D2EHPA can create a powerful system where the acidic extractant handles cation exchange and the amine helps to solvate the extracted complex or form ion pairs, leading to enhanced extraction and potentially improved separation factors between adjacent REEs.[1][14]

The Stripping Process: Recovering the Product

Stripping, the reverse of extraction, involves recovering the REEs from the loaded organic phase back into a fresh aqueous solution.[6] For amine-based systems, this is typically achieved by disrupting the anion exchange equilibrium. Common strategies include:

  • Alkaline Stripping: Contacting the loaded organic phase with a basic solution (e.g., NaOH or Na₂CO₃) deprotonates the amine salt, breaking the complex and releasing the REE anion into the aqueous phase.

  • Acid Stripping: Using a high concentration of mineral acid can also be effective, driving the equilibrium back to the left by mass action.[3]

  • Precipitation Stripping: In some cases, a stripping agent that directly precipitates the REE from the organic phase, such as oxalic acid, can be used.[15]

The choice of stripping agent depends on the stability of the extracted complex and the desired form of the final REE product.[6]

Experimental Protocols

Protocol 1: General Procedure for REE Extraction with Trinonylamine

Objective: To establish a baseline for the extraction of a target REE using TNA and determine the distribution coefficient.

Materials & Equipment:

  • Organic Phase: Trinonylamine (TNA), high-purity; Kerosene (or other suitable aliphatic/aromatic diluent).

  • Aqueous Phase: REE salt (e.g., NdCl₃, Y(NO₃)₃), complexing agent (e.g., NaNO₃, NH₄SCN), mineral acid (e.g., HNO₃, HCl) for pH adjustment.

  • Equipment: Separatory funnels (125 mL), mechanical shaker, pH meter, analytical instrument for REE quantification (e.g., ICP-OES, ICP-MS).[16][17]

Methodology:

  • Organic Phase Preparation: Prepare a 0.2 M TNA solution by dissolving the required mass of TNA in the chosen diluent (e.g., kerosene).

  • Aqueous Phase Preparation: Prepare a 1000 ppm stock solution of the target REE. Create a feed solution containing 100 ppm of the REE and a complexing agent (e.g., 3 M NaNO₃). Adjust the pH to a starting value of 2.0 using the corresponding mineral acid (e.g., HNO₃).

  • Extraction:

    • Add equal volumes (e.g., 20 mL) of the prepared organic and aqueous phases to a separatory funnel. This is a 1:1 phase ratio (O/A = 1).[18]

    • Place the funnel on a mechanical shaker and agitate for 30 minutes to ensure equilibrium is reached.

    • Allow the phases to disengage for 15 minutes. Drain the lower aqueous phase (raffinate) into a sample tube.

  • Analysis:

    • Measure the final equilibrium pH of the raffinate.

    • Determine the concentration of the REE in the raffinate ([REE]aq) using ICP-OES.

  • Calculations:

    • The concentration of the REE in the organic phase is calculated by mass balance:

      
      
      
    • Distribution Ratio (D): This key metric describes the ratio of the metal concentration in the organic phase to the aqueous phase at equilibrium.

      
      
      
    • Percentage Extraction (%E):

      
      
      (For a 1:1 phase ratio, this simplifies to 
      
      
      
      )
Protocol 2: Determining the Effect of pH on Extraction Efficiency

Objective: To identify the optimal pH range for maximizing REE extraction.

Methodology:

  • Follow the general procedure outlined in Protocol 1.

  • Prepare a series of aqueous feed solutions where the initial pH is varied across a relevant range (e.g., pH 1.0, 1.5, 2.0, 2.5, 3.0, 4.0).

  • Perform the extraction for each pH value.

  • After analysis, plot the Distribution Ratio (D) or Percentage Extraction (%E) as a function of the measured equilibrium pH. The resulting curve will reveal the optimal pH for extraction.

Data Presentation: Effect of pH on Neodymium (Nd) Extraction

Equilibrium pH [Nd]aq (ppm) [Nd]org (ppm) Distribution Ratio (D) % Extraction
1.1 85.2 14.8 0.17 14.8%
1.6 63.1 36.9 0.58 36.9%
2.1 24.5 75.5 3.08 75.5%
2.5 8.9 91.1 10.24 91.1%
3.2 9.5 90.5 9.53 90.5%

| 4.1 | 15.3 | 84.7 | 5.54 | 84.7% |

Note: Data are illustrative. The results typically show that extraction increases with pH to a certain point, after which it may plateau or decrease due to hydrolysis or changes in REE speciation.[8]

Protocol 3: Stripping REEs from a Loaded Organic Phase

Objective: To efficiently recover the extracted REE into a new aqueous phase and regenerate the organic phase for reuse.

Methodology:

  • Prepare Loaded Organic: Perform a larger-scale extraction under the optimal conditions determined in Protocol 2 to generate a sufficient volume of REE-loaded organic phase.

  • Prepare Stripping Agents: Prepare a series of potential aqueous stripping solutions. For a TNA system, this could include:

    • 0.5 M Sodium Hydroxide (NaOH)

    • 1.0 M Sodium Carbonate (Na₂CO₃)

    • 4.0 M Hydrochloric Acid (HCl)

  • Stripping:

    • In separate separatory funnels, mix the loaded organic phase with each stripping solution at a defined phase ratio (e.g., O/A = 2:1).

    • Shake for 30 minutes and allow the phases to separate.

  • Analysis:

    • Analyze the REE concentration in the fresh aqueous strip solution ([REE]strip) and the now-stripped organic phase ([REE]org, stripped).

  • Calculations:

    • Percentage Stripping (%S):

      
      
      

Data Presentation: Comparison of Stripping Agents for Yttrium (Y)

Stripping Agent O/A Ratio [Y] in Stripped Organic (ppm) % Stripping
0.5 M NaOH 2:1 5.2 94.8%
1.0 M Na₂CO₃ 2:1 2.1 97.9%
4.0 M HCl 2:1 35.7 64.3%

| Deionized Water | 2:1 | 89.4 | 10.6% |

Note: Data are illustrative. Alkaline solutions are often highly effective for stripping amine-based systems.[6]

Visualization of Workflows and Mechanisms

Solvent Extraction-Stripping Cycle

cluster_extraction Extraction Section cluster_stripping Stripping Section A Aqueous Feed (REEs in Acid) Mix1 Mixer 1 A->Mix1 B Stripped Organic (TNA in Diluent) B->Mix1 Set1 Settler 1 Mix1->Set1 C Loaded Organic (REE-TNA Complex) Set1->C Organic D Raffinate (Aqueous Waste) Set1->D Aqueous F Loaded Organic C->F To Stripping E Stripping Agent (e.g., NaOH soln.) Mix2 Mixer 2 E->Mix2 F->Mix2 Set2 Settler 2 Mix2->Set2 G Stripped Organic (Recycled) Set2->G Organic H Product Solution (Concentrated REE) Set2->H Aqueous G->B Recycle

Caption: Workflow for a continuous solvent extraction and stripping process.

Anion Exchange Mechanism at the Interface

cluster_phases Organic Aqueous ProtonatedAmine [R₃NH⁺A⁻] LoadedComplex [(R₃NH⁺)ₙ·REE(L)ₘⁿ⁻] ProtonatedAmine->LoadedComplex REE_Complex [REE(L)ₘ]ⁿ⁻ REE_Complex->LoadedComplex FreeAnion A⁻ LoadedComplex->FreeAnion

Caption: Anion exchange of an REE complex for another anion at the phase boundary.

References

  • The Separation of Y and Er Based on the Synergistic Effect of [N1444][P507] and TRPO. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • A Review On Various Analytical Techniques For Determining REEs. (2021). DergiPark. Retrieved January 17, 2026, from [Link]

  • Development of solvent extraction methods for recovering rare earth metals. (2022). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Studies on Synergistic Extraction of Rare Earths(Ⅲ) with HBTMPTP and Primary Amine N1923. (n.d.). Chemical Journal of Chinese Universities. Retrieved January 17, 2026, from [Link]

  • Design of Multi-Stage Solvent Extraction Process for Separation of Rare Earth Elements. (2021). MDPI. Retrieved January 17, 2026, from [Link]

  • Advances in extraction techniques for rare earth elements from mineral ores. (2024). Acrefia. Retrieved January 17, 2026, from [Link]

  • An ionic liquid-based synergistic extraction strategy for rare earths. (2018). RSC Publishing. Retrieved January 17, 2026, from [Link]

  • Advances in Analytical Techniques and Applications in Exploration, Mining, Extraction, and Metallurgical Studies of Rare Earth Elements. (2022). MDPI. Retrieved January 17, 2026, from [Link]

  • Effect of pH and citric acid on the extraction of easily accessible rare earth elements from a Middle Kittanning coal seam underclay. (2021). ACS Publications. Retrieved January 17, 2026, from [Link]

  • Recovery of Rare Earth Elements (REEs) Using Ionic Solvents. (2022). MDPI. Retrieved January 17, 2026, from [Link]

  • ENHANCED SEPARATION OF RARE EARTH ELEMENTS. (2015). OSTI.gov. Retrieved January 17, 2026, from [Link]

  • Game-changing rare-earth elements separation technology licensed to Marshallton. (2021). Oak Ridge National Laboratory. Retrieved January 17, 2026, from [Link]

  • Extraction of Rare Earth Elements. (2021). 911Metallurgist. Retrieved January 17, 2026, from [Link]

  • A critical review on solvent extraction of rare earths from aqueous solutions. (2012). ResearchGate. Retrieved January 17, 2026, from [Link]

  • EFFECT OF PH ON THE RETENTION ACTIVITIES OF LANTHANUM, NEODYMIUM, AND GADOLINIUM OXIDES ON ANION AND CATION EXCHANGE RESIN. (2025). Journal of Engineering and Science Research. Retrieved January 17, 2026, from [Link]

  • Extraction and stripping of rare earths using mixtures of acidic phosphorus-based reagents. (2012). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Understanding the Recovery of Rare-Earth Elements by Ammonium Salts. (2018). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Synergistic extraction and separation of rare earths from chloride medium by the mixture of HEHAPP and D2EHPA. (2017). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Extraction of Rare Earth Elements from Aqueous Solutions by Using Hydrometallurgical Techniques. (2024). University of Saskatchewan. Retrieved January 17, 2026, from [Link]

  • Effect of solution pH on the extraction of REE. (2022). ResearchGate. Retrieved January 17, 2026, from [Link]

  • The production of rare earth elements group via tributyl phosphate extraction and precipitation stripping using oxalic acid. (2016). Arabian Journal of Chemistry. Retrieved January 17, 2026, from [Link]

  • Effect of pH on the extraction of rare earths. (2001). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Utilizing Deep Eutectic Solvents in the Recycle, Recovery, Purification and Miscellaneous Uses of Rare Earth Elements. (2024). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Extraction of rare earth elements from aqueous solutions using the ionic liquid trihexyltetradecylphosphonium 3-hydroxy-2-naphthoate. (2023). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Recent Work on the Recovery of Rare Earths Using Ionic Liquids and Deep Eutectic Solvents. (2022). MDPI. Retrieved January 17, 2026, from [Link]

  • Study on Solvent Extraction of Rare Earth Elements from Leaching Solution of Coal Fly Ash by P204. (2022). MDPI. Retrieved January 17, 2026, from [Link]

  • Solvent extraction used in industrial separation of rare earths. (1977). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Solvent Extraction of Rare Earth Elements (La, Ce, Pr, Nd, Sm) from Hydrochloric Acid Solutions using Cyanex 572. (2016). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Rare earth elements from waste. (2022). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Recovery of Rare Earth Elements from Acid Mine Drainage with Supported Liquid Membranes. (2020). ACS Publications. Retrieved January 17, 2026, from [Link]

Sources

Application

Application Note &amp; Protocol: Selective Liquid-Liquid Extraction of Cobalt from Nickel in Chloride Media Using Trinonylamine

Abstract The separation of cobalt and nickel is a critical, yet challenging, step in hydrometallurgical circuits, driven by the growing demand for high-purity cobalt in battery manufacturing and specialty alloys. This do...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The separation of cobalt and nickel is a critical, yet challenging, step in hydrometallurgical circuits, driven by the growing demand for high-purity cobalt in battery manufacturing and specialty alloys. This document provides a comprehensive guide to the selective liquid-liquid extraction of cobalt(II) from aqueous solutions containing nickel(II) using the tertiary amine extractant, Trinonylamine (TNA). We delve into the underlying chemical mechanism, detail robust laboratory-scale protocols for extraction and stripping, and offer field-proven insights for process optimization. The methodology leverages the preferential formation of an anionic cobalt-chloride complex in concentrated hydrochloric acid, which is then extracted into an organic phase by TNA through an ion-exchange mechanism.

Theoretical Background & Separation Mechanism

The efficacy of Trinonylamine (TNA), a tertiary amine (R₃N, where R is C₉H₁₉), in separating cobalt from nickel is fundamentally dependent on the aqueous phase chemistry, specifically the presence of a high concentration of chloride ions.

1.1 Principle of Separation In concentrated hydrochloric acid solutions (>3 M HCl), cobalt(II) ions readily react with chloride ions to form stable, tetrahedrally coordinated anionic complexes, primarily the tetrachlorocobaltate(II) anion, [CoCl₄]²⁻.[1] This species is intensely blue. Conversely, nickel(II) does not form stable anionic chloro-complexes under similar conditions and remains in the aqueous phase predominantly as the cationic hexaaquanickel(II) ion, [Ni(H₂O)₆]²⁺, which is green.[2] This difference in complex formation is the cornerstone of the separation.

1.2 The Extraction Mechanism The extraction process proceeds via an anion exchange mechanism in two primary steps:

  • Protonation of the Amine: The TNA, dissolved in an inert organic diluent like kerosene, is first contacted with the acidic aqueous phase. The nitrogen atom of the amine is protonated by hydrochloric acid, forming a bulky organophilic aminium chloride salt.

    R₃N(org) + HCl(aq) ⇌ R₃NH⁺Cl⁻(org)

  • Anion Exchange: The protonated amine salt then acts as a liquid anion exchanger. It exchanges its chloride ion for the more favorably extracted tetrachlorocobaltate(II) anion from the aqueous phase, forming a stable ion-pair that is highly soluble in the organic phase.[3][4]

    2 R₃NH⁺Cl⁻(org) + [CoCl₄]²⁻(aq) ⇌ (R₃NH⁺)₂[CoCl₄]²⁻(org) + 2 Cl⁻(aq)

This selective extraction of the cobalt complex into the organic phase leaves a purified nickel solution as the aqueous raffinate.

1.3 Key Influencing Factors

  • HCl Concentration: This is the most critical parameter. The extraction of cobalt is strongly dependent on HCl molarity, as high chloride activity is required to drive the equilibrium towards the formation of the [CoCl₄]²⁻ complex.[1][3]

  • TNA Concentration: Increasing the concentration of TNA in the organic phase directly increases the loading capacity for cobalt, as more extractant molecules are available to form the ion-pair.[3]

  • Organic Diluent: An inert, water-immiscible diluent is required to dissolve the TNA and the resulting metal complex. Kerosene is a cost-effective and widely used option.[3] Modifiers, such as long-chain alcohols (e.g., 1-dodecanol), are sometimes added to improve phase separation and prevent third-phase formation.

  • Phase Ratio (O/A): The volume ratio of the organic phase to the aqueous phase influences the number of stages required for efficient extraction.

Materials & Reagents

  • Extractant: Trinonylamine (TNA), technical grade.

  • Diluent: Kerosene, low odor.

  • Aqueous Feed: Synthetic solution containing known concentrations of CoCl₂·6H₂O and NiCl₂·6H₂O.

  • Acid: Concentrated Hydrochloric Acid (HCl), ~37%.

  • Stripping Agent: Dilute Sulfuric Acid (H₂SO₄) or deionized water.

  • pH/Acid Titration: Standard NaOH solution, phenolphthalein indicator.

  • Equipment: Separatory funnels, mechanical shaker, pH meter, beakers, graduated cylinders.

  • Analytical: Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES) for metal ion quantification.

Experimental Protocols

3.1 Protocol: Preparation of Solutions

  • Aqueous Feed Preparation:

    • Dissolve appropriate amounts of CoCl₂·6H₂O and NiCl₂·6H₂O in deionized water to achieve the target metal concentrations (e.g., 1 g/L Co, 10 g/L Ni).

    • Carefully add concentrated HCl to the aqueous solution to reach the desired final molarity (e.g., 5 M HCl). Caution: Always add acid to water slowly under a fume hood.

    • Allow the solution to cool to room temperature.

  • Organic Phase Preparation:

    • Prepare a 0.4 M TNA solution by dissolving the required volume of TNA in kerosene. For example, to prepare 100 mL of solution, add the calculated volume of TNA to a 100 mL volumetric flask and bring to volume with kerosene.

3.2 Protocol: Extraction of Cobalt (Shake-Out Test)

This protocol determines the extraction efficiency under specific conditions.

  • Add 20 mL of the prepared aqueous feed solution and 20 mL of the organic TNA solution to a 60 mL separatory funnel (this establishes an O/A ratio of 1:1).

  • Secure the stopper and shake the funnel vigorously for 10 minutes using a mechanical shaker to ensure thorough mixing and allow the system to reach equilibrium.[4] Periodically vent the funnel to release any pressure buildup.

  • Place the funnel in a rack and allow the phases to disengage completely (typically 5-15 minutes). The organic phase (top layer) should be a distinct blue color, while the aqueous phase (bottom layer) should be green.

  • Carefully drain the lower aqueous phase (raffinate) into a labeled beaker.

  • Drain the upper organic phase (loaded organic) into a separate labeled beaker.

  • Take a sample from the aqueous raffinate for metal analysis (AAS or ICP-OES) to determine the residual concentrations of Co and Ni.

  • (Optional) A sample of the loaded organic can be taken for analysis after a proper stripping step (see Protocol 3.3) to confirm the mass balance.

3.3 Protocol: Stripping of Cobalt from Loaded Organic

This protocol recovers the extracted cobalt into a new aqueous phase.

  • Take the loaded organic phase from the extraction step (Protocol 3.2).

  • Add an equal volume of a stripping agent (e.g., 20 mL of 0.2 M H₂SO₄) to the separatory funnel containing the loaded organic.[5] Deionized water can also be effective.[6]

  • Shake the funnel for 10 minutes to allow the cobalt to transfer back to the new aqueous phase. The mechanism is the reverse of extraction; the low chloride concentration and/or high acidity of the stripping solution breaks the (R₃NH⁺)₂[CoCl₄]²⁻ complex.

  • Allow the phases to separate. The organic phase should now be nearly colorless, and the new aqueous strip liquor will be pink (characteristic of aqueous Co²⁺).

  • Drain and collect the aqueous strip liquor for analysis. This solution now contains the concentrated, purified cobalt. The regenerated organic phase can be recycled for further extractions.

Data Analysis & Expected Results

The performance of the extraction is quantified using three key metrics:

  • Distribution Coefficient (D): The ratio of the metal concentration in the organic phase to the aqueous phase at equilibrium. D = [M]org / [M]aq

  • Percentage Extraction (%E): The fraction of metal transferred from the aqueous to the organic phase. %E = (D / (D + V_aq / V_org)) * 100

  • Separation Factor (β_Co/Ni): The ratio of the distribution coefficients of cobalt and nickel, indicating the selectivity of the extractant. β_Co/Ni = D_Co / D_Ni (A high value is desired)

Table 1: Effect of HCl Concentration on Cobalt Extraction Efficiency Illustrative data based on typical system behavior.

HCl Concentration (M)% Extraction of Cobalt% Extraction of NickelSeparation Factor (β_Co/Ni)
1.0< 10%< 1%Low
3.0~ 75%< 2%> 400
5.0> 95%< 2%> 1000
7.0> 99%< 2%> 1200

As shown, increasing HCl concentration dramatically improves both the cobalt extraction and the separation factor from nickel.[1][3]

Visual Summaries & Workflows

Diagram 1: Chemical Mechanism of Cobalt Extraction

G cluster_aq Aqueous Phase (High HCl) cluster_org Organic Phase (TNA in Kerosene) Co_aq Co²⁺ (aq) CoCl4 [CoCl₄]²⁻ Co_aq->CoCl4 + Ni_aq Ni²⁺ (aq) Ni_raff Ni_raff Ni_aq->Ni_raff Remains in Aqueous Phase Cl_ion 4 Cl⁻ Cl_ion->CoCl4 Loaded_org (R₃NH⁺)₂[CoCl₄]²⁻ CoCl4->Loaded_org Phase Transfer TNA 2 R₃N TNA_H 2 R₃NH⁺ TNA->TNA_H + H_ion 2 H⁺ H_ion->TNA_H TNA_H->Loaded_org

Caption: Anion exchange mechanism for selective cobalt extraction.

Diagram 2: Laboratory Liquid-Liquid Extraction Workflow

G A Prepare Aqueous Feed (Co²⁺, Ni²⁺ in 5M HCl) C Contact Phases (Separatory Funnel, 10 min shake) O/A = 1:1 A->C B Prepare Organic Phase (0.4M TNA in Kerosene) B->C D Phase Separation (Allow to settle) C->D E Aqueous Raffinate (Ni²⁺ Solution) D->E F Loaded Organic (Co-TNA Complex) D->F J Analyze Metals (AAS / ICP-OES) E->J G Stripping (Contact with 0.2M H₂SO₄) F->G H Regenerated Organic (Recycle) G->H I Aqueous Strip Liquor (Purified Co²⁺ Solution) G->I I->J

Caption: Step-by-step workflow for Co/Ni separation and recovery.

Troubleshooting & Field Insights

  • Emulsion/Poor Phase Disengagement: This is a common issue. It can be caused by high solids content in the feed, excessive agitation speed, or incompatibility of the diluent.

    • Solution: Filter the aqueous feed before extraction. Reduce shaker speed. Consider adding a small percentage (2-5% v/v) of a modifier like isodecanol or TBP to the organic phase.

  • Low Cobalt Extraction: If %E is lower than expected, verify the HCl concentration of the aqueous feed, as this is the most common cause. Ensure the TNA concentration in the organic phase is correct and that sufficient contact time was allowed for equilibrium.

  • Cobalt in Raffinate: If the raffinate still contains unacceptable levels of cobalt, consider a multi-stage counter-current extraction setup to improve recovery.

  • Stripping Inefficiency: If cobalt is not fully stripped from the loaded organic, ensure the stripping solution is sufficiently acidic and low in chloride. Using a larger volume of stripping solution (e.g., O/A of 1:2) can also drive the equilibrium to completion.

References

  • Effect of HCl concentration on the extraction of Co(II) and Ru(III) by... (n.d.).
  • Mishra, A., et al. (2021). Efficiency of tri-n-octylamine for the liquid-liquid extraction of Co (II) from acidic chloride medium. Semantic Scholar.
  • Technical Support Center: Metal Stripping from Loaded Trioctylamine Hydrochloride. (n.d.). Benchchem.
  • (PDF) Efficiency of Tri-n-octylamine for the liquid-liquid extraction of Co (II) from acidic chloride medium. (2021).
  • Lee, M.-S. (2012).
  • Effect of acid concentration on stripping of cobalt from loaded organic. (2018).
  • Fouad, O. A., & Farghaly, F. E. (2021). Development of a Novel Solvent Extraction Process to Recover Cobalt, Nickel, Manganese, and Lithium from Cathodic Materials of Spent Lithium-Ion Batteries. ACS Sustainable Chemistry & Engineering.

Sources

Method

Application Notes and Protocols for the Recovery of Precious Metals Using Trinonylamine

Introduction: The Role of Trinonylamine in Precious Metal Hydrometallurgy The recovery of precious metals, including gold (Au) and platinum group metals (PGMs) such as platinum (Pt), palladium (Pd), rhodium (Rh), and iri...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Trinonylamine in Precious Metal Hydrometallurgy

The recovery of precious metals, including gold (Au) and platinum group metals (PGMs) such as platinum (Pt), palladium (Pd), rhodium (Rh), and iridium (Ir), is of significant economic and strategic importance. These metals are critical components in a wide range of applications, from catalytic converters and electronics to fine jewelry. As primary ore sources dwindle, the focus has shifted towards efficient recovery from secondary sources like spent catalysts and electronic waste.[1] Hydrometallurgical processes, particularly solvent extraction, offer a selective and efficient means of separating and purifying these valuable metals.[1][2]

Trinonylamine (TNA), a tertiary aliphatic amine, serves as a potent liquid anion exchanger for the selective extraction of precious metals from acidic aqueous solutions. Although much of the published research focuses on its close structural analog, tri-n-octylamine (TOA), the underlying chemical principles and extraction behaviors are directly comparable due to the similarity in their long-chain alkyl structures and the central nitrogen atom's functionality.[3][4] This document provides a comprehensive guide to the application of trinonylamine in precious metal recovery, detailing the chemical mechanisms, experimental protocols, and critical parameters that govern its efficacy.

Mechanism of Extraction: An Ion-Pair Formation Approach

The recovery of precious metals using trinonylamine from acidic chloride media is predicated on an anion exchange mechanism, leading to the formation of an ion-pair complex that is soluble in an organic diluent.[5][6][7] In these acidic solutions, precious metals exist as stable anionic chloro-complexes (e.g., [AuCl₄]⁻, [PtCl₆]²⁻, [PdCl₄]²⁻, [RhCl₆]³⁻, [IrCl₆]²⁻).[6]

The extraction process can be delineated into two primary steps:

  • Protonation of the Amine: The tertiary amine in the organic phase is first protonated by the hydrochloric acid from the aqueous phase, forming an alkylammonium salt.

    R₃N₍org₎ + H⁺₍aq₎ + Cl⁻₍aq₎ ⇌ [R₃NH⁺Cl⁻]₍org₎

  • Anion Exchange: The protonated amine-chloride ion pair then exchanges its chloride ion for the precious metal chloro-complex from the aqueous phase.

    n[R₃NH⁺Cl⁻]₍org₎ + [MClₓ]ⁿ⁻₍aq₎ ⇌ [(R₃NH⁺)ₙ[MClₓ]ⁿ⁻]₍org₎ + nCl⁻₍aq₎

    (where M = precious metal, R = nonyl group, and n = charge of the metal complex)

This reversible reaction is influenced by several factors, including the acidity of the aqueous phase, the concentration of the extractant, and the nature of the organic diluent.

Visualizing the Extraction and Stripping Workflow

The following diagram illustrates the general workflow for the recovery of precious metals using trinonylamine.

G cluster_leaching Leaching cluster_extraction Solvent Extraction cluster_separation Phase Separation cluster_stripping Stripping cluster_recovery Metal Recovery Leach Precious Metal Source (e.g., Spent Catalyst, E-waste) AquaRegia Leaching with Aqua Regia or HCl + Oxidant Leach->AquaRegia AqueousPhase Aqueous Phase (Precious Metal Chloro-complexes) AquaRegia->AqueousPhase Leachate MixerSettler Mixer-Settler (Extraction) AqueousPhase->MixerSettler OrganicPhase Organic Phase (Trinonylamine in Kerosene/Toluene) OrganicPhase->MixerSettler LoadedOrganic Loaded Organic Phase ([(R₃NH⁺)ₙ[MClₓ]ⁿ⁻]) MixerSettler->LoadedOrganic Raffinate Raffinate (Aqueous waste with impurities) MixerSettler->Raffinate StrippingMixer Stripping Mixer-Settler LoadedOrganic->StrippingMixer StrippingAgent Stripping Agent (e.g., HCl, Thiourea, NaOH) StrippingAgent->StrippingMixer StrippedOrganic Stripped (Regenerated) Organic Phase StrippingMixer->StrippedOrganic PregnantLiquor Pregnant Liquor (Concentrated Precious Metal Solution) StrippingMixer->PregnantLiquor StrippedOrganic->OrganicPhase Recycle Precipitation Precipitation / Reduction PregnantLiquor->Precipitation PureMetal Pure Precious Metal Precipitation->PureMetal

Caption: General workflow for precious metal recovery.

Experimental Protocols

Part 1: Preparation of the Organic and Aqueous Phases

A. Organic Phase Preparation:

  • Extractant: Trinonylamine (TNA).

  • Diluent: A non-polar, water-immiscible organic solvent such as kerosene, toluene, or xylene is typically used. Kerosene is often preferred for industrial applications due to its lower cost and higher flash point.

  • Modifier (Optional): A long-chain alcohol (e.g., isodecanol or 2-ethylhexanol) may be added (typically 2-5% v/v) to prevent the formation of a third phase and improve phase separation.

  • Procedure:

    • Prepare a stock solution of TNA in the chosen diluent. A typical concentration range is 0.1 M to 1.5 M.[8]

    • If a modifier is used, add it to the diluent before dissolving the TNA.

    • Stir the mixture until the TNA is completely dissolved.

B. Aqueous Phase Preparation (Leaching):

  • Leaching Agent: For the dissolution of precious metals from solid matrices (e.g., spent catalysts, electronic scrap), aqua regia (a mixture of nitric acid and hydrochloric acid, typically in a 1:3 molar ratio) is commonly employed.[9]

  • Procedure:

    • Carefully digest the solid material containing precious metals with aqua regia under controlled temperature and ventilation.

    • After digestion, the solution is typically evaporated and re-dissolved in concentrated hydrochloric acid multiple times to remove nitric acid, which can interfere with the solvent extraction process.

    • The final solution should be a concentrated chloride medium with a specific HCl concentration, typically ranging from 1 M to 8 M, depending on the target metal.

Part 2: Solvent Extraction Protocol
  • Phase Ratio: The ratio of the aqueous phase (A) to the organic phase (O) is a critical parameter. A starting point is typically an A:O ratio of 1:1. This can be optimized to achieve the desired extraction efficiency.

  • Mixing:

    • Combine the prepared aqueous and organic phases in a separatory funnel or a mixer-settler.

    • Shake the mixture vigorously for a predetermined time (e.g., 5-30 minutes) to ensure intimate contact and facilitate mass transfer between the phases.

  • Phase Separation:

    • Allow the mixture to stand until the two phases have completely separated. The loaded organic phase (containing the precious metal) and the aqueous raffinate (depleted of the precious metal) will form distinct layers.

  • Analysis:

    • Separate the two phases.

    • Analyze the concentration of the precious metal in both the loaded organic phase and the raffinate using appropriate analytical techniques (e.g., Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)).

    • The extraction efficiency (%E) can be calculated as: %E = ([Metal]initial, aq - [Metal]final, aq) / [Metal]initial, aq * 100

Part 3: Stripping Protocol (Recovery from the Organic Phase)

The stripping process reverses the extraction, transferring the precious metal from the loaded organic phase back into a new aqueous solution in a concentrated form. The choice of stripping agent is crucial for selective recovery.

  • Stripping Agents:

    • For Gold (Au): A solution of thiourea (e.g., 0.1 M) in dilute HCl (e.g., 0.1 M) is effective.[10]

    • For Platinum (Pt): A highly acidic solution (e.g., 8 M nitric acid) or a thiourea solution can be used.[11][12]

    • For Palladium (Pd): Aqueous ammonia (e.g., 0.5 M) is an effective stripping agent.[2]

    • For Rhodium (Rh) and Iridium (Ir): Stripping can be more challenging. Strong acids or complexing agents may be required.

  • Procedure:

    • Mix the loaded organic phase with the chosen stripping solution at a defined O:A ratio (e.g., 1:1 to 5:1).

    • Agitate the mixture for a sufficient time to allow for the transfer of the metal back into the aqueous phase.

    • Allow the phases to separate.

    • Collect the pregnant strip liquor, which now contains the concentrated precious metal.

Factors Influencing Extraction and Separation

The selective recovery of different precious metals can be achieved by carefully controlling the experimental conditions.

ParameterEffect on ExtractionRationale and Field-Proven Insights
HCl Concentration Varies with the metalThe stability of the anionic chloro-complexes is highly dependent on the chloride ion concentration. For some metals like Pt(IV), extraction decreases at very high HCl concentrations due to competition from excess chloride ions.[10] For others, a high chloride concentration is necessary to form the extractable species.
TNA Concentration Generally increases extractionA higher concentration of the extractant provides more sites for ion-pair formation, driving the equilibrium towards the organic phase. However, very high concentrations can lead to increased viscosity and potential third-phase formation.
Temperature Can be endothermic or exothermicThe effect of temperature on extraction thermodynamics should be evaluated for each specific metal system. For some systems, increased temperature can enhance extraction kinetics and efficiency.
Contact Time Increases up to equilibriumSufficient time must be allowed for the extraction reaction to reach equilibrium. This is typically in the range of 5-30 minutes for vigorous mixing.
Aqueous-to-Organic Phase Ratio (A:O) Influences loading capacity and efficiencyA lower A:O ratio (more organic phase) will generally lead to higher extraction efficiency in a single stage but lower metal concentration in the organic phase. Multi-stage counter-current extraction is often used in industrial processes to maximize both efficiency and loading.

Quantitative Data Summary

The following table summarizes typical extraction efficiencies for precious metals using tertiary amines like TOA, which are expected to be similar for TNA.

Precious MetalTypical Aqueous MediumExtractant SystemExtraction Efficiency (%)Reference(s)
Gold (Au)Hydrochloric AcidTOA in an organic diluent> 99%[10]
Platinum (Pt)Hydrochloric AcidTOA in kerosene~97.5%[7]
Palladium (Pd)Hydrochloric AcidTOA in an organic diluent> 99%[2]
Rhodium (Rh)Hydrochloric AcidChallenging with tertiary amines alone; may require synergistic agentsVariable, often low[1][13][14]
Iridium (Ir)Hydrochloric AcidTOA in an organic diluentModerate to high, depending on oxidation state and conditions[6][7]

Visualizing the Chemical Mechanism

This diagram illustrates the ion-pair formation between protonated trinonylamine and a hexachloroplatinate(IV) anion.

Caption: Ion-pair formation during extraction.

Conclusion and Future Perspectives

Trinonylamine is a highly effective extractant for the recovery of precious metals, particularly gold and platinum, from acidic chloride solutions. Its mechanism of action via ion-pair formation allows for high selectivity and efficiency. While the extraction of rhodium and iridium can be more complex, optimization of process parameters and the potential use of synergistic extractants offer promising avenues for their recovery. The protocols outlined in this document provide a robust framework for researchers and professionals in the field of hydrometallurgy to develop and optimize processes for the sustainable recovery of these critical materials. Further research focusing on the synergistic effects of TNA with other extractants could lead to even more selective and efficient separation schemes for the entire suite of precious metals.

References

  • A Comparison Between Trioctylamine (TOA) and Tris(2-Ethylhexyl) Amine (TEHA) in Solvent Extraction of Sulfuric Acid. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Mishra, A., Swain, N., Pradhan, S., & Mishra, S. (2021). Efficiency of Tri-n-octylamine for the liquid-liquid extraction of Co (II) from acidic chloride medium. Journal of Metals, Materials and Minerals, 31(1). Retrieved January 17, 2026, from [Link]

  • Demopoulos, G. P. (1996). Solvent Extraction of Rhodium from Chloride Solutions in the Presence of SnCl₂ with Kelex 100™. McGill University. Retrieved January 17, 2026, from [Link]

  • Triethylamine. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Method for extracting iridium from iridium containing materials. (2011). Google Patents.
  • Solvometallurgical Recovery of Platinum Group Metals from Spent Automotive Catalysts. (2020). ACS Sustainable Chemistry & Engineering. Retrieved January 17, 2026, from [Link]

  • Solvent extraction of Pt, Ru, and Ir using Cyanex 923 in chloride media to develop a recycling route for spent polymer electroly. (2024). Recycalyse. Retrieved January 17, 2026, from [Link]

  • Extraction and Stripping Behavior of Platinum Group Metals Using an Amic-Acid-Type Extractant. (2017). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Preparation of metal halide-amine complexes. (1991). Google Patents.
  • Separation of rhodium from iridium through synergistic solvent extraction. (2023). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

  • Simple Amides and Amines for the Synergistic Recovery of Rhodium from Hydrochloric Acid by Solvent Extraction. (2021). PubMed Central. Retrieved January 17, 2026, from [Link]

  • Extraction and Separation of Precious Metals by a Column Packed with Divinylbenzene Homopolymeric Microcapsule Containing Tri-n-octylamine. (2002). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Extraction and separation studies of iridium(III) with 4-(4-methoxy benzylideneimino). (n.d.). Prime Scholars. Retrieved January 17, 2026, from [Link]

  • Use of Ethylamine, Diethylamine and Triethylamine in the Synthesis of Zn,Al Layered Double Hydroxides. (2022). MDPI. Retrieved January 17, 2026, from [Link]

  • Efficiency of tri-n-octylamine for the liquid-liquid extraction of Co (II) from acidic chloride medium. (2021). Semantic Scholar. Retrieved January 17, 2026, from [Link]

  • Solvent Extraction as a Method of Recovery and Separation of Platinum Group Metals. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • Solvent extraction of platinum group metals. (1974). Sheffield Hallam University Research Archive. Retrieved January 17, 2026, from [Link]

  • Extraction and stripping behavior of platinum group metals using an amic-acid-type extractant. (2017). Kyushu University. Retrieved January 17, 2026, from [Link]

  • Solvent extraction separation of rhodium(III) with N-n-octylaniline as an extractant. (2002). PubMed. Retrieved January 17, 2026, from [Link]

  • Solvent Extraction Separation of Iridium(III) from Rhodium(III) by N-n-Octylaniline. (2003). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Solvent Extraction of Rhodium(III) and Iridium(IV) from Hydrochloric Acid Solution. (2018). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Recent Developments on Processes for Recovery of Rhodium Metal from Spent Catalysts. (2022). MDPI. Retrieved January 17, 2026, from [Link]

Sources

Application

Application Notes and Protocols: Trinonylamine as a Phase Transfer Catalyst in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Disclaimer: Scientific literature explicitly detailing the use of trinonylamine as a phase transfer catalyst is limited. The following application notes and...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature explicitly detailing the use of trinonylamine as a phase transfer catalyst is limited. The following application notes and protocols are constructed based on the established principles of phase transfer catalysis (PTC) and the known properties and applications of analogous long-chain trialkylamines. The provided protocols should be considered as starting points and may require optimization for specific applications.

Introduction: The Role of Trinonylamine in Phase Transfer Catalysis

Phase transfer catalysis (PTC) is a powerful methodology in synthetic organic chemistry that facilitates reactions between reactants located in immiscible phases, such as an aqueous and an organic phase.[1][2] This technique is particularly valuable in green chemistry as it often allows for the use of water as a solvent, reduces the need for hazardous organic solvents, and can lead to higher yields and milder reaction conditions.[1][3] The catalyst, typically a quaternary ammonium or phosphonium salt, transports a reactant, usually an anion, from the aqueous phase into the organic phase where the reaction occurs.[1][4]

Trinonylamine, a tertiary amine with three long alkyl chains, is not itself a phase transfer catalyst. However, it can function as a precursor to the active catalyst in situ. In the presence of an alkylating agent, trinonylamine is converted into a quaternary ammonium salt, which then acts as the phase transfer catalyst.[5]

The long nonyl chains of the resulting quaternary ammonium cation impart high lipophilicity, making it highly soluble in the organic phase. This characteristic is advantageous for efficiently extracting anions from the aqueous phase and bringing them into contact with the organic-soluble substrate.

Mechanism of Action: In Situ Catalyst Formation

The catalytic cycle begins with the reaction of trinonylamine with an alkylating agent present in the reaction mixture (e.g., the substrate itself if it is an alkyl halide). This forms a tri-n-nonylalkylammonium salt, the active phase transfer catalyst.

In Situ Catalyst Formation: Trinonylamine (R₃N, where R = C₉H₁₉) + Alkylating Agent (R'-X) → Tri-n-nonylalkylammonium Halide (R₃R'N⁺X⁻)

Once formed, the quaternary ammonium salt participates in the phase transfer catalytic cycle as illustrated below.

PTC_Mechanism cluster_aqueous Aqueous Phase Anion_aq Anion (Y⁻) Catalyst_Y Quaternary Ammonium Salt (Q⁺Y⁻) Anion_aq->Catalyst_Y Anion Exchange Salt_aq Salt (M⁺Y⁻) Substrate Organic Substrate (R'-X) Product Product (R'-Y) Catalyst_X Regenerated Catalyst (Q⁺X⁻) Catalyst_Y->Substrate Reaction Catalyst_X->Anion_aq Return to Aqueous Phase

Figure 1. General mechanism of phase transfer catalysis. Q⁺ represents the quaternary ammonium cation derived from trinonylamine.

Applications in Organic Synthesis

Due to its highly lipophilic nature, the quaternary ammonium salt derived from trinonylamine is expected to be particularly effective in reactions where the transfer of the anion into the organic phase is the rate-limiting step.

Williamson Ether Synthesis

The Williamson ether synthesis is a classic example of a reaction that benefits greatly from phase transfer catalysis.[6][7][8] It allows for the synthesis of ethers from an alcohol and an alkyl halide under basic conditions. The PTC facilitates the transfer of the alkoxide ion from the aqueous phase to the organic phase.

Advantages of using a long-chain amine precursor like trinonylamine:

  • High Lipophilicity: The resulting catalyst has a strong affinity for the organic phase, potentially leading to faster reaction rates.

  • Reduced Catalyst Poisoning: The catalyst is less likely to be inhibited by the accumulation of the leaving group anion in the organic phase.

  • Potential for Lower Catalyst Loading: High efficiency may allow for the use of smaller amounts of the catalyst.

Generalized Protocol for Williamson Ether Synthesis:

Materials:

  • Alcohol (1.0 eq)

  • Alkyl halide (1.1 - 1.5 eq)

  • Trinonylamine (1-5 mol%)

  • Aqueous sodium hydroxide (50% w/w) or potassium hydroxide

  • Organic solvent (e.g., toluene, heptane)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the alcohol, organic solvent, and aqueous base.

  • Add trinonylamine to the mixture.

  • Heat the reaction mixture to 50-80 °C with vigorous stirring.

  • Slowly add the alkyl halide to the reaction mixture.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature and separate the aqueous and organic layers.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by distillation or chromatography.

Williamson_Ether_Synthesis Start Start: Alcohol, Alkyl Halide, Trinonylamine, Base, Solvent Reaction Reaction at 50-80°C with Vigorous Stirring Start->Reaction Monitoring Monitor Progress (TLC/GC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Workup: Cool, Separate Layers, Wash, Dry Monitoring->Workup Complete Purification Purification (Distillation/ Chromatography) Workup->Purification Product Final Product: Ether Purification->Product

Figure 2. Workflow for Williamson Ether Synthesis using Trinonylamine as a PTC precursor.
N-Alkylation of Amines and Heterocycles

The N-alkylation of amines is another important transformation where PTC can be effectively employed.[9][10][11] Similar to ether synthesis, the catalyst transports the deprotonated amine (amide anion) into the organic phase for reaction with an alkyl halide. The high lipophilicity of the trinonylamine-derived catalyst can be advantageous in these reactions.

Generalized Protocol for N-Alkylation:

Materials:

  • Amine or heterocycle (1.0 eq)

  • Alkyl halide (1.1 - 1.5 eq)

  • Trinonylamine (1-5 mol%)

  • Aqueous potassium carbonate or sodium hydroxide

  • Organic solvent (e.g., toluene, acetonitrile)

Procedure:

  • Combine the amine, organic solvent, and aqueous base in a reaction vessel.

  • Add trinonylamine to the mixture.

  • Heat the reaction to an appropriate temperature (e.g., 60-100 °C) with vigorous stirring.

  • Add the alkyl halide dropwise.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, perform an aqueous workup similar to the Williamson ether synthesis protocol.

  • Purify the product as necessary.

Quantitative Data and Comparison

ParameterTetrabutylammonium Bromide (TBAB)Trinonylamine-Derived CatalystRationale
Lipophilicity ModerateHighThe long nonyl chains significantly increase the affinity for the organic phase.
Anion Extraction Efficiency GoodExcellentHigher lipophilicity facilitates more efficient transfer of anions from the aqueous phase.
Thermal Stability ModeratePotentially HigherHigher molecular weight and more sterically hindered quaternary ammonium salts can exhibit greater thermal stability.
Reaction Rate GoodPotentially FasterEnhanced anion extraction can lead to an increased concentration of the nucleophile in the organic phase, accelerating the reaction.
Ease of Removal Can be challengingPotentially easierThe higher lipophilicity might allow for more effective removal with nonpolar solvents during workup.

Troubleshooting and Optimization

When using trinonylamine as a PTC precursor, consider the following:

  • In Situ Formation: The reaction of trinonylamine with the alkylating agent is a crucial first step. If the alkylating agent is not very reactive, a small amount of a more reactive alkyl halide (e.g., methyl iodide) could be added to pre-form the catalyst.

  • Catalyst Loading: Start with a catalyst loading of 2-5 mol% and optimize as needed. The high efficiency of a lipophilic catalyst may allow for lower loadings.

  • Stirring Rate: Vigorous stirring is essential in PTC to maximize the interfacial area between the two phases.[4][12]

  • Solvent Choice: The choice of organic solvent can influence the partitioning of the catalyst and the solubility of the reactants and products. Nonpolar solvents like toluene or heptane are often good choices for highly lipophilic catalysts.

Conclusion

Trinonylamine holds promise as a precursor for a highly effective, lipophilic phase transfer catalyst. Its in situ conversion to a quaternary ammonium salt with long alkyl chains is expected to provide excellent performance in a variety of PTC applications, including ether synthesis and N-alkylation reactions. While specific experimental data for trinonylamine is scarce, the principles outlined in these application notes provide a solid foundation for researchers to explore its potential in their own synthetic endeavors. As with any new catalytic system, careful optimization of reaction conditions is key to achieving the best results.

References

  • Phase-transfer catalyst (PTC) in organic synthesis. (2024, October 10). [Source not further specified]
  • Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals.
  • article #2 - starburst quaternary ammonium salt - a new effective phase transfer c
  • Phase-Transfer Catalysis (PTC). (2008, April 10). Macmillan Group.
  • Triethylamine - PTC Organics, Inc. PTC Organics, Inc.
  • Sustainable Oxidations under Phase-Transfer Catalysis Conditions | Request PDF. (2025, August 7).
  • The selective n-alkylation of monoethanolamine in PTC condition. (2025, August 8).
  • The selective n-alkylation of monoethanolamine in PTC condition. (2018, January 31). MedCrave online.
  • Contribution of phase transfer catalyst to green chemistry: A review. Jetir.Org.
  • How to do Williamson ether synthesis while I have tertiary amine in my compound. (2021, May 1). Quora.
  • Phase Transfer Catalysts | TCI Deutschland GmbH. TCI Deutschland GmbH.
  • Effect of a phase transfer catalyst structure on the alkaline hydrolysis of poly(ethylene terephthal
  • The Selective N-Alkylation of Monoethanolamine in PTC Condition. (2019, December 7).
  • phase transfer catalysis: Kinetics and mechanism of hydroxide ion initiated dichlorocarbene addition to styrene c
  • Ether synthesis by etherification (alkyl
  • Application of Triphenylammonium Tricyanomethanide as an Efficient and Recyclable Nanostructured Molten-Salt Catalyst for the Synthesis of N-Benzylidene-2-arylimidazo[1,2-a]pyridin-3-amines. (2025, August 5).
  • Organic Chem Review: Synthesizing Ethers via Williamson Ether Synthesis | Kaplan MC
  • Williamson ether synthesis.
  • Tri-tert-butyl(n-alkyl)
  • Application of triethylammonium salts as ionic liquid catalyst and medium for Fischer esterification. (2007, January 23). Semantic Scholar.
  • Heterogeneously Catalysed Amination and Isomerisation of Isohexides.
  • Synthesis and Characterization of New Organoammonium, Thiazolium, and Pyridinium Triiodide Salts: Crystal Structures, Polymorphism, and Thermal Stability. (2024, November 25). MDPI.
  • (PDF) Synthesis and characterization of tetraphenylammonium salts. (2022, February 10).

Sources

Method

Preparation of a Trinonylamine-Based Organic Phase for Solvent Extraction: An Application Note and Protocol

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and application of a Trinonylamine (TNA)-based organic phase for use in liquid-liqu...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and application of a Trinonylamine (TNA)-based organic phase for use in liquid-liquid solvent extraction. Trinonylamine, a high molecular weight tertiary amine, serves as a potent extractant for a variety of metal ions and organic acids from aqueous solutions. This guide elucidates the underlying chemical principles, details a step-by-step protocol for the preparation of the organic phase, and discusses critical parameters that influence extraction efficiency. Furthermore, it provides insights into the roles of diluents and modifiers, pre-equilibration, and stripping processes, alongside essential safety and handling procedures.

Introduction: The Role of Trinonylamine in Solvent Extraction

Liquid-liquid extraction, a cornerstone of chemical separation, leverages the differential solubility of a solute between two immiscible liquid phases.[1] In hydrometallurgy, pharmaceutical purification, and waste stream treatment, the selective transfer of a target species from an aqueous phase to an organic phase is often facilitated by an extractant. High molecular weight amines (HMWAs), such as Trinonylamine (TNA), have emerged as highly effective extractants, particularly for metals that can form anionic complexes.[2]

The efficacy of TNA lies in its function as a liquid anion exchanger. The lone pair of electrons on the nitrogen atom of the tertiary amine can be protonated by an acid, forming a bulky, organophilic ammonium cation. This cation, when paired with a counter-ion (e.g., chloride), can then exchange this counter-ion for an anionic metal complex present in the aqueous phase, thereby sequestering the metal into the organic phase. This reversible ion exchange mechanism allows for both efficient extraction and subsequent recovery of the target species.

This guide will provide a robust framework for the preparation of a TNA-based organic phase, empowering researchers to develop and optimize their solvent extraction protocols.

The Chemistry of Extraction with Trinonylamine

The extraction of a metal ion (M^n+) from an acidic aqueous solution (e.g., containing hydrochloric acid) into an organic phase containing Trinonylamine (R₃N, where R = nonyl) can be conceptualized in two primary steps:

  • Protonation of the Amine: The TNA in the organic phase is first protonated by the acid from the aqueous phase to form a tri-n-nonylammonium salt. This salt is soluble in the organic diluent. R₃N(org) + H⁺(aq) + Cl⁻(aq) ⇌ R₃NH⁺Cl⁻(org)

  • Anion Exchange: The tri-n-nonylammonium chloride then acts as a liquid anion exchanger, where the chloride ion is exchanged for an anionic metal complex (e.g., [MClₓ]⁽ˣ⁻ⁿ⁾⁻) from the aqueous phase. (x-n)R₃NH⁺Cl⁻(org) + [MClₓ]⁽ˣ⁻ⁿ⁾⁻(aq) ⇌ [(R₃NH⁺)₍ₓ₋ₙ₎][MClₓ]⁽ˣ⁻ⁿ⁾⁻(org) + (x-n)Cl⁻(aq)

The overall efficiency of this process is governed by several factors, including the pH of the aqueous phase, the concentration of the amine, the nature of the diluent and any modifiers, and the temperature.

Materials and Equipment

Reagents
  • Trinonylamine (TNA): (C₉H₁₉)₃N, analytical grade.

  • Organic Diluent: Kerosene, xylene, toluene, or other suitable aliphatic or aromatic hydrocarbon.[1] The choice of diluent can significantly impact extraction efficiency.[3]

  • Modifier (Optional): A long-chain alcohol such as isodecanol or tributyl phosphate (TBP). Modifiers are used to prevent the formation of a third phase and improve the solubility of the amine-metal complex.[4]

  • Aqueous Phase: Deionized water.

  • Acid for pH adjustment and complexation: e.g., Hydrochloric acid (HCl), analytical grade.

  • Metal Salt: The salt of the metal to be extracted (e.g., CoCl₂, NiCl₂, FeCl₃).

  • Stripping Agent: A solution to recover the extracted metal from the organic phase (e.g., dilute H₂SO₄, dilute HCl, or a solution of a complexing agent).[5]

Equipment
  • Glass beakers and graduated cylinders

  • Magnetic stirrer and stir bars

  • Separatory funnels (various sizes)

  • Mechanical shaker (optional, for vigorous and reproducible mixing)

  • pH meter

  • Analytical instrumentation for metal concentration determination (e.g., Atomic Absorption Spectrometry (AAS), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES))

  • Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves (e.g., nitrile), lab coat.

Health and Safety Precautions

Trinonylamine and the associated organic solvents are hazardous materials. It is imperative to handle these chemicals in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE) at all times.[6]

  • Trinonylamine: Can cause severe skin burns and eye damage. It is harmful if swallowed or inhaled.[5] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[5]

  • Organic Diluents (Kerosene, Xylene, Toluene): Are flammable liquids and vapors. Keep away from heat, sparks, and open flames. They can be harmful if inhaled or absorbed through the skin, causing irritation to the respiratory system and skin.

  • Acids: Handle concentrated acids with extreme care, always adding acid to water, never the reverse.

Always consult the Safety Data Sheet (SDS) for each chemical before use for detailed hazard information and handling procedures.[5][6]

Experimental Protocol: Preparation of the TNA Organic Phase

This protocol provides a general procedure for preparing a 0.1 M Trinonylamine organic phase. The concentrations of TNA and modifier should be optimized for the specific application.

Step 1: Dissolution of Trinonylamine

  • In a fume hood, accurately weigh the required amount of Trinonylamine to prepare the desired volume and concentration of the organic phase. For example, to prepare 500 mL of a 0.1 M TNA solution (Molar Mass of TNA ≈ 395.77 g/mol ), you would need approximately 19.79 g of TNA.

  • Transfer the weighed TNA to a clean, dry glass beaker.

  • Add approximately 80% of the final volume of the chosen organic diluent (e.g., 400 mL of kerosene).

  • Place a magnetic stir bar in the beaker and place it on a magnetic stirrer. Stir the solution until the Trinonylamine is completely dissolved.

Step 2: Addition of a Modifier (if required)

  • If a modifier is to be used, add the desired volume to the TNA solution. A typical concentration for a modifier like isodecanol is 2-5% (v/v).[5] For a 500 mL final volume, this would correspond to 10-25 mL of the modifier.

  • Continue stirring for another 5-10 minutes to ensure the modifier is homogeneously mixed. The addition of a modifier can prevent the formation of a third, unmanageable phase during extraction.[4]

Step 3: Final Volume Adjustment

  • Carefully transfer the solution to a 500 mL graduated cylinder.

  • Add the organic diluent to bring the final volume to 500 mL.

  • Transfer the solution back to a clean, dry storage bottle with a secure cap. Label the bottle clearly with the contents (e.g., "0.1 M Trinonylamine in Kerosene with 5% Isodecanol") and the date of preparation.

Pre-equilibration of the Organic Phase (Acidification)

Before the extraction of the metal, the organic phase must be pre-equilibrated (or "acidified") to protonate the amine. This step ensures that the TNA is in its active form for anion exchange.

Step 1: Prepare the Acidic Aqueous Solution

  • Prepare an aqueous solution of the acid that will be used in the extraction process (e.g., 1 M HCl). The concentration should be similar to or slightly higher than the acid concentration of the aqueous feed solution from which the metal will be extracted.

Step 2: Contacting the Phases

  • In a separatory funnel, combine equal volumes of the prepared TNA organic phase and the acidic aqueous solution (e.g., 100 mL of each). This is a 1:1 organic-to-aqueous (O/A) phase ratio.

  • Stopper the separatory funnel and shake vigorously for 2-5 minutes. Remember to periodically vent the funnel to release any pressure buildup.

Step 3: Phase Separation

  • Allow the phases to separate. The less dense organic phase will typically be the top layer.

  • Drain and discard the aqueous phase. The remaining organic phase is now pre-equilibrated and ready for the metal extraction.

Application: A General Protocol for Metal Extraction

The following is a generalized workflow for the extraction of a metal ion from an aqueous solution using the prepared TNA organic phase.

experimental_workflow Aqueous_Phase Aqueous Phase (Metal Salt + Acid) Mix Mix Aqueous and Organic Phases Aqueous_Phase->Mix Organic_Phase Organic Phase (TNA + Diluent + Modifier) Organic_Phase->Mix Separate Phase Separation Mix->Separate Strip_Mix Mix Loaded Organic and Stripping Agent Separate->Strip_Mix Loaded Organic Phase Analyze_Raffinate Analyze Raffinate Separate->Analyze_Raffinate Aqueous Raffinate Strip_Separate Phase Separation Strip_Mix->Strip_Separate Strip_Separate->Organic_Phase Stripped Organic Phase (for recycling) Analyze_Strip Analyze Strip Solution Strip_Separate->Analyze_Strip Aqueous Strip Solution

Caption: A generalized workflow for metal extraction using a TNA-based organic phase.

Quantitative Data and Performance Metrics

While specific quantitative data for Trinonylamine is not extensively available in the public domain, data from the closely related and widely studied Trioctylamine (TOA) can provide a valuable baseline for experimental design. The following table summarizes typical experimental parameters and expected performance for cobalt extraction using a TOA-based organic phase.[1][2]

ParameterTypical Value/RangeRationale and Impact on Extraction
TNA/TOA Concentration 0.05 M - 1.5 MHigher concentrations generally lead to increased extraction efficiency up to a point, after which viscosity effects may become detrimental.[2]
Diluent Kerosene, Xylene, TolueneThe choice of diluent affects the solubility of the amine-metal complex and can influence the extraction kinetics and phase separation.[1]
Modifier Concentration 2 - 10% (v/v)Prevents third-phase formation and improves phase disengagement.[4]
Aqueous Phase pH 1.0 - 5.0The optimal pH depends on the specific metal and the formation of its anionic complex.[7]
Contact Time 5 - 30 minutesSufficient time is required to reach extraction equilibrium.[1]
Organic/Aqueous Ratio 1:4 to 4:1This ratio can be adjusted to achieve the desired concentration factor for the extracted metal.[1]
Stripping Agent 0.5 M - 2.0 M H₂SO₄ or HClThe choice and concentration of the stripping agent determine the efficiency of metal recovery from the loaded organic phase.[7]

Troubleshooting and Key Considerations

  • Third Phase Formation: The appearance of a third, often viscous and dark, layer between the aqueous and organic phases can hinder separation. This is typically due to the limited solubility of the amine-metal complex in the diluent. To mitigate this, consider adding or increasing the concentration of a modifier, or using a more polar diluent.[4]

  • Poor Extraction Efficiency: If the extraction is incomplete, verify the pH of the aqueous phase, ensure the amine concentration is sufficient, and check that the contact time is adequate to reach equilibrium.

  • Incomplete Stripping: If the metal is not efficiently recovered from the loaded organic phase, a stronger or different stripping agent may be required. Increasing the temperature during stripping can also improve efficiency.[8]

Conclusion

The preparation of a Trinonylamine-based organic phase is a critical step in the development of robust and efficient solvent extraction processes. By understanding the underlying chemistry and carefully controlling the experimental parameters outlined in this guide, researchers can effectively harness the extractive power of Trinonylamine for a wide range of separation and purification applications. The provided protocols, while based on general principles and data from analogous compounds, offer a solid foundation for the development of optimized, application-specific procedures.

References

  • Mishra, A., et al. (2021). Efficiency of tri-n-octylamine for the liquid-liquid extraction of Co (II) from acidic chloride medium. Journal of Metals, Materials and Minerals, 31(1), 44-52. Available at: [Link]

  • Request PDF. Speciation and Organic Phase Structure in Nitric Acid Extraction with Trioctylamine. Available at: [Link]

  • Request PDF. Liquid – Liquid Extraction of Hydrochloric Acid from Aqueous Solutions by Tri-n-dodecylamine and Tri-n-octylamine / diluents. Available at: [Link]

  • Request PDF. (PDF) Efficiency of Tri-n-octylamine for the liquid-liquid extraction of Co (II) from acidic chloride medium. Available at: [Link]

  • Efficiency of tri-n-octylamine for the liquid-liquid extraction of Co (II) from acidic chloride medium. (2021). Semantic Scholar. Available at: [Link]

  • Method for Stripping Metals in Solvent Extraction. (1991). Scholars' Mine. Available at: [Link]

  • Safety data sheet. (2023). CPAchem. Available at: [Link]

  • Solvent extraction determination of metals with high molecular weight secondary amine. (2025). International Journal of Chemical Studies. Available at: [Link]

  • Request PDF. (PDF) Rapid solvent extraction of gold(III) with high molecular weight amine from organic acid solution. Available at: [Link]

  • Process for stripping metals from organic complexes. (1993). European Patent Office. Available at: [Link]

  • Studies on the Solvent Extraction of Iron (III) with Tri-iso-octylamine from Aqueous Mineral Acid Solutions. (2012). Oriental Journal of Chemistry. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: Stripping of Metal Ions from a Loaded Trinonylamine Solvent

Abstract This guide provides a comprehensive overview and detailed protocols for the stripping of metal ions from a loaded Trinonylamine (TNA) organic solvent phase. Trinonylamine, a tertiary amine, is a widely used extr...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview and detailed protocols for the stripping of metal ions from a loaded Trinonylamine (TNA) organic solvent phase. Trinonylamine, a tertiary amine, is a widely used extractant in hydrometallurgical circuits for the selective recovery of metals such as uranium, vanadium, cobalt, and zinc. The stripping stage, which involves transferring the extracted metal ion from the organic phase to a new aqueous phase, is a critical step for metal recovery and solvent regeneration. This document elucidates the underlying chemical mechanisms, details the critical parameters influencing stripping efficiency, and provides validated, step-by-step laboratory protocols for researchers and process engineers.

Introduction: The Role of Stripping in Solvent Extraction

Solvent extraction (SX) is a powerful separation technique used to purify and concentrate metal ions from aqueous solutions.[1] The overall process involves two primary stages: extraction and stripping .

  • Extraction: The target metal ion is selectively transferred from an aqueous feed solution to an immiscible organic phase containing an extractant. In this case, Trinonylamine (TNA) acts as an anion exchanger, complexing with the metal anion.

  • Stripping (Back-Extraction): This is the reverse of extraction.[2] The metal-loaded organic phase is contacted with a new aqueous solution (the stripping solution or "strippant"), which breaks the metal-extractant complex. This regenerates the organic solvent for reuse and produces a concentrated, purified metal solution known as the pregnant strip solution.

Effective stripping is paramount for the economic viability and environmental sustainability of any SX circuit. It ensures high metal recovery and minimizes the need for costly solvent replacement.

The Chemical Mechanism of Stripping from TNA

Trinonylamine is a basic extractant that operates via an anion exchange mechanism. During extraction from an acidic medium (e.g., sulfuric or hydrochloric acid), the amine is first protonated. This protonated amine then exchanges its anion with a negatively charged metal complex from the aqueous phase.

Extraction Reaction (Example with Uranium Sulfate): 2(R₃N)₂H₂SO₄ (org) + UO₂(SO₄)₃⁴⁻ (aq) ⇌ [(R₃N)₂H]₄UO₂(SO₄)₃ (org) + 2SO₄²⁻ (aq)

Stripping is achieved by shifting this equilibrium back to the left. This is typically accomplished by fundamentally altering the chemical conditions to favor the dissociation of the metal-amine complex. The primary mechanisms are:

  • pH Swing (Neutralization): By introducing a basic or neutral stripping solution (e.g., sodium carbonate, ammonia), the protonated amine is neutralized.[3] This destroys its ability to act as an anion exchanger, forcing the release of the metal complex back into the aqueous phase.

  • High Ionic Strength/Displacement: Using a solution with a high concentration of a competing anion (e.g., concentrated HCl or NaCl) can displace the metal complex from the amine through mass action.

  • Precipitation: In some cases, the stripping agent reacts directly with the metal ion to form an insoluble precipitate, which is then separated.

The choice of stripping agent is dictated by the specific metal being recovered, downstream processing requirements, and overall process economics.[3]

Key Factors Influencing Stripping Efficiency

Optimizing the stripping process requires careful control over several experimental parameters.

  • Stripping Agent Selection & Concentration: The type and concentration of the stripping agent are the most critical factors. For instance, sodium carbonate is highly effective for uranium stripping as it forms stable aqueous uranyl carbonate complexes.[4][5] Ammonia is often used for vanadium.[6] Increasing the concentration of the strippant generally improves efficiency up to a certain point, after which the benefit may plateau.[4]

  • pH of the Stripping Solution: The pH directly controls the protonation state of the TNA. For pH swing mechanisms, maintaining the correct pH is essential to ensure the amine is deprotonated, facilitating metal release.[7][8]

  • Temperature: The effect of temperature is system-dependent. In some cases, increasing the temperature can enhance stripping kinetics and efficiency.[1][9] However, for certain systems, higher temperatures can negatively impact stripping, possibly due to solvent degradation or shifts in equilibrium.[10] It is crucial to determine the optimal temperature empirically.

  • Organic/Aqueous (O/A) Phase Ratio: This ratio determines the theoretical maximum concentration of the metal in the pregnant strip solution. A lower O/A ratio (e.g., 1:1 or 1:2) generally favors more complete stripping in a single stage but results in a more dilute product solution. Higher O/A ratios (e.g., 4:1) can produce a more concentrated strip solution but may require multiple stages for complete recovery.[1]

  • Contact Time & Mixing Intensity: Sufficient time and vigorous mixing are required to ensure maximum mass transfer between the organic and aqueous phases. The system should be mixed until equilibrium is reached, which is typically determined by measuring the metal concentration in the aqueous phase at different time intervals.[10]

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Handle all organic solvents and corrosive stripping agents with care.

Protocol 1: Stripping of Uranium from Loaded TNA using Sodium Carbonate

This protocol is highly effective for recovering uranium, which forms stable and soluble anionic carbonate complexes.[3][10]

Reagents & Equipment:

  • Uranium-loaded TNA solvent (e.g., 5% TNA in kerosene)

  • Sodium Carbonate (Na₂CO₃) solution (1.0 M)

  • Separatory funnels (250 mL)

  • Mechanical shaker

  • pH meter

  • Beakers, graduated cylinders

  • Analytical instrument for uranium quantification (e.g., ICP-MS, UV-Vis Spectrophotometer)[11][12]

Procedure:

  • Preparation: Prepare a 1.0 M sodium carbonate solution by dissolving 105.99 g of Na₂CO₃ in deionized water to a final volume of 1 L.

  • Phase Contact: Accurately measure 50 mL of the uranium-loaded TNA solvent and 50 mL of the 1.0 M Na₂CO₃ stripping solution into a 250 mL separatory funnel (O/A ratio = 1:1).

  • Mixing: Place the separatory funnel on a mechanical shaker and agitate vigorously for 10 minutes to ensure thorough mixing and mass transfer.

    • Scientist's Note: A contact time of 2-5 minutes is often sufficient to reach equilibrium, but 10 minutes ensures completeness.[10]

  • Phase Separation: Allow the phases to separate completely. This may take 5-15 minutes. The lower density organic phase will be on top, and the aqueous pregnant strip solution will be at the bottom.

  • Sample Collection: Carefully drain the lower aqueous phase into a clean, labeled beaker. Then, drain the stripped organic phase into a separate beaker.

  • Quantification:

    • Take a precise aliquot from the initial loaded organic, the final aqueous phase, and the stripped organic phase.

    • Analyze the uranium concentration in all three samples using a calibrated analytical instrument.

  • Calculation of Stripping Efficiency: Stripping Efficiency (%) = (Mass of U in Aqueous Phase / Initial Mass of U in Organic Phase) * 100

    • Self-Validation: The mass balance should be checked. The initial mass of uranium in the loaded organic should equal the sum of the mass in the stripped organic and the pregnant aqueous strip solution.

Protocol 2: Stripping of Vanadium from Loaded TNA using Ammonia Solution

Ammonia solutions are commonly used to strip vanadium, often precipitating it as ammonium metavanadate.[6][13]

Reagents & Equipment:

  • Vanadium-loaded TNA solvent

  • Ammonium Hydroxide (NH₄OH) solution (e.g., 10% w/v)

  • Separatory funnels, mechanical shaker

  • pH meter

  • Analytical instrument for vanadium quantification (e.g., ICP-OES)

Procedure:

  • Preparation: Prepare the stripping solution by diluting concentrated ammonium hydroxide to the desired concentration (e.g., 10%).

  • Phase Contact: Combine the vanadium-loaded organic phase and the ammonia stripping solution in a separatory funnel at a predetermined O/A ratio (e.g., 1:1).

  • Mixing: Agitate for 15-20 minutes. The stripping of vanadium can be kinetically slower than that of uranium.

  • Phase Separation: Allow the phases to disengage.

  • Sample Collection: Carefully separate the aqueous and organic phases.

  • Quantification: Analyze the vanadium concentration in the initial loaded organic, the stripped organic, and the aqueous phase to determine the stripping efficiency as described in Protocol 4.1.

Data Presentation & Visualization

Effective data management is key to process optimization. Summarize results in a clear, tabular format.

Table 1: Effect of Stripping Agent Concentration on Uranium Recovery

Stripping Agent Concentration (M) O/A Ratio Contact Time (min) Stripping Efficiency (%) Notes
Na₂CO₃ 0.1 1:1 10 85.2 Incomplete stripping.
Na₂CO₃ 0.5 1:1 10 97.8 Highly effective.
Na₂CO₃ 1.0 1:1 10 >99.5 Near-complete stripping.[4]

| Na₂CO₃ | 1.5 | 1:1 | 10 | >99.5 | No significant improvement over 1.0 M. |

Workflow and Mechanism Diagrams

Visualizing the process flow and chemical interactions aids in understanding the system dynamics.

G cluster_0 Solvent Extraction Circuit loaded_org Loaded TNA Solvent (Metal-Rich Organic) stripping Mixing Stage (Stripping Agent + Loaded Organic) loaded_org->stripping separator Phase Separator stripping->separator stripped_org Stripped TNA Solvent (Regenerated for Reuse) separator->stripped_org Organic Phase pls Pregnant Leach Solution (Metal-Rich Aqueous) separator->pls Aqueous Phase stripping_agent Stripping Agent (e.g., Na2CO3) stripping_agent->stripping

Caption: General workflow for the stripping of metal ions from a loaded organic solvent.

G A [(R₃N)₂H]₄UO₂(SO₄)₃ Equilibrium1 A->Equilibrium1 Extraction B 4(R₃N) + 4H⁺ + UO₂(SO₄)₃⁴⁻ Equilibrium2 B->Equilibrium2 Addition of Na₂CO₃ (pH Swing) C 4R₃N + UO₂(CO₃)₃⁴⁻ + 2H₂O Equilibrium1->B Stripping (Low pH) Equilibrium2->C

Caption: Chemical equilibrium of TNA-Uranium complex during extraction and stripping.

References

  • International Journal of Research in Pharmacy and Chemistry. (n.d.). ANALYTICAL METHODS FOR ESTIMATION OF METALS. Retrieved from [Link]

  • Shodhganga. (n.d.). CHAPTER I 1.1 Introduction to solvent extraction Analytical chemistry is concerned with the chemical characterization of matter. Retrieved from [Link]

  • F1000Research. (2021). Spectrophotometric study of Solvent extraction of Pb (II) and Cd (II) by aminooctyldiphosphonic acid. Retrieved from [Link]

  • ResearchGate. (2023). Can we determine the concentration of extracted heavy metal by solvent extraction method and analyzing it by UV Visible spectrophotometer? Retrieved from [Link]

  • International Atomic Energy Agency (IAEA). (1993). Uranium Extraction Technology. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of Na2CO3 concentration on stripping of uranium. Retrieved from [Link]

  • TSI Journals. (2016). Uranium stripping fromloaded synergic solvent by sodium carbonate using pulsed column. Retrieved from [Link]

  • Clean TeQ. (2011). The Clean TeQ U-HiSAL™ Process: Extraction of Uranium from Acidic Saline Environments. Retrieved from [Link]

  • ResearchGate. (n.d.). Comprehensive recovery of vanadium and molybdenum from ammonia leaching residue of spent catalyst. Retrieved from [Link]

  • International Atomic Energy Agency (IAEA). (2009). A new carbonate process for recovery of uranium alone from spent nuclear fuel. Retrieved from [Link]

  • Environmental Monitoring and Assessment. (n.d.). Effect of overlying water pH, dissolved oxygen and temperature on heavy metal release from river sediments under laboratory conditions. Retrieved from [Link]

  • Journal of Metals, Materials and Minerals. (2021). Efficiency of tri-n-octylamine for the liquid-liquid extraction of Co (II) from acidic chloride medium. Retrieved from [Link]

  • ResearchGate. (n.d.). Investigations on the extraction of molybdenum and vanadium from ammonia leaching residue of spent catalyst. Retrieved from [Link]

  • MDPI. (2022). Effect of pH, Temperature, and Salinity Levels on Heavy Metal Fraction in Lake Sediments. Retrieved from [Link]

  • PubMed. (n.d.). Impact of temperature, pH, and salinity changes on the physico-chemical properties of model naphthenic acids. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for Trinonylamine in Acidic Leach Solutions

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist, Gemini Division Abstract These application notes provide a comprehensive technical guide for the utilization of T...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

These application notes provide a comprehensive technical guide for the utilization of Trinonylamine as a solvent extractant for the recovery and purification of metals from acidic leach solutions. While specific quantitative performance data for trinonylamine is not extensively available in public literature, this guide leverages established principles and data from analogous long-chain tertiary amines to offer a robust framework for experimental design and optimization. The core focus is on the underlying anion exchange mechanism, detailed experimental protocols, and the critical parameters influencing extraction and stripping efficiency. This document is intended to empower researchers to develop effective, self-validating protocols for their specific hydrometallurgical applications.

Introduction to Trinonylamine in Hydrometallurgy

Trinonylamine is a tertiary amine that serves as a liquid anion exchanger in solvent extraction processes. It is a key component of commercial extractants such as Alamine 336, which is a mixture of tri-octyl, tri-decyl, and trinonylamines.[1] These long-chain amines are instrumental in hydrometallurgy for the selective separation of various metals, including uranium, vanadium, cobalt, and nickel, from complex aqueous matrices like acidic leach solutions.[2][3]

The efficacy of trinonylamine and other tertiary amines stems from their ability to be protonated in an acidic environment, thereby forming an ammonium cation that can exchange its anion with an anionic metal complex present in the aqueous phase. This process facilitates the transfer of the target metal from the aqueous leach solution into the organic phase. Subsequent stripping with a suitable aqueous solution allows for the recovery of the metal in a concentrated form and the regeneration of the organic extractant for reuse.

The Anion Exchange Mechanism of Extraction

The extraction of metals from acidic leach solutions using trinonylamine proceeds via a well-established anion exchange mechanism. This process can be conceptually divided into two primary stages: protonation of the amine and the subsequent anion exchange.

2.1. Protonation of Trinonylamine

In the presence of an acid (e.g., sulfuric acid or hydrochloric acid) in the aqueous phase, the lone pair of electrons on the nitrogen atom of the trinonylamine molecule accepts a proton (H⁺), forming a bulky trinonylammonium cation. This cation pairs with the anion from the acid to form an ammonium salt that is soluble in the organic diluent.

R₃N (org) + H⁺ (aq) + A⁻ (aq) ⇌ R₃NH⁺A⁻ (org)

Where:

  • R₃N represents Trinonylamine

  • H⁺ and A⁻ are the proton and anion from the acid in the aqueous phase

  • R₃NH⁺A⁻ is the trinonylammonium salt in the organic phase

2.2. Anion Exchange with Metal Complexes

In the acidic leach solution, many metals form anionic complexes with the conjugate base of the leaching acid (e.g., sulfate or chloride). For instance, uranium in a sulfuric acid leach solution can exist as the anionic uranyl sulfate complex, [UO₂(SO₄)₂]²⁻ or [UO₂(SO₄)₃]⁴⁻. The trinonylammonium salt in the organic phase can then exchange its original anion (A⁻) for the anionic metal complex, effectively transferring the metal into the organic phase.

2(R₃NH⁺A⁻) (org) + [M(A)ₓ]²⁻ (aq) ⇌ (R₃NH⁺)₂[M(A)ₓ]²⁻ (org) + 2A⁻ (aq)

Where:

  • [M(A)ₓ]²⁻ represents an anionic metal complex in the aqueous phase.

The overall efficiency of this process is governed by several factors, including the pH of the aqueous phase, the concentration of the acid and the metal, the concentration of the trinonylamine in the organic phase, the choice of organic diluent, and the temperature.

Visualizing the Extraction Mechanism

The following diagram illustrates the anion exchange mechanism for metal extraction using trinonylamine.

ExtractionMechanism cluster_aqueous Aqueous Phase (Acidic Leach Solution) cluster_organic Organic Phase MetalComplex Anionic Metal Complex [M(A)x]²⁻ Metal_Organic Metal-Amine Complex ((R₃NH⁺)₂[M(A)x]²⁻) Proton H⁺ TNA_Salt Trinonylammonium Salt (R₃NH⁺A⁻) Anion_aq A⁻ TNA Trinonylamine (R₃N) TNA->TNA_Salt Protonation TNA_Salt->Metal_Organic Anion Exchange Metal_Organic->TNA_Salt Stripping Workflow start Start prep_org Prepare Organic Phase (Trinonylamine in Diluent) start->prep_org prep_aq Prepare Aqueous Phase (Acidic Leach Solution) start->prep_aq extraction Extraction (Mix Organic & Aqueous Phases) prep_org->extraction prep_aq->extraction separation1 Phase Separation extraction->separation1 raffinate Raffinate (Aqueous) separation1->raffinate loaded_org Loaded Organic separation1->loaded_org analysis Analyze Metal Concentrations raffinate->analysis stripping Stripping (Mix Loaded Organic & Stripping Solution) loaded_org->stripping separation2 Phase Separation stripping->separation2 strip_sol Metal-Rich Strip Solution separation2->strip_sol stripped_org Stripped Organic separation2->stripped_org strip_sol->analysis recycle Recycle Stripped Organic stripped_org->recycle end End analysis->end recycle->prep_org

Caption: Generalized workflow for solvent extraction using trinonylamine.

Representative Application: Uranium Extraction from Sulfuric Acid Leach Solution

This section outlines a more specific protocol for the extraction of uranium from a sulfuric acid leach solution, a common application for tertiary amines.

Background

In sulfuric acid leach solutions, uranium (VI) typically forms anionic sulfate complexes, such as [UO₂(SO₄)₂]²⁻. Tertiary amines, including those in Alamine 336, are effective extractants for these complexes. [4]The extraction efficiency is influenced by factors such as the concentrations of sulfuric acid, uranium, and the amine extractant. [5]

Protocol
  • Organic Phase Preparation:

    • Prepare a 0.2 M solution of Trinonylamine (or Alamine 336) in kerosene.

    • Add 3% (v/v) isodecanol as a modifier.

  • Aqueous Phase Preparation:

    • The aqueous feed is a synthetic uranium leach solution containing 1 g/L U(VI) in 0.5 M H₂SO₄.

  • Extraction:

    • Contact the organic and aqueous phases at an O/A ratio of 1:1 in a separatory funnel.

    • Shake for 10 minutes at room temperature.

    • Allow the phases to separate for 5 minutes.

    • Separate the raffinate and the loaded organic phase.

  • Stripping:

    • Contact the loaded organic phase with a 1 M NaCl solution at an O/A ratio of 1:1.

    • Shake for 10 minutes at room temperature.

    • Allow the phases to separate and collect the uranium-rich aqueous strip solution.

  • Analysis and Optimization:

    • Analyze the uranium concentration in the feed, raffinate, and strip solution by ICP-OES.

    • Systematically vary the H₂SO₄ concentration (0.1 M to 2 M), trinonylamine concentration (0.05 M to 0.5 M), and O/A ratio to determine the optimal extraction conditions.

Data Presentation and Interpretation

While specific data for trinonylamine is limited, the performance of closely related tertiary amines provides a valuable benchmark. The following tables summarize typical extraction performance for analogous systems.

Table 1: Extraction of Metals with Tertiary Amines

MetalAmine ExtractantAcid MediumExtraction Efficiency (%)Reference
Cobalt (II)Tri-n-octylamine (TOA)HCl76.7[6]
Iron (III)Tri-iso-octylamine (TIOA)HClQuantitative[7]
Uranium (VI)Tri-n-octylamine (TOA)H₂SO₄>90[5]

Table 2: Key Parameters for Optimization

ParameterTypical RangeRationale
Aqueous Phase pH 1.0 - 2.5Affects both amine protonation and metal complex speciation.
Extractant Conc. 0.05 M - 0.5 MHigher concentration generally increases extraction efficiency but also viscosity.
O/A Ratio 1:5 to 5:1Influences the concentration factor and the number of required stages.
Contact Time 2 - 20 minutesMust be sufficient to reach equilibrium.
Temperature AmbientExtraction can be exothermic or endothermic; temperature can affect efficiency.

Conclusion and Field-Proven Insights

Trinonylamine, as a key component of commercial tertiary amine extractants, is a powerful tool for the selective recovery of metals from acidic leach solutions. The anion exchange mechanism provides a robust basis for developing separation protocols. While a lack of specific public data for pure trinonylamine necessitates an initial approach based on analogous compounds like TOA, the principles and protocols outlined in this guide provide a solid foundation for researchers.

Key Insights for Protocol Development:

  • Pre-equilibration: In some cases, pre-equilibrating the organic phase with acid (contacting it with a blank acid solution of similar concentration to the leach solution) can improve extraction kinetics and loading.

  • Scrubbing: To enhance the purity of the extracted metal, a scrubbing step can be introduced after extraction. This involves contacting the loaded organic with a solution designed to strip co-extracted impurities while leaving the target metal in the organic phase.

  • Third Phase Formation: The formation of a third, often viscous and unmanageable, phase is a common issue. This can typically be mitigated by the addition of a modifier, adjusting the diluent type, or controlling the loading of the organic phase.

By systematically applying the principles and methodologies described herein, researchers can develop and validate effective and efficient solvent extraction processes using trinonylamine for a variety of hydrometallurgical applications.

References

  • Agrawal, A., et al. (2018). A review of acid recovery from acidic mining waste solutions using solvent extraction. SciSpace.
  • BASF. (n.d.).
  • Bayramoglu, M., & Biyik, M. (2007). Recovery of uranium from aqueous solutions by trioctylamine impregnated polyurethane foam.
  • Prusty, S., et al. (n.d.). Chemical structures: (a) Alamine 336 (R = C 8-C 10) , (b)...
  • Guerinoni, E., et al. (2023). Enhancing Uranium Extraction Efficiency Using Protonated Amines and Quaternary Ammoniums-Based Ionic Liquids: Mechanistic Insights and Nonlinearities Analysis. MDPI.
  • Liu, Y., et al. (2015). Extraction of hydrochloric acid with binary mixtures of tertiary amine and organophosphorus acid and analysis of the interaction between the constituents of these mixtures.
  • Reddy, B. R., & Kumar, J. R. (2007). Extraction of iron(III) with tri-iso-octylamine from aqueous mineral acid solutions. Oriental Journal of Chemistry.
  • Ritcey, G. M., & Ashbrook, A. W. (1984). Solvent Extraction: Principles and Applications to Process Metallurgy, Part I. Elsevier.
  • Sarangi, K., et al. (2019). Efficiency of Tri-n-octylamine for the liquid-liquid extraction of Co (II) from acidic chloride medium.
  • Davis-Belmar, C., et al. (2021). Solvent Extraction To Recover Copper From Extreme Acid Mine Drainage.
  • King, C. J. (1987). Amine-based solvent extraction.
  • Luoyang Eagle Sky Technology Co.,Ltd. (n.d.). Alamine 336 Manufacturers and Suppliers. EAGLE SKY.
  • Wójcik, G., & Sadowski, Z. (2013). Solvent extraction of valuable metals from pregnant leach solutions of cupriferous shale. Physicochemical Problems of Mineral Processing.
  • Guerinoni, E., et al. (2024). Highly efficient diluent-free solvent extraction of uranium using mixtures of protonated trioctylamine and quaternary ammonium salts. Comparative Life Cycle Assessment with the conventional extractant.
  • El-Dessouky, S. I., et al. (2015). studies on uranium recovery from acidic waste using tri-n-octyl amin by solvent extraction. Journal of Radioanalytical and Nuclear Chemistry.
  • Guerinoni, E., et al. (2023). Enhancing Uranium Extraction Efficiency Using Protonated Amines and Quaternary Ammoniums-Based Ionic Liquids. Semantic Scholar.
  • BenchChem. (2025). Application Notes and Protocols for Liquid-Liquid Extraction with Trioctylamine Hydrochloride. BenchChem.
  • Al-Othman, M. R., et al. (2018). Solvent extraction of nickel(II) ions from aqueous solutions using triethylamine as extractant.
  • Chen, D., et al. (2019). Extraction of cobalt(ii) by methyltrioctylammonium chloride in nickel(ii)-containing chloride solution from spent lithium ion batteries.
  • Muthuraman, G., & Palanivelu, K. (2015). Solvent extraction technique for removal and recovery of nickel from effluent by Tri methyl amine as a carrier.
  • NileRed. (2015, November 17).
  • Sianipar, M., et al. (2016). Solvent Extraction of Nickel and Cobalt from Ammonia-Ammonium Carbonate Solution by Using LIX 84-ICNS.
  • Lee, M. S., & Kim, S. (2011). Separation of Co(II), Mn(II), and Ni(II) by solvent extraction with Cyanex 272 and D2EHPA from the sulfuric acid leaching solution of spent lithium-ion batteries. Journal of the Korean Institute of Resources Recycling.
  • Hachemaoui, A., et al. (2019). Separation factors of nickel over cobalt from feed mixture solutions.
  • Mussapyrova, L., et al. (2023).
  • Cobalt Institute. (2024, May). Cobalt Market Report.
  • Benchmark Mineral Intelligence. (2023). Cobalt Market Report 2023.

Sources

Application

Trinonylamine for the extraction of carboxylic acids from aqueous solutions

An Application Guide to the Reactive Extraction of Carboxylic Acids from Aqueous Solutions Using Trinonylamine For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Th...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Reactive Extraction of Carboxylic Acids from Aqueous Solutions Using Trinonylamine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide to the principles and practices of utilizing trinonylamine (TNA) as a reactive extractant for the selective recovery of carboxylic acids from aqueous solutions. This technique is of paramount importance in various fields, including biotechnology for the purification of fermentation products, in environmental remediation for the removal of organic pollutants, and in the pharmaceutical industry for the isolation of acidic active pharmaceutical ingredients (APIs).[1][2] This guide is structured to provide not only procedural steps but also the underlying scientific rationale to empower researchers to optimize this powerful separation technology for their specific applications.

The Rationale for Reactive Extraction with Trinonylamine

The recovery of carboxylic acids from dilute aqueous streams, such as fermentation broths or industrial wastewater, presents a significant challenge.[2] Traditional separation methods like distillation are often energy-intensive and can lead to thermal degradation of the target molecules. Simple liquid-liquid extraction with conventional solvents is frequently inefficient due to the hydrophilic nature of many carboxylic acids.[2]

Reactive extraction, particularly with long-chain aliphatic amines like trinonylamine, offers a highly efficient and selective alternative.[3] The fundamental principle lies in a reversible chemical reaction between the carboxylic acid and the amine extractant, which forms an ion-pair complex that is readily soluble in an organic phase.[3][4] This process effectively "pulls" the carboxylic acid from the aqueous phase into the organic phase, even at low concentrations.

Trinonylamine, a tertiary amine, is particularly advantageous due to its high basicity and steric hindrance, which promote the formation of stable acid-amine complexes while minimizing irreversible reactions that can occur with primary and secondary amines.[3]

The Chemistry of Extraction: A Mechanistic Overview

The extraction of a carboxylic acid (HA) from an aqueous phase into an organic phase containing trinonylamine (R₃N) is a multi-step equilibrium process. The overall reaction can be simplified as the formation of an acid-amine complex:

HA(aq) + R₃N(org) ⇌

This equilibrium is influenced by several factors that can be manipulated to optimize the extraction efficiency. The process can be visualized as a series of interconnected equilibria:

ExtractionMechanism cluster_aqueous Aqueous Phase cluster_interface Phase Interface cluster_organic Organic Phase A_diss H⁺ + A⁻ HA_aq HA A_diss->HA_aq pKa transfer Mass Transfer HA_aq->transfer TNA_org R₃N (TNA) transfer->TNA_org Reaction Complex_org [R₃NH⁺A⁻] Acid-Amine Complex TNA_org->Complex_org Complexation

Figure 1: The equilibrium dynamics governing the reactive extraction of a carboxylic acid (HA) with trinonylamine (TNA).

The key steps illustrated in Figure 1 are:

  • Dissociation in the Aqueous Phase: The carboxylic acid exists in equilibrium between its undissociated form (HA) and its dissociated form (H⁺ and A⁻), governed by its pKa.

  • Mass Transfer across the Interface: The undissociated form of the acid preferentially partitions into the organic phase.

  • Complexation in the Organic Phase: In the organic phase, the trinonylamine reacts with the carboxylic acid to form a stable ion-pair complex.

This complex formation is the driving force of the extraction process. The stability and solubility of this complex are critical and are heavily influenced by the composition of the organic phase.

Optimizing the Organic Phase: The Critical Role of Diluents and Modifiers

The selection of the organic solvent system is arguably the most crucial aspect of developing a successful reactive extraction protocol. The organic phase typically consists of the extractant (trinonylamine), a diluent, and often a modifier.

The Function of Diluents

Diluents are solvents that are immiscible with water and are used to dissolve the amine extractant and the resulting acid-amine complex. They also serve to reduce the viscosity of the organic phase, which improves mass transfer. Diluents can be broadly categorized as:

  • Inert Diluents: These are non-polar solvents like n-heptane, kerosene, and other aliphatic hydrocarbons. They do not actively participate in the complexation reaction.[5]

  • Active Diluents: These are polar solvents, such as long-chain alcohols (e.g., 1-octanol, 1-decanol) and ketones (e.g., methyl isobutyl ketone - MIBK).[5] Active diluents can solvate the acid-amine complex, enhancing its stability and solubility in the organic phase, which often leads to higher extraction efficiencies.[4][6]

The Role of Modifiers

Modifiers are typically polar compounds, often long-chain alcohols, added in smaller quantities to the organic phase to prevent the formation of a third phase and to improve the solubility of the acid-amine complex.[5] The formation of a third phase, a highly viscous and complex-rich layer, can hinder phase separation and reduce extraction efficiency.

The choice of diluent and modifier can have a synergistic effect on the extraction process. For instance, a combination of an inert diluent with an active modifier can provide a balance of low viscosity and high solvating power.

Parameter Effect on Extraction Efficiency Scientific Rationale
Extractant Concentration (TNA) Generally increases with concentration up to an optimal point.A higher concentration of TNA provides more reaction sites for the carboxylic acid, shifting the equilibrium towards the formation of the acid-amine complex.[3]
Diluent Polarity Active (polar) diluents often lead to higher efficiency than inert (non-polar) diluents.Polar diluents can solvate the polar ion-pair complex, increasing its stability and solubility in the organic phase.[4][6][7]
Modifier Addition Can significantly enhance extraction efficiency and prevent third-phase formation.Modifiers, typically long-chain alcohols, improve the solvation of the acid-amine complex, preventing its aggregation and precipitation.[5]

Table 1: Influence of Organic Phase Components on Extraction Efficiency.

Key Experimental Parameters and Their Impact

Beyond the composition of the organic phase, several other experimental parameters must be carefully controlled to achieve optimal and reproducible results.

Aqueous Phase pH

The pH of the aqueous phase is a critical parameter. For efficient extraction, the pH of the aqueous solution should be maintained below the pKa of the carboxylic acid.[8] This ensures that the acid is predominantly in its undissociated form (HA), which is more readily transferred to the organic phase.[8]

pHEffect pH_low Aqueous pH < pKa HA_dominant [HA] > [A⁻] (Undissociated form dominates) pH_low->HA_dominant High_Extraction High Extraction Efficiency HA_dominant->High_Extraction pH_high Aqueous pH > pKa A_dominant [A⁻] > [HA] (Dissociated form dominates) pH_high->A_dominant Low_Extraction Low Extraction Efficiency A_dominant->Low_Extraction

Figure 2: The influence of aqueous phase pH on the speciation of the carboxylic acid and the resulting extraction efficiency.

Temperature

The effect of temperature on the extraction of carboxylic acids with amines can be complex. In many cases, the extraction process is exothermic, meaning that an increase in temperature can lead to a decrease in the distribution coefficient.[9] This temperature dependence can be exploited for the back-extraction or stripping step, where the carboxylic acid is recovered from the organic phase.[9][10]

Phase Ratio (Organic to Aqueous)

The volumetric ratio of the organic phase to the aqueous phase (O/A) influences the overall recovery of the carboxylic acid. A higher O/A ratio can lead to a greater percentage of acid extracted from the aqueous phase in a single stage, but it also results in a more dilute product in the organic phase. The optimal O/A ratio will depend on the specific application and economic considerations.

Parameter Optimal Condition Underlying Principle
Aqueous Phase pH pH < pKa of the carboxylic acidMaximizes the concentration of the undissociated, more extractable form of the acid.[8]
Temperature Often ambient or slightly belowFor many systems, the extraction is exothermic, so lower temperatures favor complex formation.[9]
Phase Ratio (O/A) Application-dependentA higher ratio increases single-stage recovery but dilutes the extract.
Mixing Intensity and Time Sufficient to reach equilibriumEnsures adequate interfacial area for mass transfer and reaction to occur.

Table 2: Summary of Key Experimental Parameters and Their Rationale.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general framework for the laboratory-scale extraction of a carboxylic acid from an aqueous solution using trinonylamine. Researchers should adapt this protocol based on the specific properties of their target acid and the available resources.

Materials and Reagents
  • Aqueous Phase: Deionized water, carboxylic acid standard, pH adjustment reagents (e.g., HCl, H₂SO₄).

  • Organic Phase: Trinonylamine (TNA), diluent (e.g., 1-octanol, n-heptane), modifier (if necessary).

  • Equipment: Separatory funnels, mechanical shaker or vortex mixer, pH meter, analytical balance, glassware for sample preparation.

  • Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) with a suitable column and detector (e.g., UV-Vis or Refractive Index) for quantifying the carboxylic acid concentration.[11][12]

Preparation of Solutions
  • Aqueous Phase Preparation:

    • Prepare a stock solution of the carboxylic acid in deionized water at a known concentration.

    • Adjust the pH of the aqueous solution to be at least one pH unit below the pKa of the carboxylic acid using an appropriate acid.

  • Organic Phase Preparation:

    • Prepare the organic phase by dissolving a known concentration of trinonylamine (e.g., 10-40% v/v) in the chosen diluent.

    • If a modifier is used, add it to the diluent before adding the trinonylamine.

Extraction Procedure

ExtractionProtocol start Start prep_aq Prepare Aqueous Phase (Known [HA] and pH) start->prep_aq prep_org Prepare Organic Phase (Known [TNA] in diluent) start->prep_org mix Combine Phases in Separatory Funnel prep_aq->mix prep_org->mix equilibrate Equilibrate (e.g., 30 min shaking) mix->equilibrate separate Allow Phases to Separate equilibrate->separate sample_aq Sample Aqueous Phase separate->sample_aq sample_org Sample Organic Phase separate->sample_org analyze Analyze [HA] in Both Phases (e.g., by HPLC) sample_aq->analyze sample_org->analyze calculate Calculate Distribution Coefficient and Extraction Efficiency analyze->calculate end End calculate->end

Figure 3: A generalized workflow for a single-stage liquid-liquid extraction experiment.

  • Combine equal volumes of the prepared aqueous and organic phases in a separatory funnel.

  • Shake the funnel vigorously for a predetermined time (e.g., 30 minutes) to ensure thorough mixing and allow the system to reach equilibrium.

  • Allow the phases to separate completely. The time required for separation will depend on the physical properties of the solvent system.

  • Carefully separate the two phases.

  • Take a known volume from each phase for analysis.

Analysis and Calculations
  • Determine the concentration of the carboxylic acid in the initial aqueous phase (C_aq,i) and in the aqueous phase after extraction (C_aq,f) using a validated analytical method like HPLC.

  • The concentration of the carboxylic acid in the organic phase after extraction (C_org,f) can be determined by mass balance:

    • C_org,f = (C_aq,i - C_aq,f) * (V_aq / V_org)

    • Where V_aq and V_org are the volumes of the aqueous and organic phases, respectively.

  • Calculate the key performance indicators:

    • Distribution Coefficient (K_D): A measure of the affinity of the acid for the organic phase.

      • K_D = C_org,f / C_aq,f

    • Extraction Efficiency (%E): The percentage of the acid removed from the aqueous phase.

      • %E = [(C_aq,i - C_aq,f) / C_aq,i] * 100

Back-Extraction: Recovering the Carboxylic Acid

A crucial step in the overall process is the recovery of the carboxylic acid from the organic phase, which also allows for the regeneration and recycling of the solvent. This is typically achieved through back-extraction or stripping. Common methods include:

  • Temperature Swing: As mentioned earlier, increasing the temperature can shift the equilibrium away from the acid-amine complex, facilitating the release of the acid into a fresh aqueous phase.[9]

  • pH Swing: Contacting the loaded organic phase with an alkaline aqueous solution (e.g., NaOH or NaHCO₃) will deprotonate the carboxylic acid, forming a salt that is highly soluble in water and insoluble in the organic phase.[5][13]

  • Use of a Volatile Base: Back-extraction with a volatile amine like trimethylamine can form a carboxylate salt that can be thermally decomposed to recover the acid and the volatile amine for recycling.[2]

Troubleshooting and Considerations

  • Emulsion Formation: Emulsions can form at the interface, hindering phase separation. This can sometimes be mitigated by adjusting the pH, ionic strength of the aqueous phase, or by using a different diluent/modifier system.

  • Third Phase Formation: The formation of a third, often viscous, phase indicates that the acid-amine complex is not sufficiently soluble in the organic phase. This can be addressed by adding a modifier, changing the diluent to a more polar one, or reducing the extractant concentration.

  • Co-extraction of Water: Some water may be co-extracted into the organic phase, particularly when using polar diluents. This is generally a minor issue but should be considered in process design.[10]

Conclusion

The reactive extraction of carboxylic acids using trinonylamine is a robust and highly adaptable separation technology. A thorough understanding of the underlying chemical principles, including the role of the organic phase components and the influence of key experimental parameters, is essential for developing an efficient and optimized process. By systematically evaluating the factors outlined in this guide, researchers can effectively harness this technique for the purification and recovery of valuable carboxylic acids from complex aqueous matrices.

References

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). PMC.
  • Tamada, J. A., & King, C. J. (n.d.). Extraction of carboxylic acids with amine extractants. 3. Effect of temperature, water coextraction, and process considerations. Industrial & Engineering Chemistry Research.
  • New insights in reactive extraction mechanisms of organic acids: An experimental approach for 3-hydroxypropionic acid extraction with tri-n-octylamine. (n.d.).
  • Extraction of Carboxylic Acids from Aqueous Solutions with the Extractant System Alcohol/Trin‐Alkylamines. (n.d.).
  • Temperature effect on the extraction of carboxylic acids by amine-based extractants. (2004). The Hebrew University of Jerusalem.
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (n.d.). MDPI.
  • Tamada, J. A., & King, C. J. (n.d.). Extraction of carboxylic acids with amine extractants. 2. Chemical interactions and interpretation of data. Industrial & Engineering Chemistry Research.
  • Amine-based extractants for isolation of carboxylic acids from complex, biobased process streams. (2022). Graz University of Technology.
  • Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. (n.d.). CDN.
  • Reactive Extraction of Malic Acid using Trioctylamine in 1–Decanol: Equilibrium Studies by Response Surface Methodology Using Box Behnken Optimiz
  • Novel Regenerated Solvent Extraction Processes for the Recovery of Carboxylic Acids or Ammonia from Aqueous Solutions Part I. (n.d.). eScholarship.org.
  • Extraction of Monocarboxylic Acids with Trioctylamine: Equilibria and Correlation of Apparent Reactive Equilibrium Constant. (n.d.).
  • Extraction equilibria behavior of monocarboxylic acids by trioctylamine (II) Apparent extraction equilibrium constant and correlation. (n.d.).
  • Extraction of propionic acid with tri-n-octyl amine in different diluents. (n.d.).
  • Reactive Extraction of Lactic Acid, Formic Acid and Acetic Acid from Aqueous Solutions with Tri-n-octylamine/1-Octanol/n-Undecane. (2019). MDPI.
  • recovery of carboxylic acids from aqueous solutions by liquid-liquid extraction with a triisooctylamine diluent system. (n.d.). SciELO.
  • Mechanisms for interaction between acetic acid and triethylamine, (a)... (n.d.).

Sources

Method

Application Note: Experimental Setup for Batch Solvent Extraction with Trinonylamine

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and execution of batch solvent extraction using Trinonylamine (TNA). Trinonylamine,...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and execution of batch solvent extraction using Trinonylamine (TNA). Trinonylamine, a tertiary amine, is a highly effective liquid ion-exchange extractant primarily used for the separation and purification of metals from acidic aqueous solutions and the recovery of carboxylic acids. This note details the underlying chemical mechanisms, provides a step-by-step experimental protocol, outlines key optimization parameters, and establishes a framework for reliable and reproducible results.

Part 1: Principles of Amine-Based Solvent Extraction

Solvent extraction with Trinonylamine operates on the principle of reversible ion-pair formation. The process is critically dependent on the pH of the aqueous phase.

Mechanism of Extraction

The core of the TNA extraction mechanism involves an acid-base reaction. TNA, being a Lewis base, is largely inactive in its free amine form (R₃N). To become an effective extractant for anions or anionic metal complexes, it must first be protonated by an acid from the aqueous phase. This reaction forms an alkylammonium salt within the organic phase, which is the active extractant species.

  • Protonation (Activation): The nitrogen atom on TNA is protonated by an acid (e.g., HCl, H₂SO₄), forming a bulky, organic-soluble cation.

    R₃N₍org₎ + H⁺₍aq₎ + A⁻₍aq₎ ⇌ [R₃NH⁺A⁻]₍org₎

    (Where R₃N is Trinonylamine and A⁻ is the anion of the acid)

  • Anion Exchange (Extraction): The activated amine salt can then exchange its anion (A⁻) for a target anionic species (M⁻) from the aqueous phase. This is the key extraction step, forming a new ion pair that is soluble in the organic phase.[1][2][3]

    [R₃NH⁺A⁻]₍org₎ + M⁻₍aq₎ ⇌ [R₃NH⁺M⁻]₍org₎ + A⁻₍aq₎

    (Where M⁻ is the target anionic metal complex or acid anion)

The efficiency of this process is governed by the Nernst Distribution Law, which describes the equilibrium distribution of a solute between two immiscible phases.[4][5][6] The success of the extraction relies on shifting the equilibrium of the second reaction to the right.

The Critical Role of pH and Diluents

The pH of the aqueous phase is arguably the most critical parameter in extraction with TNA.[7][8][9]

  • Low pH (Acidic Conditions): A low pH ensures a high concentration of H⁺ ions, driving the protonation of TNA to form the active alkylammonium salt. This is essential for extracting metals that form stable anionic complexes in acidic media (e.g., [CoCl₃]⁻ in HCl solution).[1][2]

  • High pH (Basic/Neutral Conditions): As the pH increases, the concentration of H⁺ decreases, shifting the equilibrium back towards the inactive free amine (R₃N). This principle is exploited during the stripping phase to recover the extracted solute.

The diluent (the organic solvent in which TNA is dissolved) is not merely a carrier. It influences phase separation, viscosity, and the solvation of the ion pair, thereby affecting extraction efficiency. Common diluents include aliphatic or aromatic hydrocarbons like kerosene, toluene, or xylene.[1] Kerosene is often chosen for industrial applications due to its low cost and favorable physical properties.[1]

Part 2: Materials and Reagents

Equipment
  • Separatory funnels (appropriate volume for desired phase ratio)

  • Mechanical shaker or vortex mixer

  • pH meter, calibrated

  • Analytical balance

  • Glassware: beakers, graduated cylinders, volumetric flasks

  • Pipettes (manual and/or electronic)

  • Centrifuge (for resolving emulsions, if necessary)

  • Analytical instrumentation for solute quantification (e.g., AAS, ICP-OES, HPLC)

Chemicals and Reagents
  • Trinonylamine (TNA), analytical grade

  • Organic Diluent (e.g., Kerosene, Toluene, 1-Octanol)

  • Aqueous feed solution containing the target solute

  • Acid for pH adjustment (e.g., HCl, H₂SO₄)

  • Base for pH adjustment and stripping (e.g., NaOH)

  • Stripping agents (e.g., dilute acids, bases, or salt solutions as determined by the specific application)[10][11][12]

  • Deionized water

Safety Precautions
  • Trinonylamine and its solutions should be handled in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[13][14]

  • Organic diluents are often flammable. Keep away from heat, sparks, and open flames.[14] Ensure all equipment is properly grounded to prevent static discharge.[14]

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.[13][14] Have spill containment materials readily available.

Part 3: Experimental Protocol: Batch Extraction of Cobalt (II) from HCl

This protocol provides a representative example for extracting a metal ion. Parameters must be optimized for each specific application.

Step 1: Preparation of the Organic Phase
  • Objective: To prepare a solution of TNA in an organic diluent at a specified concentration.

  • Procedure: a. In a fume hood, accurately weigh the required mass of Trinonylamine. b. Transfer the TNA to a volumetric flask. c. Add the chosen diluent (e.g., kerosene) to the flask, dissolving the TNA completely. d. Fill the flask to the calibration mark with the diluent. Mix thoroughly. A common concentration range is 0.1 M to 1.5 M TNA.[1][2]

Step 2: Preparation of the Aqueous Phase
  • Objective: To prepare an acidic aqueous solution containing the target solute.

  • Procedure: a. Dissolve a known quantity of the cobalt salt (e.g., CoCl₂) in deionized water in a volumetric flask. b. Carefully add concentrated HCl to achieve the desired final acid concentration (e.g., 3 M). The high chloride concentration is necessary to form the extractable anionic chloro-complex, [CoCl₃]⁻.[1] c. Fill the flask to the calibration mark with deionized water and mix.

Step 3: The Extraction Procedure
  • Objective: To contact the aqueous and organic phases to transfer the solute.

  • Procedure: a. Measure equal volumes of the prepared organic and aqueous phases (a 1:1 phase ratio is a common starting point) and add them to a separatory funnel.[2] b. Stopper the funnel and shake vigorously for a set time (e.g., 10-15 minutes) to ensure thorough mixing and allow the system to reach equilibrium.[2] Periodically vent the funnel to release any pressure buildup. c. Place the funnel in a rack and allow the two phases to separate completely. The less dense organic phase will typically be the top layer. d. Carefully drain the lower (aqueous) phase, now called the raffinate , into a clean beaker. e. Drain the upper (organic) phase, now the loaded organic , into a separate clean beaker. f. Retain samples of the raffinate and the initial aqueous feed for analysis.

Step 4: The Stripping Procedure
  • Objective: To recover the extracted solute from the loaded organic phase.

  • Procedure: a. Place the loaded organic phase into a clean separatory funnel. b. Add a volume of the chosen stripping agent. A common strategy is to use water or a dilute basic solution (e.g., NaOH), which will deprotonate the TNA, breaking the ion pair and releasing the cobalt complex back into the new aqueous phase.[12][15] c. Shake the funnel for a sufficient contact time (e.g., 10-15 minutes). d. Allow the phases to separate. e. Drain the aqueous phase (the strip liquor containing the recovered cobalt) and the organic phase (the regenerated organic ) into separate containers.

Step 5: Analysis and Calculations
  • Objective: To quantify the efficiency of the extraction process.

  • Procedure: a. Analyze the concentration of the solute (Cobalt) in the initial aqueous feed ([Co]aq, initial) and in the raffinate ([Co]aq, final) using a suitable analytical technique like AAS or ICP-OES. b. The concentration in the organic phase can be determined by mass balance: [Co]org = ([Co]aq, initial - [Co]aq, final) * (Vaq / Vorg) c. Calculate the key performance metrics:

Part 4: Process Optimization and Data Interpretation

For any new system, key parameters must be optimized to maximize extraction efficiency.[16][17] A systematic approach involves varying one parameter while keeping others constant.

ParameterRationale and Typical RangeEffect on Extraction
Aqueous Phase pH Controls the protonation of TNA. The optimal pH depends on the pKa of the target acid or the stability of the metal-anion complex.[7][9]Generally, lower pH increases extraction for metal-halide complexes. For carboxylic acids, pH should be below the acid's pKa.[9]
TNA Concentration Higher concentration provides more active sites for extraction. Typically 0.1 M - 1.5 M.[1]Increasing TNA concentration generally increases %E until a plateau is reached or viscosity becomes an issue.
Phase Ratio (O/A) The volume ratio of the organic to aqueous phase. Varies from 1:4 to 4:1.[2]A higher O/A ratio can increase %E but results in a more dilute loaded organic phase.[2]
Contact Time Time required to reach equilibrium. Often between 5 to 30 minutes.%E increases with time until equilibrium is reached, after which it remains constant.
Salting-Out Agents Adding inert salts (e.g., KCl, NaCl) to the aqueous phase can increase the activity of the target species.[1][2]Can enhance extraction efficiency due to common ion and salting-out effects.[1][2]
Stripping Agent Choice and concentration depend on the stability of the extracted complex. Options include NaOH, NH₃, H₂SO₄, or even water.[10][11][12]The agent must effectively reverse the extraction mechanism, typically by deprotonating the TNA or breaking up the metal complex.

Part 5: Workflow Visualization

The following diagram illustrates the complete batch solvent extraction and stripping cycle.

G cluster_0 Extraction Stage cluster_1 Stripping Stage A Aqueous Feed (Solute + Acid) C Mix & Equilibrate (Separatory Funnel) A->C B Organic Phase (TNA + Diluent) B->C D Phase Separation C->D Allow to Settle E Raffinate (Depleted Aqueous) D->E Lower Phase F Loaded Organic (TNA-Solute Complex) D->F Upper Phase H Mix & Equilibrate F->H To Recovery G Stripping Agent (e.g., NaOH, H₂O) G->H I Phase Separation H->I Allow to Settle J Strip Liquor (Concentrated Solute) I->J Aqueous Phase K Regenerated Organic (Recyclable) I->K Organic Phase K->B Recycle

Caption: Workflow for batch solvent extraction and stripping using Trinonylamine.

References

  • Calculate Distribution Coefficient. Scribd. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWeEsGxadQ7jPNbVdF3q149JodLKCGLcecVc4IEQP_3FW8Mp8GNmMqX76TNSUsNYis6OzJnqjOfIEcUicbZIdgkYICbs3VVEdYcd9wEO6rlJ0wpiWFP7cJtEA1vKPpRq0Zi8F0m7zRcIw6]
  • Separation techniques: Solvent extraction. Goalpara College. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETTw5_f0_jvZ6UxoAFqkHm3iEoEsOtqb_P3uXv8A96artgTQhFUg67JGLfwAEUaTcg3Rt8fSszDidIqfDxqamQMXGqBklBDY9uIuWl7jbuzjEuuMO2wuml2a1tLycMPxN7Awz9mJAWy95Bf1AXMjOcIG9R2qaxQbHLdl9JwO-Sl2FlYfqPrCY2-mc=]
  • Extraction: Partition and Distribution Coefficients. JoVE. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZ4pRvgs3e_oc6UBfafwaR1WbfQXRNCHmvUGzH2x0h7-eBubdsMFLQ4Lms2z3oOJ-c-Ozxd763iuph6jiCduwYaASCZiYOiliVu2MhxfAKOGDxwG44mDXcpSfxE19hx_3Gz6JBftFm-L6XA5kNyy6n0GvpO7oUKVJmNO_M6qRUmvUWppG6PbJvHNPQ_58hsKXel0J9bxJmSjouhRY=]
  • SAFETY DATA SHEET - Triethylamine hydrochloride. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlP-6Jc8SsCVhmsI1n1enPmEun4GXI7wzhngTCl0ExU_TyE7cvUNnMjKlUdTRAklmjD-X3o847gTFz2BUeR1Xo9VLy0KaBr6gCHdBuGNRc3dpcs9DLcICOcdOLkb2W7wDGN_PrR0GXcUsc5sOcgEm89TGqc_p6zrG7hn-TgMchOzxwgEtlsNlCt9NDI9mic8Hs4VO48RbkpG01IWV3PI8085LzByZdruKusSaNI3HWD07rNDhR6pnco3zyDpAitrN6xDwZwp3boI82qdNUJ_dG]
  • Distribution Coefficient (Partition Coefficient). YouTube. [URL: https://www.youtube.
  • Distribution Coefficient Calculation. sga.profnit.org.br. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHILKCsuKNokZBh0H96R8KHLjggTwYDTGO7J23Cd0ULTj4gvICTLuqSVUe3WiftiXhWyRO_3bforAW15-MCrgxiXGGILmsE2YNMTdY2YswARHV7CUYUhJonnFSI--vts-hzNKkkTpOf88tFVKbc4VquV22Q2yztJL2D8yi6ftCzxht60ixmMCau9qZ4EuyHNX72WiQu16Ip1bKUnrmTV6JoD3mAzLqROfwL]
  • SAFETY DATA SHEET - Triethylamine. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkQlrtlhnnaJFa6UYUUwMeNcnWSexOieaehwMPWo9zG9l7LVJNqtzCck6Ogv4NqSlLqh2kAlcb71FeMpOo0ILIb-VXhzrV59iZ895PlT8hluKt9fgRg2Z324OyG8QMCJi6vgoE2MBnpfuo0Eb6ZrQ1l2_w2PEGNJZa_7PbF6278oExDzkGS5qb-X3XyUBDeaWGdZHBntYCeVKrw93ido38yTCit3cCmypZq6pNkS4Dc1E3KgF3gKDCna_V9mYawPr3o-W_k8qCcufdBP8FEqs=]
  • SAFETY DATA SHEET - T0886. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQpTD7x4ARcUAX4GfGchh6LMJ71lmNjBhPeuQd-wXAMOTZ4ZPh58862ji4enRGW6wb4FrGs_mG0zWC4OihZAOiDwdhDy114BhEtLOjN9bgP0y9xFgo8Tl-isNqhemaLYT80H4ZZ8wi56u92DY=]
  • Selection of stripping agents for stripping of Pt from loaded TEHA. ResearchGate. [URL: https://www.researchgate.
  • The optimized extraction parameters: (A) pH, (B) the amount of sorbent,... ResearchGate. [URL: https://www.researchgate.net/figure/The-optimized-extraction-parameters-A-pH-B-the-amount-of-sorbent-C-extraction_fig3_340854275]
  • Efficiency of Tri-n-octylamine for the liquid-liquid extraction of Co (II) from acidic chloride medium. ResearchGate. [URL: https://www.researchgate.
  • Efficiency of tri-n-octylamine for the liquid-liquid extraction of Co (II) from acidic chloride medium. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Efficiency-of-tri-n-octylamine-for-the-extraction-Padhan-Mohapatra/444985220c57c6b90f423f77edc460d3d5178619]
  • Optimization of extraction parameters (A) Solvent, (B) pH and (C) Salt concentration for KCl and NaNO3. ResearchGate. [URL: https://www.researchgate.
  • TRIETHYLAMINE. Sdfine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1699Fo-d-IXP75VaC2NCuwl3pJep5ViHuxe6fYoCLyK1Tim7qCp8tCVqgZyQFZDG3mk31_YZaM77kD7BAsJfELx0VO6auQ2Vwk3E1dfo4G2dirEfjh5p7jGZ_we9iggQG0FKt3f7w82CmSW4Hw7-k7S3MJvLhloqf4r5u]
  • Influence of stripping agents. ResearchGate. [URL: https://www.researchgate.net/figure/Influence-of-stripping-agents_tbl4_342932317]
  • Optimization of extraction parameters. ResearchGate. [URL: https://www.researchgate.net/figure/Optimization-of-extraction-parameters_tbl1_375685419]
  • Metal Stripping from Loaded Trioctylamine Hydrochloride. Benchchem. [URL: https://www.benchchem.
  • How do I get rid of triethyl amine in a reaction?. ResearchGate. [URL: https://www.researchgate.net/post/How_do_I_get_rid_of_triethyl_amine_in_a_reaction]
  • Triethylamine - Hazardous Substance Fact Sheet. New Jersey Department of Health. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEis37ntU_mMh-eTPihttZ3D0wT0kHqzIv5yQuMOBb8sl6hF_QXERoTDH4uaE48qhN5TcyaMNG2hqb1yblGcMY-qwJfIiuCaiFlNaOL2DwuZJWyrtqIay4q0MJiOXL_3i9vk0vlI5KnZ0si7Aqad6oEFQ==]
  • Mechanism studies on thermal dissociation of tri-n-octylamine hydrochloride with FTIR, TG, DSC and quantum chemical. Indian Academy of Sciences. [URL: https://www.ias.ac.in/article/fulltext/jcsc/129/09/1431-1439]
  • Solvent Extraction Stripping Methods. 911Metallurgist. [URL: https://911metallurgist.com/blog/solvent-extraction-stripping-methods]
  • Optimizing extraction parameters for maximizing Tilianin yield. Benchchem. [URL: https://www.benchchem.com/product/b5678/technical-support/optimizing-extraction-parameters-for-maximizing-tilianin-yield]
  • Effect of pH on Extraction Characteristics of Succinic and Formic Acids With tri-n-Octylamine Dissolved in 1-Octanol. ResearchGate. [URL: https://www.researchgate.net/publication/290432363_Effect_of_pH_on_Extraction_Characteristics_of_Succinic_and_Formic_Acids_With_tri-n-Octylamine_Dissolved_in_1-Octanol]
  • The Emergence of a Key Extractant: A Technical Guide to the Discovery and History of Trioctylamine Hydrochloride. Benchchem. [URL: https://www.benchchem.com/product/b5678/technical-support/the-emergence-of-a-key-extractant-a-technical-guide-to-the-discovery-and-history-of-trioctylamine-hydrochloride]

Sources

Application

Application Notes and Protocols for the Scale-Up of Hydrometallurgical Processes Utilizing Trinonylamine (TNA)

Foreword: Navigating the Path from Benchtop to Bankable Asset with Trinonylamine In the realm of hydrometallurgy, the journey from a promising laboratory-scale separation to a robust, economically viable industrial proce...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Path from Benchtop to Bankable Asset with Trinonylamine

In the realm of hydrometallurgy, the journey from a promising laboratory-scale separation to a robust, economically viable industrial process is fraught with challenges. This guide is intended for researchers, scientists, and drug development professionals who are navigating this critical transition, with a specific focus on solvent extraction circuits employing Trinonylamine (TNA). As a long-chain tertiary amine, TNA presents a unique set of properties that can be highly advantageous for the selective recovery of various metals. However, harnessing these properties at scale requires a deep understanding of the underlying chemical principles and a meticulous approach to process design and implementation.

This document deviates from a rigid, templated format. Instead, it is structured to provide a logical and in-depth narrative, mirroring the thought process of an experienced senior application scientist. We will delve into the "why" behind the "how," offering field-proven insights to ensure that your scale-up journey is not just a matter of increasing volumes but of intelligent and predictive engineering. Every protocol and recommendation herein is designed to be a self-validating system, grounded in scientific integrity and authoritative references.

The Unique Proposition of Trinonylamine in Hydrometallurgical Solvent Extraction

Trinonylamine, a tertiary amine with the formula N(C₉H₁₉)₃, has carved a niche in specialized hydrometallurgical applications. Its efficacy is rooted in the principles of ion-pair formation, enabling the selective extraction of target metallic anions from an aqueous phase into an organic phase.

The Extraction Mechanism: A Closer Look

The extraction process is initiated by the protonation of the TNA molecule by an acid in the aqueous phase, forming a bulky, organophilic aminium cation. This cation then associates with the target anionic metal complex to form a neutral, organic-soluble ion pair. The general mechanism can be represented as follows:

Protonation: R₃N (org) + H⁺ (aq) + A⁻ (aq) ⇌ R₃NH⁺A⁻ (org)

Anion Exchange (Metal Extraction): n(R₃NH⁺A⁻) (org) + MClₓⁿ⁻ (aq) ⇌ (R₃NH⁺)ₙ(MClₓⁿ⁻) (org) + nA⁻ (aq)

Where R represents the nonyl group, A⁻ is the anion from the acid (e.g., Cl⁻, SO₄²⁻), and MClₓⁿ⁻ is the anionic metal complex.

The efficiency of this extraction is influenced by several factors, including the pH of the aqueous phase, the concentration of the extractant, and the nature of the diluent.

Why Trinonylamine? A Comparative Perspective

Compared to its more commonly cited counterpart, Trioctylamine (TOA), TNA's longer alkyl chains impart distinct physical and chemical properties that can be leveraged for process optimization.

PropertyTrinonylamine (TNA)Trioctylamine (TOA)Implication for Scale-Up
Molecular Weight HigherLowerLower volatility and potentially lower solvent losses.
Lipophilicity HigherLowerEnhanced solubility in aliphatic diluents, potentially reducing the need for modifiers.
Steric Hindrance HigherLowerCan influence selectivity for certain metal complexes.
Viscosity Potentially HigherLowerMay impact mass transfer and phase disengagement, requiring careful consideration in equipment design.

These properties underscore the importance of not treating all tertiary amines as interchangeable. The choice between TNA and other extractants should be a deliberate one, based on empirical data from your specific feed solution.

From the Beaker to the Pilot Plant: A Phased Approach to Scale-Up

A successful scale-up is not a single leap but a series of well-defined stages, each building upon the data and insights of the last. This phased approach minimizes risk and provides the necessary data for a robust and economically sound industrial design.

Phase 1: Bench-Scale Characterization and Optimization

This initial phase is where the fundamental chemistry of your TNA-based solvent extraction system is rigorously defined.

Experimental Protocol: Bench-Scale Solvent Extraction Optimization

  • Reagent Preparation:

    • Prepare a stock solution of TNA in a suitable diluent (e.g., high-flashpoint kerosene). Common concentrations range from 0.1 M to 0.5 M.

    • Prepare synthetic pregnant leach solution (PLS) mimicking the composition of your target industrial stream.

    • Prepare stripping solutions (e.g., acidic, basic, or salt solutions) to be evaluated.

  • Equilibrium Isotherm Generation:

    • In a series of separatory funnels, contact the organic and aqueous phases at varying phase ratios (O/A) for a predetermined time (e.g., 15 minutes) to ensure equilibrium is reached.

    • Allow the phases to disengage and collect samples of the raffinate and loaded organic.

    • Analyze the metal concentrations in both phases using appropriate analytical techniques (e.g., AAS, ICP-OES).

    • Plot the concentration of the target metal in the organic phase against its concentration in the aqueous phase to generate the extraction isotherm. This is critical for determining the number of theoretical stages required for extraction.

  • Kinetic Studies:

    • At a fixed O/A ratio, contact the organic and aqueous phases and take samples at various time intervals (e.g., 30 seconds, 1 minute, 2 minutes, 5 minutes).

    • Analyze the metal concentration in the aqueous phase over time to determine the rate of extraction. This data is crucial for sizing mixer-settlers.

  • Stripping Efficiency Evaluation:

    • Contact the loaded organic phase with various stripping agents at different concentrations and O/A ratios.

    • Determine the stripping efficiency to select the most effective and economical stripping circuit configuration.

Phase 2: Mini-Pilot Plant Operation for Continuous Process Validation

The mini-pilot plant serves as the bridge between batch laboratory tests and a fully integrated pilot plant. It allows for the continuous operation of the solvent extraction circuit, revealing dynamic behaviors not observable in batch tests.

Key Objectives of Mini-Pilot Operation:

  • Validate the flowsheet developed from bench-scale data.

  • Assess the impact of recycle streams on process stability and impurity buildup.

  • Identify potential issues with phase disengagement and crud formation.

  • Generate sufficient quantities of product for quality assessment.

Diagram: Continuous Counter-Current Solvent Extraction Circuit

G PLS Pregnant Leach Solution Mixer1 Mixer 1 PLS->Mixer1 Settler1 Settler 1 Mixer1->Settler1 Mixer2 Mixer 2 Settler1->Mixer2 Aq. Loaded_Organic Loaded Organic Settler1->Loaded_Organic Org. Settler2 Settler 2 Mixer2->Settler2 Settler2->Mixer1 Org. Raffinate Raffinate Settler2->Raffinate Aq. Barren_Organic Barren Organic Barren_Organic->Mixer2

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Third-Phase Formation with Trinonylamine (TNA)

Welcome to the technical support center for solvent extraction applications utilizing Trinonylamine (TNA). This resource is designed for researchers, scientists, and professionals in drug development and related fields t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for solvent extraction applications utilizing Trinonylamine (TNA). This resource is designed for researchers, scientists, and professionals in drug development and related fields to troubleshoot and prevent the common issue of third-phase formation. This guide provides in-depth technical information and practical, field-proven advice to ensure the success and efficiency of your extraction protocols.

Understanding Third-Phase Formation

In solvent extraction, the formation of a third phase, a second organic layer, is a significant operational challenge.[1][2][3] This phenomenon typically occurs at high metal and acid concentrations, leading to the splitting of the organic phase into a diluent-rich light phase and a heavy, metal-extractant-rich third phase.[1] This partitioning can result in the loss of valuable products, operational difficulties, and challenges in maintaining a stable and predictable extraction process. The formation of this third phase is often attributed to the limited solubility of the extracted metal-amine complexes in the organic diluent.[3]

The underlying cause of third-phase formation is the aggregation of polar metal-TNA complexes into reverse micelles.[1][4] As the concentration of these complexes increases, they can exceed their solubility limit in the non-polar diluent, leading to phase separation.[1]

Troubleshooting Guide: Third-Phase Formation

This guide is structured to help you systematically identify, diagnose, and resolve issues related to third-phase formation during your experiments with Trinonylamine.

Step 1: Symptom Identification

The primary indicator of third-phase formation is the appearance of a second, often denser, organic layer in your separation funnel or reactor after equilibration and phase separation. Other symptoms may include:

  • Increased viscosity of the organic phase: Before the distinct third phase appears, you might notice the organic phase becoming more viscous.

  • Emulsion formation at the aqueous-organic interface: The presence of a stable emulsion can sometimes precede or accompany third-phase formation.

  • Precipitation of solids: In some instances, the extracted complex may precipitate out of the solution entirely.[5]

Step 2: Root Cause Analysis

Once you have identified the symptoms, the next step is to diagnose the potential causes. The following diagram and table outline the key factors influencing third-phase formation in TNA-based extraction systems.

Root_Cause_Analysis cluster_organic_phase Organic Phase Composition cluster_aqueous_phase Aqueous Phase Conditions cluster_process_parameters Process Parameters TNA_Conc High TNA Concentration Third_Phase Third Phase Formation TNA_Conc->Third_Phase Increases aggregation Diluent_Type Inappropriate Diluent Diluent_Type->Third_Phase Poor complex solubility No_Modifier Absence of Modifier No_Modifier->Third_Phase No solubility enhancement Metal_Conc High Metal Loading Metal_Conc->Third_Phase Exceeds solubility limit Acid_Conc High Acid Concentration Acid_Conc->Third_Phase Facilitates extraction & aggregation Temperature Low Temperature Temperature->Third_Phase Decreases solubility

Caption: Root cause analysis of third-phase formation in TNA solvent extraction systems.

Parameter Influence on Third-Phase Formation Explanation
TNA Concentration Higher concentrations increase the risk.A higher concentration of TNA leads to a greater concentration of the extracted metal-amine complex, which can exceed its solubility in the diluent.
Diluent Type Aliphatic diluents are more prone to third-phase formation than aromatic ones.The solubility of the polar metal-TNA complex is generally lower in non-polar aliphatic diluents like dodecane compared to more polarizable aromatic diluents such as toluene.[6]
Phase Modifier Absence or insufficient concentration of a modifier increases the risk.Modifiers are amphiphilic molecules that improve the solvation of the extracted complexes in the organic phase, thereby preventing their aggregation and separation.[7][8]
Metal Loading High concentrations of the target metal ion increase the risk.As more metal is extracted into the organic phase, the concentration of the metal-TNA complex increases, approaching and potentially exceeding its solubility limit.[5]
Aqueous Acidity High acid concentrations can promote third-phase formation.The extraction of acids by amines can contribute to the overall loading of the organic phase with polar species, favoring the formation of a third phase.[5][9]
Temperature Lower temperatures generally increase the risk.The solubility of the extracted complexes often decreases with decreasing temperature, making third-phase formation more likely at lower operational temperatures.[6][10]
Step 3: Corrective Actions and Prevention

Based on the root cause analysis, here are actionable steps you can take to prevent or resolve third-phase formation.

The most common and effective method to prevent third-phase formation is the addition of a phase modifier to the organic phase.[7][8] Modifiers work by disrupting the aggregation of the metal-TNA complexes.[11] They can act as co-surfactants or co-solvents, effectively increasing the polarity of the diluent and enhancing the solubility of the extracted species.[7][12][13]

Recommended Modifiers for TNA Systems:

  • Long-chain alcohols (e.g., 1-octanol, isodecanol): These are widely used and effective modifiers. They can be added to the organic phase at concentrations typically ranging from 2% to 10% (v/v).

  • Tributyl phosphate (TBP): TBP is another effective modifier that can be used in similar concentrations to long-chain alcohols.[11][14]

Experimental Workflow for Modifier Addition:

Modifier_Workflow cluster_prep Preparation cluster_addition Modifier Addition cluster_extraction Extraction cluster_analysis Analysis Prep_Organic Prepare TNA in Diluent Add_Modifier Add Modifier (e.g., 1-octanol) to the organic phase Prep_Organic->Add_Modifier Mix Mix thoroughly Add_Modifier->Mix Contact Contact with Aqueous Phase Mix->Contact Equilibrate Equilibrate Contact->Equilibrate Separate Separate Phases Equilibrate->Separate Observe Observe for Third Phase Separate->Observe

Caption: Experimental workflow for incorporating a phase modifier.

The choice of diluent has a significant impact on the solubility of the TNA-metal complex.[15] If you are observing third-phase formation, consider modifying your diluent.

  • Introduce an Aromatic Component: If you are using a purely aliphatic diluent (e.g., dodecane, kerosene), consider replacing a portion of it with an aromatic solvent like toluene or xylene. A blend of aliphatic and aromatic diluents can offer a good balance of extraction efficiency and complex solubility.

  • Consider a More Polar Diluent: In some cases, a more polar diluent may be necessary to prevent third-phase formation, although this can also impact the extraction equilibrium.

  • Temperature Control: Increasing the operating temperature can enhance the solubility of the extracted complex and prevent third-phase formation.[6][10] Experiment with incrementally increasing the temperature of your system (e.g., in 5°C steps) to find the optimal point where the third phase disappears without adversely affecting your extraction efficiency.

  • Concentration Adjustments: If other methods are not feasible, you may need to reduce the concentration of TNA in the organic phase or the metal loading in the aqueous feed to operate below the limiting organic concentration (LOC).[16]

Frequently Asked Questions (FAQs)

Q1: What is Trinonylamine (TNA) and what are its key properties?

Trinonylamine is a tertiary amine with the chemical formula (C₉H₁₉)₃N. It is a colorless to pale yellow liquid with a characteristic amine odor. Due to its long alkyl chains, it is highly soluble in non-polar organic solvents and has very low solubility in water. Its basic nitrogen atom is responsible for its ability to extract acids and form complexes with metal ions.

Q2: How does the structure of TNA contribute to third-phase formation?

The three long nonyl chains of TNA provide good solubility in organic diluents. However, when TNA extracts a metal ion from an acidic aqueous solution, it forms a polar ion-pair complex. These polar complexes have a tendency to aggregate into reverse micelles to minimize their interaction with the non-polar diluent. At high concentrations, these aggregates can become large enough to separate from the bulk organic phase, forming a third phase.

Q3: Can the type of acid in the aqueous phase influence third-phase formation?

Yes, the nature of the acid can play a role. The tendency for third-phase formation can be influenced by the amount of water co-extracted with the acid into the organic phase.[9] For instance, with some amine systems, the tendency for third-phase formation follows the order: HClO₄ > H₂SO₄ > HCl > HNO₃.[9]

Q4: Are there any analytical techniques to study third-phase formation?

Several analytical techniques can be employed to characterize and understand third-phase formation, including:

  • Dynamic Light Scattering (DLS): To measure the size and distribution of the aggregates (reverse micelles) in the organic phase.[11]

  • Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS): To gain detailed structural information about the aggregates.[2][4][12]

  • FTIR and NMR Spectroscopy: To probe the molecular interactions and the chemical environment of the extracted species.[1]

Q5: Will using a modifier affect my extraction selectivity?

It is possible. While modifiers are primarily added to prevent third-phase formation, they can sometimes influence the extraction equilibrium and selectivity. For example, some modifiers can participate in the coordination of the extracted metal ion.[12] Therefore, it is crucial to re-evaluate the extraction performance of your system after the addition of a modifier.

References

  • How Phase Modifiers Disrupt Third-phase Formation in Solvent Extraction Solutions. (2021). Analytical Sciences.
  • A REVIEW OF THIRD PHASE FORMATION IN EXTRACTION OF ACTINIDES BY NEUTRAL ORGANOPHOSPHORUS EXTRACTANTS. (n.d.). Taylor & Francis Online.
  • Third Phase Formation in the Solvent Extraction System Ir(IV)—Cyanex 923. (2025).
  • How Phase Modifiers Disrupt Third-phase Formation in Solvent Extraction Solutions. (n.d.).
  • Understanding the Effect of the Phase Modifier n-Octanol on Extraction, Aggregation, and Third-Phase Appearance in Solvent Extraction. (2020). Langmuir.
  • Role of Phase Modifiers in Controlling the Third-phase Formation During the Solvent Extraction of Trivalent Actinides. (2019). Taylor & Francis Online.
  • The impact of phase modification on the equilibrium and kinetics of lanthanide(iii) extraction from nitric acid media by TODGA. (n.d.). RSC Publishing.
  • A REVIEW OF THIRD PHASE FORMATION IN EXTRACTION OF ACTINIDES BY NEUTRAL ORGANOPHOSPHORUS EXTRACTANTS. (2007). Taylor & Francis Online.
  • The fate of the organic phase beyond third phase form
  • A New Interpretation of Third Phase Formation in the Solvent Extraction of Actinides by TBP. (n.d.).
  • FORMATION OF THIRD PHASES AND THE EFFECT OF TEMPERATURE ON THE DISTRIBUTION OF PLUTONIUM AND URANIUM IN EXTRACTIONS BY TRI-n-BUT. (n.d.). SciSpace.
  • Third-phase Formation in Liquid/Liquid Extraction: A Colloidal Approach. (n.d.).
  • Third phase formation in organic solutions in the extraction of mono-acids by tertiary trialcoyl-amines diluted in very slightly polar organic solvents. (1973). INIS-IAEA.
  • Third-Phase Formation in Rare Earth Element Extraction with D2EHPA: Key Factors and Impact on Liquid Membrane Extraction Performance. (n.d.). MDPI.
  • CHEMISTRY OF THE FORMATION AND ELIMINATION OF A THIRD PHASE IN ORGANOPHOSPHORUS AND AMINE EXTRACTION SYSTEMS. (1968). OSTI.GOV.
  • Third phase formation in solvent extraction: A microemulsion model. (1999).
  • Effect of diluent on the extraction of europium(iii) and americium(iii) with N,N,N′,N′-tetraoctyl diglycolamide (TODGA). (n.d.). PMC - NIH.
  • Influence of Diluent on Extraction Parameters of Systems for Separation Am(III) and Ln(III) Based on 1,10-Phenanthroline-2,9-Diamide. (2024). PMC - PubMed Central.
  • Role of Phase Modifiers in Controlling the Third-phase Formation During the Solvent Extraction of Trivalent Actinides. (n.d.).
  • Parameters Influencing Third‐Phase Formation in the Extraction of Th(NO3)4 by some Trialkyl Phosphates. (2025).
  • Studies on Third Phase Formation in the Extraction of Th(NO3)4 by Tri-iso-amyl Phosphate in n-alkane Diluents. (n.d.). Taylor & Francis.
  • Solubility of the ligands and the complexes in some selected solvents. (n.d.).
  • Third Phase Formation in the Extraction of Inorganic Acids by TBP in n‐Octane. (2025).
  • Speciation and organic phase structure in nitric acid extraction with trioctylamine. (n.d.). ChemRxiv.

Sources

Optimization

managing emulsion and phase separation issues in Trinonylamine extraction

Welcome to the technical support center for Trinonylamine (TNA) extraction. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges associated with...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Trinonylamine (TNA) extraction. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges associated with emulsion formation and phase separation during liquid-liquid extraction protocols involving TNA. Our goal is to provide you with the expertise and field-proven insights necessary to ensure the efficiency and robustness of your extraction workflows.

Understanding the Problem: The Science of Emulsions in TNA Extractions

Emulsions are stable dispersions of one immiscible liquid within another, a common and often frustrating occurrence in liquid-liquid extractions.[1][2] In the context of TNA extraction, this typically manifests as a cloudy or milky layer at the interface between the aqueous and organic phases, hindering efficient separation and leading to product loss.[3]

The stability of these emulsions is often dictated by the presence of surface-active compounds that accumulate at the oil-water interface, reducing interfacial tension and preventing the coalescence of dispersed droplets.[4] In many biopharmaceutical applications, these surfactants can be endogenous molecules from the sample matrix, such as phospholipids, fatty acids, or proteins.[5]

Trinonylamine, as a tertiary amine extractant, plays a crucial role in the extraction process, but its physicochemical properties can also contribute to emulsion formation under certain conditions. Factors such as pH, temperature, mixing intensity, and the presence of fine solids can significantly influence the stability of emulsions in TNA systems.[6][7]

Troubleshooting Guide: Resolving Emulsion & Phase Separation Issues

This section provides a question-and-answer formatted guide to directly address specific issues you may encounter during your TNA extraction experiments.

Question 1: I'm observing a persistent, thick emulsion layer between my aqueous and organic phases. What are the likely causes and how can I resolve this?

Answer:

A persistent emulsion is a strong indicator that surface-active agents are stabilizing the interface between your two liquid phases. The primary goal is to disrupt this stable interface.

Immediate Troubleshooting Steps:

  • Allow for Settling Time: The simplest first step is to let the separatory funnel or extraction vessel stand undisturbed for a period (e.g., 30-60 minutes).[3][8] Gravity alone can sometimes be sufficient to break weak emulsions.

  • Gentle Agitation: Instead of vigorous shaking, which can promote emulsion formation, try gentle swirling or rocking of the separatory funnel.[5] This can facilitate contact between the phases for extraction while minimizing the shear forces that create fine droplets.

  • Temperature Modification: Gently warming the mixture can decrease the viscosity of the phases and increase the kinetic energy of the droplets, promoting coalescence.[7][9] However, be cautious, as excessive heat can degrade sensitive analytes.[10][11] A water bath set to 30-40°C is a good starting point.

  • Addition of Brine: Introduce a saturated sodium chloride (NaCl) solution (brine) to the mixture.[2][5] This increases the ionic strength of the aqueous phase, which can "salt out" the emulsifying agents, making them less soluble in the aqueous phase and disrupting the emulsion.[5]

  • Centrifugation: If available, centrifugation is a highly effective method for physically forcing the separation of the denser and lighter phases, thereby breaking the emulsion.[8]

Logical Flow for Emulsion Breaking:

Caption: Workflow for preparing the TNA organic phase.

References

  • Moyer, B. A., & McDowell, W. J. (1980). Factors influencing phase disengagement rates in solvent extraction systems employing tertiary amine extractants. Separation Science and Technology, 16(9), 1261-1289. [Link]

  • AZoM. (2018). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. [Link]

  • Moyer, B. A., & McDowell, W. J. (1980). Factors influencing phase disengagement rates in solvent extraction systems employing tertiary amine extractants (Conference Paper). OSTI.GOV. [Link]

  • Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions. [Link]

  • ResearchGate. (n.d.). Effect of pH on the yield of extraction. [Diagram]. [Link]

  • ResearchGate. (n.d.). Effect of the pH on the extraction efficiency. [Diagram]. [Link]

  • Juricevic, L., et al. (2019). Critical Review of Techniques for Food Emulsion Characterization. Foods, 8(9), 399. [Link]

  • ResearchGate. (n.d.). The effect of mixing intensity and mixer type on the emulsification of an organic-in-water emulsion. [Link]

  • ResearchGate. (n.d.). Liquid-liquid phase separation of {amine – H2O – CO2} systems: New methods for key data. [Link]

  • LCGC International. (2020). Tips for Troubleshooting Liquid–Liquid Extractions. [Link]

  • Ting, Y., et al. (2017). Techniques and methods to study functional characteristics of emulsion systems. Journal of Food and Drug Analysis, 25(1), 117-128. [Link]

  • ResearchGate. (n.d.). Breaking of a cationic amine oil-in-water emulsion by pH increasing: Rheological monitoring to modelize asphalt emulsion rupture. [Link]

  • Zhang, Z., et al. (2023). A Review on CO2 Capture Using Phase Change Amine Absorbents. Energy & Fuels. [Link]

  • ResearchGate. (n.d.). Evaluation of phase separation behavior of amine+organic solvent+H2O phase change absorbents. [Link]

  • ResearchGate. (n.d.). Effect of mixing temperature on emulsification. [Link]

  • ResearchGate. (n.d.). Breaking of a cationic amine oil-in-water emulsion by pH increasing: Rheological monitoring to modelize asphalt emulsion rupture. [Link]

  • Tan, S. C., & Yiap, B. C. (2009). DNA, RNA, and protein extraction: the past and the present. Journal of biomedicine & biotechnology, 2009, 574398. [Link]

  • Bonto, M., et al. (2021). Theoretical Interpretation of pH and Salinity Effect on Oil-in-Water Emulsion Stability Based on Interfacial Chemistry and Implications for Produced Water Demulsification. Energies, 14(16), 4877. [Link]

  • Quora. (2022). Why is the formation of emulsion in solvent extraction considered as a disadvantage? [Link]

  • Lund University Publications. (n.d.). Effects of High Shear Mixing and Emulsifier Concentration on Droplet Size in Emulsions. [Link]

  • ResearchGate. (n.d.). The effects of the mixing method on the formation and stability of oil-in-water (O/W) emulsions. [Link]

  • Columbia University. (n.d.). Solid-Liquid Extraction. [Link]

  • ResearchGate. (n.d.). Effect of temperature on the extraction efficiency. [Diagram]. [Link]

  • MDPI. (2018). Switchable-Hydrophilicity Triethylamine: Formation and Synergistic Effects of Asphaltenes in Stabilizing Emulsions Droplets. [Link]

  • Chromatography Online. (2021). Turning Up the Heat: The Effect of Temperature on Analytical Extractions. [Link]

  • MDPI. (2020). The Effect of Emulsifiers on the Emulsion Stability and Extraction Efficiency of Cr(VI) Using Emulsion Liquid Membranes (ELMs) Formulated with a Green Solvent. [Link]

  • Wiley, K. L. (2014). Efficient Liquid Liquid Extraction By Emulsion Formation and Separation. Bucknell University. [Link]

  • MDPI. (2022). Effect of Temperatures on Polyphenols during Extraction. [Link]

  • National Institutes of Health. (2020). A Robust Strategy for Introducing Amino-Modifiers in Nucleic Acids: Enabling Novel Amino Tandem Oligonucleotide Synthesis in DNA and RNA. [Link]

  • National Institutes of Health. (2014). Effect of Temperature on the Intrinsic Flexibility of DNA and Its Interaction with Architectural Proteins. [Link]

  • National Institutes of Health. (2009). DNA, RNA, and Protein Extraction: The Past and The Present. [Link]

  • PubMed. (2000). Effect of temperature on the separation of DNA fragments by high-performance liquid chromatography and capillary electrophoresis: a comparative study. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing pH for Metal Extraction with Trinonylamine (Tri-n-octylamine, TOA)

Welcome to the technical support center for optimizing metal extraction using Trinonylamine (Tri-n-octylamine, TOA). This guide is designed for researchers, scientists, and drug development professionals to provide in-de...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing metal extraction using Trinonylamine (Tri-n-octylamine, TOA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the success of your experiments. Here, we delve into the critical role of pH in the solvent extraction of metals with TOA, explaining the underlying chemical principles to empower you to make informed decisions in your experimental design.

The Indispensable Role of pH in Metal Extraction with TOA

Tri-n-octylamine is a tertiary amine that functions as a weak base anion exchanger. Its efficacy in extracting metals from aqueous solutions is fundamentally dependent on the pH of the aqueous phase. The primary mechanism involves the protonation of the amine by an acid, forming a tri-n-octylammonium salt in the organic phase. This salt can then exchange its anion with an anionic metal complex present in the aqueous phase. Consequently, the pH of the aqueous solution dictates both the extent of amine protonation and the speciation of the metal ion, both of which are critical for successful extraction.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when using TOA for metal extraction.

Q1: What is the fundamental role of pH in metal extraction using TOA?

The pH of the aqueous phase is arguably the most critical parameter in metal extraction with TOA. It directly influences two key aspects of the extraction process:

  • Protonation of TOA: TOA is a weak base and must be protonated by an acid to become an effective extractant. In acidic conditions (low pH), the nitrogen atom of TOA accepts a proton (H⁺), forming a tri-n-octylammonium cation (R₃NH⁺). This cation then forms an ion pair with an anion from the acid (e.g., Cl⁻, SO₄²⁻, NO₃⁻) in the organic phase.

  • Metal Speciation: The chemical form of the metal in the aqueous phase is also pH-dependent. Many metals form anionic complexes in the presence of certain ligands (e.g., chloride, sulfate), and it is these anionic complexes that are extracted by the protonated TOA. The optimal pH is one where the desired anionic metal complex is the predominant species.

Q2: How do I determine the optimal pH for my specific metal extraction?

The optimal pH is metal- and system-specific. A general approach to determine the optimal pH involves the following steps:

  • Literature Review: Start by reviewing the literature for the extraction of your target metal using TOA. This will provide a likely effective pH range.

  • Speciation Diagrams: Consult or construct a speciation diagram for your metal under the conditions of your aqueous phase (e.g., in the presence of chloride or sulfate). This will show the pH range where the desired anionic complex is most stable.

  • Experimental Optimization: Conduct a series of small-scale extraction experiments where you vary the pH of the aqueous phase while keeping other parameters (TOA concentration, organic diluent, temperature, and phase ratio) constant. Plot the distribution coefficient (D) or percent extraction (%E) versus pH to identify the optimal value.

Q3: Why is my metal extraction efficiency low even though I am within the recommended pH range?

Several factors could lead to low extraction efficiency, even at the optimal pH:

  • Insufficient Acid Concentration: The concentration of the acid is as important as the pH. For instance, in chloride media, a high concentration of chloride ions is necessary to form the extractable anionic chloro-complex of the metal.[1][2]

  • Incomplete TOA Protonation: If the acid concentration is too low, the TOA in the organic phase may not be fully protonated, reducing the number of active extractant molecules.

  • Competing Equilibria: Other ions in your aqueous phase might compete with your target metal for the extractant.

  • Third Phase Formation: At high metal and extractant concentrations, a third, often viscous, phase can form at the interface, which can sequester the metal complex and reduce extraction efficiency.

  • Diluent Effects: The choice of organic diluent can influence the extraction process. Non-polar diluents are often effective, but the optimal choice can be system-dependent.[3]

Q4: What is the effect of very low or very high pH on the extraction process?

  • Very Low pH (High Acidity): While a low pH is necessary for TOA protonation, excessively high acid concentrations can sometimes lead to a decrease in extraction efficiency. This can be due to the competition of the acid's anions with the metal complex for the extractant, a phenomenon known as "acid extraction."[4]

  • High pH (Low Acidity): At higher pH values, the TOA will be in its deprotonated, free-base form (R₃N) and will not act as an anion exchanger. Additionally, many metals will precipitate as hydroxides at higher pH, rendering them unextractable by this mechanism.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered during metal extraction with TOA, with a focus on pH-related problems.

Problem Potential Cause(s) Recommended Solution(s)
Low Metal Extraction Efficiency Incorrect pH: The pH of the aqueous phase is outside the optimal range for the formation of the extractable metal complex or for the protonation of TOA.- Systematically vary the pH of the aqueous phase to determine the optimum. - Ensure accurate pH measurement of the aqueous phase before and after extraction.
Insufficient Ligand Concentration: In systems requiring the formation of an anionic complex (e.g., with chloride or sulfate), the ligand concentration may be too low.- Increase the concentration of the complexing agent (e.g., by adding a salt like KCl or NaCl in chloride systems).[1][5]
Incomplete TOA Protonation: The acidity of the aqueous phase is not sufficient to fully protonate the TOA in the organic phase.- Increase the acid concentration in the aqueous phase.
Poor Phase Separation / Emulsion Formation pH near the pKa of TOA: Emulsification can be more pronounced at pH values close to the pKa of the tri-n-octylammonium ion.- Adjust the pH to be significantly lower than the pKa to ensure complete protonation.
High TOA Concentration: High concentrations of the extractant can increase the viscosity of the organic phase and promote emulsion formation.[6]- Dilute the organic phase with a suitable diluent.
Presence of Surfactants or Particulate Matter: Contaminants in the aqueous feed can stabilize emulsions.- Filter the aqueous feed prior to extraction.
Precipitation in the Aqueous Phase pH is too high: The pH of the aqueous phase is high enough to cause the precipitation of the metal as a hydroxide or other insoluble salt.- Lower the pH of the aqueous phase to a range where the metal is soluble and forms the desired anionic complex.
Metal Stripping is Ineffective Incorrect Stripping Solution pH: The pH of the stripping solution is not suitable for breaking the metal-amine complex.- For stripping, a significant change in pH is often required. Using a basic solution (e.g., NaOH or NH₄OH) will deprotonate the TOA, releasing the metal anion. Alternatively, a solution with a very high concentration of a competing anion can be used.[6]

Experimental Protocols

Here are detailed, step-by-step methodologies for key experiments related to optimizing pH for metal extraction with TOA.

Protocol 1: Determination of Optimal pH for Metal Extraction

Objective: To identify the pH at which the maximum extraction of a target metal is achieved using TOA.

Materials:

  • Stock solution of the target metal salt.

  • Tri-n-octylamine (TOA).

  • Suitable organic diluent (e.g., kerosene, xylene, toluene).

  • Acid (e.g., HCl, H₂SO₄) and Base (e.g., NaOH) solutions of known concentrations for pH adjustment.

  • Separatory funnels.

  • pH meter.

  • Analytical instrument for metal concentration determination (e.g., AAS, ICP-OES).

Procedure:

  • Preparation of the Organic Phase: Prepare a solution of TOA in the chosen organic diluent at the desired concentration (e.g., 0.1 M).

  • Preparation of the Aqueous Phase: a. Prepare a series of aqueous solutions containing the target metal at a fixed concentration. b. Adjust the pH of each solution to a different value within a predefined range (e.g., pH 1 to 7) using the acid and base solutions. Record the initial pH of each solution.

  • Extraction: a. In a separatory funnel, mix equal volumes of the organic phase and one of the prepared aqueous solutions (a 1:1 phase ratio is common to start with). b. Shake the funnel vigorously for a predetermined time (e.g., 10-30 minutes) to ensure equilibrium is reached. c. Allow the phases to separate completely.

  • Analysis: a. Carefully separate the aqueous and organic phases. b. Measure the final pH of the aqueous phase. c. Determine the concentration of the metal in the aqueous phase (raffinate). d. The metal concentration in the organic phase can be calculated by mass balance.

  • Data Analysis: a. Calculate the distribution coefficient (D) for each pH value: D = [Metal]organic / [Metal]aqueous b. Calculate the percent extraction (%E): %E = (D / (D + Vaq/Vorg)) * 100 c. Plot D or %E versus the final pH of the aqueous phase. The pH at which the highest D or %E is observed is the optimal pH for extraction under these conditions.

Protocol 2: Investigation of the Effect of Acid Concentration

Objective: To understand the influence of the acid concentration on metal extraction at a constant pH.

Procedure:

  • Follow the same procedure as in Protocol 1, but instead of varying the pH, keep the pH constant at the previously determined optimum.

  • Prepare a series of aqueous solutions with varying concentrations of the acid (e.g., 0.1 M to 5 M HCl).

  • Perform the extraction and analysis as described above.

  • Plot the distribution coefficient (D) or percent extraction (%E) versus the acid concentration to determine its effect.

Visualizing the Process: Diagrams

To better illustrate the key concepts, the following diagrams have been generated using Graphviz.

TOA_Protonation cluster_aqueous Aqueous Phase (Low pH) cluster_organic Organic Phase H_plus H⁺ TOA R₃N (TOA) X_minus X⁻ (e.g., Cl⁻) TOAHX R₃NH⁺X⁻ (Protonated TOA) TOA->TOAHX Protonation

Caption: Protonation of Tri-n-octylamine (TOA) at low pH.

Metal_Extraction_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase Metal_complex MCl₄²⁻ (Anionic Metal Complex) Extracted_complex (R₃NH)₂MCl₄ Protonated_TOA 2(R₃NH⁺Cl⁻) Protonated_TOA->Extracted_complex Anion Exchange

Caption: Anion exchange mechanism for metal extraction with protonated TOA.

References

  • Mishra, A., et al. (2021). Efficiency of tri-n-octylamine for the liquid-liquid extraction of Co (II) from acidic chloride medium. Journal of Metals, Materials and Minerals, 31(1). Available at: [Link]

  • Chaverra, D. E., Restrepo-Baena, O. J., & Ruiz, M. C. (2020). Cobalt Extraction from Sulfate/Chloride Media with Trioctyl(alkyl)phosphonium Chloride Ionic Liquids. ACS Omega, 5(11), 5643–5650. Available at: [Link]

  • Islam, M. S., et al. (2019). Liquid-liquid extraction of mineral acids using Tri-n-octylamine. Bangladesh Journal of Scientific and Industrial Research, 54(4), 339-346. Available at: [Link]

  • Sengupta, B., & Murali, M. S. (2023). Speciation and Organic Phase Structure in Nitric Acid Extraction with Trioctylamine. ChemRxiv. Available at: [Link]

  • Mishra, A., et al. (2021). Efficiency of tri-n-octylamine for the liquid-liquid extraction of Co (II) from acidic chloride medium. Semantic Scholar. Available at: [Link]

  • Mishra, A., et al. (2021). Efficiency of Tri-n-octylamine for the liquid-liquid extraction of Co (II) from acidic chloride medium. Journal of Metals, Materials and Minerals, 31(1). Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Trinonylamine (TNA) Extraction Efficiency Through Diluent Selection

Welcome to the technical support center for Trinonylamine (TNA) based solvent extraction. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of diluent sel...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Trinonylamine (TNA) based solvent extraction. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of diluent selection and troubleshoot common issues encountered during the liquid-liquid extraction process. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower your experimental design and interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of a diluent in Trinonylamine (TNA) extraction?

A diluent, often referred to as a carrier solvent, serves several critical functions in a TNA-based extraction system.[1] Primarily, it acts as a solvent for the viscous TNA extractant, reducing its viscosity and facilitating better phase mixing and mass transfer.[1] Beyond this physical role, the diluent significantly influences the chemical equilibrium of the extraction process. Its ability to solvate the TNA-analyte complex is paramount for high extraction efficiency.[2][3] An ideal diluent will effectively stabilize the extracted complex in the organic phase, thereby driving the equilibrium towards extraction.[4]

Q2: How does the polarity of the diluent affect the extraction efficiency of TNA?

The polarity of the diluent is a key determinant of extraction efficiency, and its effect can be nuanced. Generally, for the extraction of polar compounds like carboxylic acids, polar diluents tend to enhance extraction efficiency.[5] This is because polar diluents are better at solvating the polar ion-pair formed between the protonated TNA and the anionic analyte.[2][5] However, excessively high polarity can sometimes lead to increased miscibility with the aqueous phase, resulting in solvent loss. Conversely, when extracting metal complexes, nonpolar diluents have been shown to be effective in some systems.[6][7] The choice of diluent polarity should, therefore, be tailored to the specific analyte and the overall extraction system.

Q3: Can the choice of diluent lead to the formation of a third phase? What is it and how can I prevent it?

Yes, the formation of a third phase is a common issue in solvent extraction and is heavily influenced by the diluent.[3] This third phase is an intermediate layer that forms between the aqueous and organic phases, often rich in the extractant-analyte complex that is poorly soluble in the bulk organic diluent.[3] This phenomenon is particularly prevalent when using nonpolar aliphatic diluents like kerosene or hexane to extract highly polar complexes.[8]

To prevent third-phase formation, you can:

  • Add a modifier: A long-chain alcohol, such as 1-octanol or isodecanol, is frequently used as a modifier.[8] The modifier, being more polar than the aliphatic diluent, improves the solubility of the TNA-analyte complex in the organic phase.

  • Switch to a more polar diluent: Employing a diluent with a higher solvating power, such as an aromatic solvent (e.g., toluene, xylene) or a ketone, can prevent the formation of a third phase.[9]

Troubleshooting Guides

Problem 1: Low Extraction Efficiency

You've performed a TNA-based extraction, but the concentration of your target analyte in the organic phase is significantly lower than expected.

Possible Causes and Solutions:

  • Inadequate Solvation of the TNA-Analyte Complex: The diluent may not be effectively solvating the formed complex, leading to a poor distribution coefficient.

    • Troubleshooting Steps:

      • Evaluate Diluent Polarity: If you are extracting a polar analyte, consider switching from a nonpolar diluent (e.g., hexane, kerosene) to a more polar one (e.g., toluene, methyl isobutyl ketone (MIBK), or a long-chain alcohol).[5][9] For metal extractions from acidic chloride media, kerosene has been shown to be effective.[6][7]

      • Introduce a Modifier: If you need to use an aliphatic diluent for process reasons (e.g., cost, safety), add a modifier like 1-octanol to the organic phase.[8] Start with a concentration of 5-10% (v/v) and optimize from there. The hydroxyl group of the alcohol can improve the solvation of the TNA complex.[4]

  • Steric Hindrance: The diluent molecules may be sterically hindering the interaction between TNA and the analyte at the liquid-liquid interface.

    • Troubleshooting Steps:

      • Consider Diluent Structure: Opt for diluents with less bulky structures. For instance, if you are using a highly branched alkane, switching to a linear or cyclic alkane of similar polarity might improve kinetics.

Experimental Workflow for Optimizing Diluent Choice:

G cluster_0 Diluent Selection Workflow A Initial Experiment: Low Extraction Efficiency B Identify Analyte Properties (Polarity, Size) A->B C Select a Panel of Diluents (Aliphatic, Aromatic, Polar) B->C D Screen Diluents at Constant TNA Concentration C->D E Analyze Extraction Efficiency for Each Diluent D->E F Check for Third Phase Formation E->F G If Third Phase Present, Add Modifier (e.g., 1-Octanol) F->G Yes I Select Optimal Diluent/Modifier System F->I No H Re-evaluate Extraction Efficiency G->H H->I J Further Optimization (Concentration, pH, etc.) I->J

Caption: Workflow for systematic diluent selection.

Problem 2: Synergistic or Antagonistic Effects in Mixed Diluent Systems

You are using a mixture of diluents and observe an unexpected increase (synergism) or decrease (antagonism) in extraction efficiency.

Understanding the Phenomena:

  • Synergism: The combined effect of the diluents is greater than the sum of their individual effects.[10] This often occurs when one diluent primarily solvates the TNA, while the other is more effective at solvating the TNA-analyte complex.

  • Antagonism: The combined effect is less than the sum of their individual effects.[10] This can happen if the diluents interact with each other in a way that reduces their overall solvating power, or if one diluent competes with the analyte for interaction with the TNA.

Troubleshooting and Optimization:

  • Systematic Screening: If you are intentionally creating a mixed diluent system, perform a systematic study by varying the ratio of the two diluents while keeping the total volume and TNA concentration constant. This will help you identify the optimal ratio for synergistic extraction.

  • Modifier Effects: Be aware that modifiers like long-chain alcohols can sometimes have an antagonistic effect at high concentrations by competing with the TNA for the analyte through hydrogen bonding. It is crucial to optimize the modifier concentration.

Logical Relationship of Interactions:

G cluster_synergism Synergism cluster_antagonism Antagonism TNA Trinonylamine Complex TNA-Analyte Complex TNA->Complex Extracts Analyte Analyte Analyte->Complex DiluentA Diluent A DiluentA->TNA Solvates DiluentB Diluent B DiluentB->Complex Solvates TNA2 Trinonylamine Analyte2 Analyte TNA2->Analyte2 Extraction Inhibited DiluentA2 Diluent A DiluentB2 Diluent B DiluentA2->DiluentB2 Interacts & Reduces Solvation

Caption: Synergistic vs. Antagonistic diluent interactions.

Data Presentation: Properties of Common Diluents

The selection of a diluent should be a data-driven process. The following table summarizes the physical properties of some common diluents used in solvent extraction and their general impact on the extraction of polar analytes with TNA.

DiluentClassDielectric Constant (approx.)PolarityGeneral Effect on Polar Analyte Extraction with TNAPotential Issues
Hexane/Kerosene Aliphatic~1.9NonpolarGenerally low efficiencyHigh tendency for third-phase formation
Toluene/Xylene Aromatic~2.4Nonpolar to weakly polarModerate to good efficiencyVolatility, toxicity
Chloroform Halogenated~4.8PolarGood efficiencyToxicity, potential for emulsion formation
1-Octanol Alcohol~10.3Polar, ProticHigh efficiency, often used as a modifierHigher aqueous solubility
MIBK Ketone~13.1Polar, AproticHigh efficiencyHigher aqueous solubility

Note: The dielectric constant is a measure of a solvent's polarity. Higher values generally indicate greater polarity.

Experimental Protocols

Protocol 1: Screening of Diluents for TNA Extraction

  • Prepare Stock Solutions:

    • Prepare a stock solution of your target analyte in the appropriate aqueous phase (e.g., deionized water, buffer).

    • Prepare individual stock solutions of TNA in each of the diluents to be tested (e.g., 20% v/v TNA in hexane, toluene, and 1-octanol).

  • Extraction Procedure:

    • In a series of separation funnels, add a known volume of the aqueous analyte solution.

    • Add an equal volume of the TNA-diluent solution to each funnel.

    • Shake each funnel vigorously for a predetermined time (e.g., 10 minutes) to ensure equilibrium is reached.

    • Allow the phases to separate. Note the presence or absence of a third phase.

  • Analysis:

    • Carefully separate the aqueous and organic phases.

    • Determine the concentration of the analyte in the aqueous phase using a suitable analytical technique (e.g., HPLC, titration).

    • Calculate the concentration of the analyte in the organic phase by mass balance.

    • Calculate the distribution coefficient (Kd) and extraction efficiency (%E) for each diluent.

    %E = ( (Cinitial, aq - Cfinal, aq) / Cinitial, aq ) * 100

References

  • Influence of conventional diluents on amine extraction of picolinic acid. ScienceDirect. [Link]

  • Effect of Diluent Polarity on Extraction Equilibria of Acrylic Acid from its Aqueous Solutions by Tri-n-Octylaime. Scientific.Net. [Link]

  • Nonaqueous Solvent Extraction for Enhanced Metal Separations: Concept, Systems, and Mechanisms. PMC - NIH. [Link]

  • Diluent – Knowledge and References. Taylor & Francis. [Link]

  • Influence of Diluent on Extraction Parameters of Systems for Separation Am(III) and Ln(III) Based on 1,10-Phenanthroline-2,9-Diamide. MDPI. [Link]

  • Selection criteria of diluents of tri-n-butyl phosphate for recovering neodymium(III) from nitrate solutions. White Rose Research Online. [Link]

  • Efficiency of tri-n-octylamine for the liquid-liquid extraction of Co (II) from acidic chloride medium. Semantic Scholar. [Link]

  • Influence of Solvent Polarity on the Mechanism and Efficiency of Formic Acid Reactive Extraction with Tri-n-Octylamine from Aqueous Solutions. ResearchGate. [Link]

  • Effect of Diluents on the Extraction of Fumaric Acid by Tridodecyl Amine (TDA). ACS Publications. [Link]

  • Efficiency of Tri-n-octylamine for the liquid-liquid extraction of Co (II) from acidic chloride medium. ResearchGate. [Link]

  • Utilizing environment-friendly eugenol as a diluent with trioctylamine for the reactive extraction of aqueous levulinic acid. PMC - NIH. [Link]

  • Synergy and antagonism in natural product extracts: when 1 + 1 does not equal 2. PMC - NIH. [Link]

Sources

Troubleshooting

Technical Support Center: Regeneration and Recycling of Trinonylamine (TNA) Solvent

Welcome to the technical support center for Trinonylamine (TNA) solvent. This guide is designed for researchers, scientists, and drug development professionals who utilize TNA in their experimental workflows, particularl...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Trinonylamine (TNA) solvent. This guide is designed for researchers, scientists, and drug development professionals who utilize TNA in their experimental workflows, particularly in applications such as solvent extraction. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the regeneration and recycling of this valuable solvent. Our goal is to provide you with the expertise and practical insights needed to maintain solvent quality, ensure experimental reproducibility, and promote sustainable laboratory practices.

Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling and reprocessing of Trinonylamine solvent.

Q1: What is Trinonylamine (TNA) and why is its regeneration important?

Trinonylamine is a tertiary amine used as a liquid ion-exchange agent in solvent extraction processes. It is particularly effective for extracting metal ions from acidic aqueous solutions.[1] Regeneration is the process of stripping the extracted solute (e.g., metal ions) from the TNA, allowing the solvent to be reused. This is crucial for both economic and environmental reasons. Recycling TNA reduces the high costs associated with purchasing fresh solvent and minimizes the generation of hazardous chemical waste.[2][3]

Q2: What are the primary signs of TNA solvent degradation?

Solvent degradation can manifest in several ways, impacting its performance. Key indicators include:

  • Color Change: A darkening of the solvent from its typical pale yellow color can indicate the presence of degradation products or impurities.

  • Increased Viscosity: Polymerization or the accumulation of contaminants can lead to a noticeable increase in the solvent's viscosity.[4]

  • Reduced Extraction Efficiency: The most critical sign is a decrease in the distribution coefficient of the target solute, meaning the recycled solvent is less effective at its primary function.

  • Formation of Emulsions: Difficulty in phase separation after mixing with aqueous solutions is a common symptom of degradation, often caused by the accumulation of surfactants or fine solid particles.[3]

Q3: What are the common methods for regenerating TNA?

The most prevalent method for regenerating TNA after metal extraction is stripping . This involves contacting the metal-loaded organic phase with an aqueous solution that shifts the chemical equilibrium, causing the metal ions to transfer back into the aqueous phase.[1][5] Common stripping agents include:

  • Acidic Solutions: For metals extracted from neutral or basic solutions, an acidic strip solution can protonate the amine, releasing the metal.

  • Alkaline Solutions: For metals extracted from acidic solutions (as metal-anion complexes), a basic solution (e.g., NaOH, NH₄OH) can deprotonate the amine salt, breaking the complex and releasing the metal ion, which often precipitates as a hydroxide.[6][7]

  • Complexing Agents: A solution containing a strong complexing agent can pull the metal ion from the TNA into the aqueous phase.

Q4: Can thermal regeneration be used for TNA?

While thermal regeneration (distillation) is a common technique for many amine solvents, especially in gas sweetening processes, it must be approached with caution for TNA.[8][9] High temperatures can accelerate the chemical degradation of long-chain amines, leading to the formation of secondary amines and other detrimental byproducts.[4][10] Low-pressure vacuum distillation is a more suitable thermal method as it lowers the boiling point, reducing the risk of thermal degradation.[11] However, stripping is generally the preferred and more gentle method for TNA used in solvent extraction.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during TNA regeneration experiments.

Problem / Symptom Potential Cause(s) Recommended Solutions & Explanations
Incomplete Metal Stripping 1. Incorrect Stripping Agent: The pH or concentration of the stripping solution is not optimal to reverse the extraction equilibrium. 2. Insufficient Contact Time/Mixing: The two phases were not mixed vigorously or long enough for mass transfer to complete. 3. High Metal Loading: The organic phase is saturated with the metal, requiring more aggressive stripping conditions.1. Optimize Stripping Agent: Adjust the pH of the stripping solution. For anion exchange mechanisms, a basic solution (e.g., 0.5-2.0 M NaOH) is typically effective.[5] Perform small-scale tests to determine the optimal concentration. 2. Increase Mixing: Ensure vigorous mixing for at least 5-10 minutes to maximize interfacial area and facilitate mass transfer.[1] 3. Multi-Stage Stripping: Perform two or more consecutive stripping steps with fresh aqueous solution to achieve complete removal of the metal.
Third Phase / Emulsion Formation 1. Presence of Fine Solids: Particulates from the feed solution can accumulate at the interface, stabilizing emulsions. 2. Solvent Degradation: Degradation byproducts can act as surfactants.[3] 3. Incorrect Modifier Concentration: If a phase modifier (e.g., a long-chain alcohol) is used, its concentration may be too low. 4. Overly Vigorous Mixing: Extremely high shear can create very fine droplets that are slow to coalesce.1. Filtration: Filter the organic phase before stripping to remove suspended solids.[3] 2. Solvent Wash: Wash the organic phase with a dilute acid or base solution prior to stripping to remove some polar degradation products. 3. Adjust Modifier: Increase the concentration of the phase modifier (e.g., isodecanol or 1-tridecanol) in the organic phase.[10] 4. Gentler Mixing / Centrifugation: Reduce the mixing intensity. If an emulsion still forms, centrifugation can be an effective method to break it.
Low TNA Recovery 1. Solubility in Aqueous Phase: TNA has low but non-zero solubility in water, which can be exacerbated by protonation in acidic solutions. 2. Physical Entrainment: Incomplete phase separation can lead to the loss of the organic phase with the aqueous raffinate.1. Control pH: Avoid highly acidic conditions in the final aqueous phase to minimize the formation of soluble amine salts. Neutralizing the amine with a base like CaO or NaOH can recover it from an acidic aqueous solution via distillation.[12][13][14] 2. Improve Phase Separation: Allow adequate settling time for the phases to disengage completely. Using a centrifuge or coalescer can improve separation efficiency.
Reduced Performance of Recycled TNA 1. Chemical Degradation: The amine has been partially oxidized or otherwise chemically altered, reducing its ability to act as an extractant.[10] 2. Accumulation of Impurities: Non-strippable impurities from the feed solution may build up in the solvent over many cycles. 3. Incomplete Regeneration: Residual metal ions remain in the TNA, reducing its capacity for the next extraction cycle.1. Solvent Cleaning: Pass the recycled solvent through a bed of activated carbon or alumina to adsorb degradation products.[3] 2. Implement a Purge Stream: In a continuous process, a small portion of the recycled solvent ("bleed stream") can be continuously removed and replaced with fresh solvent to prevent the buildup of impurities. 3. Verify Stripping Efficiency: Analyze the TNA for residual metals using ICP-OES or a similar technique to ensure the stripping protocol is effective.

Visualized Workflows and Logic

TNA Regeneration & Recycling Workflow

This diagram illustrates the typical cycle for using and regenerating TNA solvent in a metal extraction process.

TNA_Workflow cluster_extraction Extraction Stage cluster_regeneration Regeneration Stage cluster_purification Quality Control & Polishing Aqueous_Feed Aqueous Feed (Metal Ions In) Mixer_Extractor Mixer / Extractor Aqueous_Feed->Mixer_Extractor Fresh_TNA Fresh or Recycled TNA Fresh_TNA->Mixer_Extractor Separator_Extractor Phase Separator Mixer_Extractor->Separator_Extractor Raffinate Raffinate (Metal Ions Out) Separator_Extractor->Raffinate Aqueous Phase Loaded_TNA Loaded TNA (Metal-Rich) Separator_Extractor->Loaded_TNA Organic Phase Mixer_Stripper Mixer / Stripper Loaded_TNA->Mixer_Stripper Stripping_Agent Stripping Agent (e.g., NaOH) Stripping_Agent->Mixer_Stripper Separator_Stripper Phase Separator Mixer_Stripper->Separator_Stripper Strip_Liquor Strip Liquor (Concentrated Metal) Separator_Stripper->Strip_Liquor Aqueous Phase Regen_TNA Regenerated TNA Separator_Stripper->Regen_TNA Organic Phase QC_Analysis QC Analysis (Titration, GC-MS) Regen_TNA->QC_Analysis QC_Analysis->Fresh_TNA QC Pass Polishing Polishing Step (e.g., Carbon Filtration) QC_Analysis->Polishing If Needed Polishing->Fresh_TNA Recycle Loop

Caption: Workflow for TNA solvent extraction, regeneration, and recycling.

Troubleshooting Decision Tree: Poor Regeneration

This logic diagram helps diagnose the root cause of inefficient TNA regeneration.

Troubleshooting_Tree Start Start: Poor Regeneration Performance Check_Stripping Check Metal Conc. in Stripped TNA Start->Check_Stripping Check_Phases Emulsion or Third Phase Formed? Check_Stripping->Check_Phases Low Incomplete_Strip Root Cause: Incomplete Stripping Check_Stripping->Incomplete_Strip High Check_Performance Does Recycled TNA Show Low Extraction? Check_Phases->Check_Performance No Phase_Separation Root Cause: Phase Separation Issue Check_Phases->Phase_Separation Yes Check_Performance->Incomplete_Strip No Degradation Root Cause: Solvent Degradation Check_Performance->Degradation Yes Sol_Strip Solution: Optimize Stripping Agent, Increase Contact Time, Use Multi-Stage Stripping Incomplete_Strip->Sol_Strip Sol_Phase Solution: Filter Solvent, Adjust Modifier, Use Centrifuge Phase_Separation->Sol_Phase Sol_Degrade Solution: Implement Polishing Step, Use Bleed Stream, Analyze for Degradants Degradation->Sol_Degrade

Caption: Decision tree for troubleshooting poor TNA regeneration.

Experimental Protocols

Protocol 1: Standard Regeneration of Metal-Loaded TNA

This protocol describes a bench-scale procedure for stripping a metal ion from a TNA-based organic solvent using an alkaline solution.

Objective: To remove extracted metal ions from a TNA solvent and prepare it for reuse.

Materials:

  • Metal-loaded TNA solvent (e.g., 0.3 M TNA in an organic diluent like kerosene)

  • Stripping solution: 1.0 M Sodium Hydroxide (NaOH)

  • Separatory funnel

  • pH meter or pH indicator strips

  • Beakers and graduated cylinders

Procedure:

  • Phase Ratio: Measure equal volumes of the metal-loaded organic phase and the 1.0 M NaOH stripping solution (e.g., 100 mL of each) and add them to a separatory funnel. This establishes a 1:1 organic-to-aqueous (O/A) phase ratio.

    • Causality: A 1:1 ratio ensures sufficient stripping agent is present to react with the loaded TNA without excessive dilution.

  • Mixing: Stopper the funnel securely and shake vigorously for 5-10 minutes. Periodically vent the funnel to release any pressure buildup.

    • Causality: Vigorous mixing creates a large interfacial area between the two immiscible liquids, which is essential for efficient mass transfer of the metal ion from the organic to the aqueous phase.[1]

  • Phase Separation: Place the separatory funnel in a ring stand and allow the phases to separate completely. The time required can vary from a few minutes to over an hour. A sharp interface should be visible.

    • Causality: Gravity separates the denser aqueous phase from the lighter organic phase. A clean separation is critical to avoid cross-contamination and solvent loss.

  • Collection: Carefully drain the lower aqueous layer (the strip liquor containing the metal hydroxide precipitate) into a beaker. Then, drain the regenerated organic TNA phase into a separate, clean, dry beaker.

  • Washing (Optional): To remove entrained alkaline solution, add a volume of deionized water equal to the organic phase volume to the separatory funnel. Shake for 2-3 minutes, allow to separate, and discard the aqueous wash.

  • Verification: Take a small sample of the regenerated TNA and analyze it for residual metal content (e.g., via Atomic Absorption Spectroscopy or ICP-OES) to confirm the stripping efficiency. The solvent is now ready for quality control analysis (Protocol 2) or reuse.

Protocol 2: Quality Control Analysis of Recycled TNA

Objective: To verify the concentration and purity of the regenerated TNA solvent before its reuse.

Materials:

  • Regenerated TNA solvent

  • Standardized Hydrochloric Acid (HCl) solution (e.g., 0.1 M)

  • Two-phase indicator (e.g., Bromocresol Green)

  • Toluene or another suitable solvent

  • Burette, pipette, and conical flask

  • Analytical balance

  • Gas Chromatography-Mass Spectrometry (GC-MS) equipment (for purity analysis)

Procedure:

Part A: Titration for Amine Concentration

  • Sample Preparation: Accurately weigh approximately 1-2 g of the recycled TNA solvent into a 250 mL conical flask. Add 50 mL of toluene (or another suitable non-polar solvent) to dissolve the sample.

  • Indicator Addition: Add 50 mL of deionized water and 3-5 drops of the two-phase indicator. The solution should be basic (blue/green).

  • Titration: Titrate the sample with standardized 0.1 M HCl. Stopper and shake the flask vigorously after each addition of titrant. The endpoint is reached when the aqueous phase shows a permanent color change to yellow, indicating all the amine has been neutralized.

  • Calculation: Calculate the molar concentration of TNA in the solvent.

    • Causality: This acid-base titration directly measures the active amine content, which is the primary determinant of the solvent's extraction capacity. A significant drop from the initial concentration indicates solvent loss or degradation.

Part B: Purity Analysis by GC-MS

  • Sample Preparation: Prepare a dilute solution of the recycled TNA in a suitable volatile solvent (e.g., chloroform or hexane).[2]

  • Instrumental Analysis: Inject the sample into the GC-MS system. Use a temperature program that allows for the separation of TNA from the diluent, any phase modifier, and potential degradation products.

    • Causality: GC-MS separates compounds based on their boiling points and fragmentation patterns. This allows for the identification of degradation products, such as dioctylamine or N,N,N-octen-1-yl-dioctylamine, which have been observed in the degradation of similar tertiary amines.[10]

  • Data Interpretation: Compare the chromatogram of the recycled solvent to that of fresh TNA. The presence of new peaks indicates the accumulation of impurities or degradation products that could interfere with future experiments. The efficiency of the recovery process can be confirmed by comparing the chromatogram of the recovered solvent to a standard.[2]

References

  • Aurora. (2025). Turning Waste Into Opportunity: Thermal Reclamation Chemistry of Common Amine Solvents.
  • Al-Absi, R. S., & Thangadurai, D. (2025). Catalytic Solvent Regeneration Using Hot Water During Amine Based CO2 Capture Process. Preprints.org.
  • El-Magd, A. A., et al. (2024). Solvent-mediated modification of thermodynamics and kinetics of monoethanolamine regeneration reaction in amine-stripping carbon capture: Computational chemistry study. The Journal of Chemical Physics.
  • Li, Y. (n.d.). THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. University of Kentucky UKnowledge.
  • Trimeric Corporation. (n.d.).
  • Chagnes, A., et al. (2025). Chemical degradation of trioctylamine and 1-tridecanol phase modifier in acidic sulfate media in the presence of vanadium (V).
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for Metal Ion Extraction Using Tridecylamine.
  • Barahona, N., et al. (2025). New processes for amine regeneration.
  • Pereira, A. S., et al. (2016). Treatment and quality analysis of the recovered solvents.
  • Bohrium. (n.d.). Selective alkaline stripping of metal ions after solvent extraction by base-stable 1,2,3-triazolium ionic liquids.
  • Elmoudir, W. (2021). Part 6: Solvent recycling and reclaiming issues.
  • Johnsen, K., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. ACS Omega.
  • Boumya, W., et al. (2018). Regeneration and identification of solvents in liquid industrial discharges.
  • Ansari, S. A., et al. (2025). Solvent extraction of nickel(II) ions from aqueous solutions using triethylamine as extractant.
  • IST - Italia Sistemi Tecnologici. (n.d.). FAQs on Solvent Recovery.
  • Hu, B., et al. (n.d.).
  • CN101293840B. Technique for recycling triethylamine from hydrochloric acid triethylamine water solution.
  • Lee, F-M., & Gentry, J. C. (2012). Methods for regeneration of solvents for extractive processes.
  • CN101293840B. Technique for recycling triethylamine from hydrochloric acid triethylamine water solution.
  • Pospiech, B. (n.d.). Stripping behavior of precious metals from the loaded ionic liquids.
  • Oghbaei, M., et al. (2023). Precipitation Stripping of V(V)

Sources

Optimization

Technical Support Center: Optimizing Metal Stripping from Trinonylamine (TNA)

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals engaged in metal stripping from Trinonylamine (TNA). This document is designed to provide in-depth, fie...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals engaged in metal stripping from Trinonylamine (TNA). This document is designed to provide in-depth, field-proven insights to enhance your experimental efficiency and troubleshoot common challenges. We will delve into the causality behind experimental choices, ensuring a robust and reproducible workflow.

I. Frequently Asked Questions (FAQs)

This section addresses common queries encountered during the metal stripping process from TNA.

Q1: What are the most critical factors influencing the efficiency of metal stripping from TNA?

The stripping efficiency is a multifactorial process primarily governed by:

  • Choice of Stripping Agent: The effectiveness of a stripping agent is contingent on its ability to break the metal-amine complex. This is influenced by the agent's chemical nature (acid, base, complexing agent) and its affinity for the target metal.

  • pH of the Aqueous Phase: The pH of the stripping solution is a critical parameter that dictates the stability of the metal-TNA complex.[1][2][3][4] For instance, acidic solutions can protonate the amine, facilitating the release of the metal cation.

  • Temperature: Temperature can influence the kinetics of the stripping process and the stability of the metal-amine complex.[5][6][7] Elevated temperatures can sometimes enhance stripping efficiency, but may also lead to degradation of the extractant or stripping agent.

  • Concentration of Stripping Agent: The concentration of the stripping agent directly impacts the stripping equilibrium. Higher concentrations generally lead to improved stripping efficiency, up to a certain point.

  • Phase Contact Time (Kinetics): Sufficient time must be allowed for the system to reach equilibrium. The kinetics of metal transfer can vary significantly depending on the specific metal, stripping agent, and physical conditions of the system.[8][9]

  • Organic/Aqueous (O/A) Phase Ratio: The ratio of the organic phase (loaded TNA) to the aqueous phase (stripping solution) affects the concentration gradient and, consequently, the stripping efficiency.

Q2: How do I select the appropriate stripping agent for my target metal?

The selection of a suitable stripping agent is crucial for achieving high stripping efficiency. A systematic approach involves considering the nature of the metal and the chemistry of the extraction process. Generally, stripping agents can be categorized as follows:

  • Acids (e.g., HCl, H₂SO₄, HNO₃): These are effective for stripping metals that are extracted at higher pH values. The acidic solution protonates the amine, breaking the metal-amine bond. Nitric acid (HNO₃) has been shown to be an effective stripping agent for some metals.[10][11]

  • Bases (e.g., NH₄OH): Basic solutions are often used to strip metals that form stable anionic complexes in the organic phase. The hydroxide ions can precipitate the metal hydroxide or form a more stable aqueous complex.

  • Complexing Agents (e.g., Thiourea): For precious metals like platinum and palladium, which form very stable complexes with TNA, a stronger complexing agent like thiourea is often required to displace the metal from the organic phase.[12]

  • Salts (e.g., NaCl): In some cases, a high concentration of a salt solution can be used to strip metals through a mass action effect.

Q3: Can TNA degrade during the stripping process, and how would that affect my results?

While TNA is generally a robust extractant, it can be susceptible to degradation under harsh conditions, such as highly acidic environments and elevated temperatures.[13] Degradation of TNA can lead to a decrease in its extraction capacity and may introduce impurities into both the organic and aqueous phases, potentially complicating downstream processing. It is advisable to operate within moderate temperature and pH ranges whenever possible to maintain the integrity of the TNA.

II. Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the stripping of metals from loaded TNA.

Problem Potential Cause Recommended Solution
Low Metal Stripping Efficiency Inappropriate Stripping Agent: The chosen stripping agent may not be effective for the specific metal-amine complex.Consult Stripping Agent Selection Table: Refer to the data tables in scientific literature to select an appropriate stripping agent and concentration for the target metal. For example, a mixture of HCl and thiourea is effective for stripping some platinum group metals.[12][14]
Incorrect pH of the Stripping Solution: The pH of the aqueous phase is a critical factor in the stability of the metal-amine complex.[1][2][3][4]Optimize pH: Systematically vary the pH of the stripping solution to find the optimal range for your specific metal.
Insufficient Contact Time: The stripping process may not have reached equilibrium.[8][9]Increase Contact Time: Extend the mixing time to ensure complete mass transfer of the metal from the organic to the aqueous phase.
Emulsion Formation / Poor Phase Separation High Agitation Speed: Excessive mixing energy can create stable emulsions.Optimize Mixing Speed: Reduce the agitation speed to a level that ensures adequate phase contact without causing emulsification.
Presence of Surfactants or Particulates: Impurities in the system can stabilize emulsions.Filter the Loaded Organic Phase: Remove any solid particulates before the stripping stage. A pre-wash of the organic phase may also be beneficial.
Incompatible Diluent: The choice of diluent can affect phase disengagement.Select a Suitable Diluent: Ensure the diluent is compatible with the stripping system. Kerosene is a commonly used and generally compatible diluent.[12]
Co-stripping of Multiple Metals Similar Chemical Properties of Metals: If the loaded organic phase contains multiple metals with similar extraction and stripping behaviors, they may be co-stripped.Selective Stripping: Employ a stripping agent that selectively removes one metal over another. For example, sequential stripping at different pH values can be used to separate metals.
Incomplete Stripping and Amine Regeneration Strong Interaction between Amine and Stripping Agent: Some stripping agents can form stable complexes with the amine, making its regeneration difficult.Choose a Regenerable Stripping Agent: Select a stripping agent that allows for easy recovery of the amine. For instance, after stripping with some acidic solutions, the amine can be regenerated by washing with a basic solution.

III. Experimental Protocol: Efficient Stripping of a Generic Divalent Metal (M²⁺) from TNA

This protocol provides a general framework for optimizing the stripping of a divalent metal from a TNA-based organic phase. Note: This is a starting point, and optimization will be required for specific metal systems.

1. Preparation of the Loaded Organic Phase:

  • Ensure the loaded organic phase, containing the M²⁺-TNA complex, is free of any entrained aqueous phase or solid particulates. If necessary, centrifuge or filter the organic phase.

2. Stripping Agent Selection and Preparation:

  • Based on preliminary literature review and the principles outlined in the FAQ section, select a suitable stripping agent. For this example, we will use sulfuric acid (H₂SO₄).
  • Prepare a series of stripping solutions with varying concentrations of H₂SO₄ (e.g., 0.1 M, 0.5 M, 1.0 M, 2.0 M).

3. Stripping Procedure (Batch Experiment):

  • In a series of separatory funnels, add a known volume of the loaded organic phase and the stripping solution at a defined O/A ratio (e.g., 1:1).
  • Shake the funnels for a predetermined time (e.g., 15 minutes) to ensure thorough mixing and mass transfer.
  • Allow the phases to separate. If an emulsion forms, refer to the troubleshooting guide.
  • Carefully separate the aqueous phase from the organic phase.

4. Analysis:

  • Analyze the concentration of M²⁺ in the aqueous phase using a suitable analytical technique (e.g., Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)).
  • Calculate the stripping efficiency (%) using the following formula: Stripping Efficiency (%) = (Concentration of M²⁺ in aqueous phase / Initial concentration of M²⁺ in organic phase) * 100

5. Optimization of Parameters:

  • Effect of Stripping Agent Concentration: Compare the stripping efficiencies obtained with different concentrations of H₂SO₄ to determine the optimal concentration.
  • Effect of Contact Time: Perform a kinetic study by varying the shaking time (e.g., 1, 5, 10, 15, 30 minutes) to determine the time required to reach equilibrium.
  • Effect of Temperature: Conduct the stripping experiments at different temperatures (e.g., 25°C, 40°C, 60°C) to evaluate the effect of temperature on stripping efficiency.[5][6][7]
  • Effect of O/A Ratio: Vary the O/A ratio (e.g., 2:1, 1:1, 1:2) to assess its impact on stripping efficiency.

IV. Visualizing the Workflow and Mechanisms

Diagram 1: General Workflow for Metal Stripping from TNA

Stripping_Workflow cluster_extraction Extraction Stage cluster_stripping Stripping Stage A Aqueous Feed (Metal Ions) C Extraction (Mixer-Settler) A->C B Organic Phase (TNA in Diluent) B->C D Loaded Organic (Metal-TNA Complex) C->D E Raffinate (Depleted Aqueous) C->E G Stripping (Mixer-Settler) D->G F Stripping Solution F->G H Stripped Organic (Regenerated TNA) G->H I Pregnant Strip Solution (Concentrated Metal Ions) G->I

Caption: A schematic representation of the solvent extraction and stripping process.

Diagram 2: Chemical Mechanism of Acidic Stripping

Stripping_Mechanism cluster_organic Organic Phase cluster_aqueous Aqueous Phase cluster_regeneration Regenerated Organic org 2(R₃N)H⁺ • MCl₄²⁻ aq M²⁺ + 4Cl⁻ org->aq Stripping with H⁺ reg_org 2R₃N org->reg_org Regeneration with OH⁻ aq->org Extraction

Caption: The reversible chemical equilibrium in the acidic stripping of a metal chloride complex.

V. Quantitative Data Summary

The following table provides a hypothetical example of data that could be generated during an optimization study.

ParameterCondition 1Condition 2Condition 3Stripping Efficiency (%)
Stripping Agent 1 M HCl1 M H₂SO₄1 M HNO₃85.2
92.5
90.1
Temperature 25°C40°C60°C92.5
95.8
94.2 (potential for degradation)
Contact Time 5 min15 min30 min88.7
95.8
96.0

VI. References

  • Selection of stripping agents for stripping of Pt from loaded TEHA. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • (a) Changes of pH value in the stripping phase; (b) The concentration... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Stability and mechanism of threose nucleic acid toward acid-mediated degradation. (2023). PMC. Retrieved January 17, 2026, from [Link]

  • The stripping efficiency of Pt(IV), Rh(III), Fe(III), Mg(II), Zn(II)... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Influence of stripping agents. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Effect of stripping pH on metal stripping efficiency (bulk stripping,... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Behavior of Extraction, Stripping, and Separation Possibilities of Rhenium and Molybdenum from Molybdenite Roasting Dust Leaching Solution Using Amine Based Extractant Tri-Otyl-Amine (TOA). (2025). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Mechanism understanding for stripping electrochemistry of Li metal anode. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Kınetıcs of Lıquıd-Phase Process Extractıon of Transıtıon Metals from Ammonıa Solutıons wıth 2-Hydroxy-5-Alkyl Benzylethylenedıamıne. (2025). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Kinetics of metal extraction in ionic liquids: Eu3+/HNO3//TODGA/[C1C4im][Tf2N] as a case study. (n.d.). RSC Publishing. Retrieved January 17, 2026, from [Link]

  • Conditioning of Spent Stripping Solution for the Recovery of Metals. (2018). MDPI. Retrieved January 17, 2026, from [Link]

  • Quantitative analyses of enzymatic degradation of a) anti‐Akt TNA/DNA... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Process for stripping metals from organic complexes. (n.d.). European Patent Office. Retrieved January 17, 2026, from [Link]

  • Clarifying the Temperature-Dependent Lithium Deposition/Stripping Process and the Evolution of Inactive Li in Lithium Metal Batteries. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Extraction and Stripping Behavior of Platinum Group Metals Using an Amic-Acid-Type Extractant. (2025). ResearchGate. Retrieved January 17, 2026, from [Link]

  • INFLUENCE OF pH AND PRECIPITATING AGENT ON THE REMOVAL OF HEAVY METAL CATIONS FROM INDUSTRIAL SAMPLES. (n.d.). OUCI. Retrieved January 17, 2026, from [Link]

  • The Effect of Leachant pH on the Level of Heavy Metals Release from Industrial Waste. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • pH values for the feed solution (•) and stripping ( ) solution for continuous metal. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Stripping and recycling of metal ions in aqueous nitric acid solutions: Experimental and molecular dynamics insights. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Effect of strip entry temperature on the formation of interfacial layer during hot-dip galvanizing of press-hardened steel. (2025). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Degradation of MMEA at absorber and stripper conditions. (2025). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Unraveling the Mechanisms of Lithium Metal Plating/Stripping via In Situ/Operando Analytical Techniques. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Effect of strip temperature on the formation of an Fe 2Al 5 inhibition layer during hot-dip galvanizing. (2025). ResearchGate. Retrieved January 17, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Managing Viscosity in Trinonylamine (TNA) Systems

< Welcome to the technical support center for managing the organic phase viscosity in Trinonylamine (TNA) based solvent extraction systems. This guide is designed for researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: January 2026

<

Welcome to the technical support center for managing the organic phase viscosity in Trinonylamine (TNA) based solvent extraction systems. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental workflows. Here, we move beyond simple protocols to explain the underlying scientific principles governing viscosity in these systems, ensuring you can make informed decisions in your work.

Section 1: Frequently Asked Questions (FAQs)

FAQ 1: What are the primary factors that influence the viscosity of my TNA organic phase?

The viscosity of your Trinonylamine (TNA) organic phase is a critical parameter that can significantly impact mass transfer, phase separation, and overall extraction efficiency. The primary factors influencing viscosity are:

  • Temperature: Generally, an increase in temperature leads to a decrease in viscosity.[1][2] This is due to the increased kinetic energy of the molecules, which overcomes the intermolecular forces of attraction, allowing them to move more freely.

  • Diluent Choice: The nature of the diluent used to dissolve the TNA has a profound effect on the viscosity of the organic phase.[3] Aromatic diluents like toluene often result in lower viscosity solutions compared to aliphatic diluents such as dodecane.[3] The interaction between the diluent and the TNA molecules dictates the extent of intermolecular friction.

  • TNA Concentration: As the concentration of TNA in the diluent increases, the viscosity of the solution generally increases. This is a direct result of the increased number of solute molecules per unit volume, leading to greater intermolecular interactions and resistance to flow.

  • Loading with Extracted Species: The viscosity of the organic phase often increases as it becomes loaded with the extracted species (e.g., metal ions, acids).[3][4] This is attributed to the formation of larger aggregates or reverse micelles in the organic phase.[4]

  • Presence of a Third Phase: The formation of a third phase, a dense, often viscous layer, is a clear indicator of underlying instability and will dramatically affect the overall viscosity of the organic system.[3][5] This phenomenon is often linked to high loading and the nature of the diluent.[3]

Section 2: Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments.

Issue 1: My organic phase is too viscous, leading to poor phase separation.

Root Cause Analysis:

High viscosity in the TNA organic phase can stem from several factors, often acting in combination. The primary culprits are typically related to the formulation of the organic phase itself and the conditions of the extraction.

  • Suboptimal Diluent Selection: The use of a highly viscous or poorly solvating diluent can be a primary contributor. Aliphatic diluents, for instance, can lead to higher viscosity compared to aromatic ones.[3]

  • Excessive TNA Concentration: A higher concentration of TNA naturally leads to a more viscous solution due to increased intermolecular friction.

  • Low Operating Temperature: Operating at a lower temperature will result in a higher viscosity.[1][2]

  • High Loading of the Organic Phase: As the organic phase extracts the target species, the formation of large molecular aggregates can significantly increase viscosity.[3][4]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for high organic phase viscosity.

Experimental Protocol: Comparative Diluent Study

Objective: To determine the optimal diluent for minimizing organic phase viscosity.

Materials:

  • Trinonylamine (TNA)

  • Selection of diluents (e.g., dodecane, toluene, isooctane)

  • Viscometer (e.g., rotational or capillary)

  • Thermostatic bath

Procedure:

  • Prepare Stock Solutions: Prepare solutions of TNA at the desired concentration in each of the selected diluents.

  • Temperature Control: Place the solutions in a thermostatic bath to equilibrate at the intended experimental temperature.

  • Viscosity Measurement: Measure the viscosity of each solution using a calibrated viscometer.

  • Data Analysis: Compare the viscosity values to identify the diluent that provides the lowest viscosity.

Data Presentation: Effect of Diluent on Viscosity

DiluentRelative Viscosity (under load)Tendency for Third Phase Formation
DodecaneHighestHigh
IsooctaneHighModerate
HeptaneModerateLow
TolueneLowVery Low

This table is a qualitative representation based on findings that show aliphatic diluents like dodecane lead to higher viscosity and a greater tendency for third phase formation compared to aromatic diluents like toluene.[3]

Issue 2: A third phase has formed in my extraction system.

Root Cause Analysis:

Third phase formation, also known as phase splitting, is a complex phenomenon that occurs when the organic phase separates into two immiscible layers.[5] This is often a result of the extensive aggregation of reverse micelles formed at high loading of the extracted species, leading to their de-mixing from the non-polar diluent.[5] Key factors contributing to third phase formation include:

  • High Metal or Acid Loading: Exceeding the limiting organic concentration (LOC) of the solute in the organic phase is a primary driver.[5]

  • Diluent Type: Aliphatic diluents are more prone to third phase formation than aromatic diluents.[3]

  • Presence of Water: Water content in the organic phase can enhance the formation of a third phase. The polar water molecules can be solubilized within the amine salt micelles, promoting aggregation.

  • Temperature: The effect of temperature on third phase formation can be system-dependent.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for third phase formation.

Preventative Measures and Solutions:

  • Modifier Addition: The addition of a "modifier," typically a long-chain alcohol (e.g., isodecanol) or a hydrotrope, can help to prevent third phase formation and reduce viscosity.[3] Hydrotropes are molecules that can enhance the solubility of insoluble molecules and close the miscibility gap between immiscible solvents.[3]

  • Diluent Selection: As a preventative measure, selecting an appropriate diluent from the outset is crucial. Aromatic diluents are generally less prone to third phase formation.[3]

  • Control of Loading: Carefully controlling the concentration of the species being extracted in the aqueous phase can prevent the organic phase from becoming overloaded.

Section 3: In-Depth Scientific Explanations

The Role of Intermolecular Forces and Molecular Structure

The viscosity of a liquid is a measure of its resistance to flow and is fundamentally governed by the strength of intermolecular forces. In TNA systems, these forces include:

  • Van der Waals Forces: These are weak, short-range electrostatic attractive forces between uncharged molecules. The larger the molecules and the closer they can pack, the stronger these forces will be.

  • Dipole-Dipole Interactions: The amine group in TNA has a dipole moment, leading to electrostatic interactions between molecules.

  • Hydrogen Bonding: While TNA itself is a tertiary amine and cannot donate a hydrogen bond, it can act as a hydrogen bond acceptor. The presence of water or other protic species in the organic phase can lead to hydrogen bonding networks, increasing viscosity.[6]

The choice of diluent is critical because it alters the nature and magnitude of these intermolecular forces. Aromatic diluents can engage in π-π stacking interactions with other aromatic rings and can solvate the TNA molecules more effectively, reducing intermolecular aggregation and thus viscosity. Aliphatic diluents, lacking these capabilities, may promote stronger TNA-TNA interactions, leading to higher viscosity.

Mechanism of Third Phase Formation

Third phase formation is essentially a macroscopic manifestation of microscopic aggregation.[5] In the organic phase, the amine extractant forms reverse micelles, where the polar "heads" (the amine salt) are oriented inwards, and the non-polar "tails" (the alkyl chains) are oriented outwards into the non-polar diluent. As the organic phase becomes loaded with a polar species (like a metal salt or an acid), these reverse micelles grow in size and polarity.[5][7]

When the concentration of these polar aggregates reaches a critical point (the Limiting Organic Concentration or LOC), they are no longer soluble in the non-polar diluent and phase-separate, forming a third, extractant-rich phase.[5] This is why diluents with lower polarity (like aliphatics) are more susceptible to third phase formation than those with higher polarity (like aromatics), which can better solvate the polar aggregates.[3]

References

  • News. (2023-08-03). 4 Methods Of Reducing Viscosity.
  • El Maangar, A., Zemb, T., Fleury, C., Duhamet, J., Dufrêche, J.-F., & Pellet-Rostaing, S. (2025). Decreasing viscosity and increasing accessible load by replacing classical diluents with a hydrotrope in liquid–liquid extraction. Frontiers.
  • INIS-IAEA. (1973-10-20). Third phase formation in organic solutions in the extraction of mono-acids by tertiary trialcoyl-amines diluted in very slightly polar organic solvents.
  • MDPI. (2022-09-02). Density, Viscosity, and Excess Properties of MDEA + H2O, DMEA + H2O, and DEEA + H2O Mixtures.
  • RSC Publishing. (2018-05-23).
  • Viscosities of Aqueous Solutions of Monoethanolamine (MEA), Diethanolamine (DEA) and N-Methyldiethanolamine (MDEA)
  • Department of Energy. (2019-08-26). Universal Solvent Viscosity Reduction via Hydrogen Bonding Disruptors.
  • (2024-04-04). Speciation and Organic Phase Structure in Nitric Acid Extraction with Trioctylamine.
  • BARC.
  • OSTI. (2018-06-21). Directed Hydrogen Bond Placement: Low Viscosity Amine Solvents for CO2 Capture.
  • Organomation. (2024-02-14).
  • PMC. (2023-08-31).
  • (2025-08-07). Third Phase Formation in the Extraction of Inorganic Acids by TBP in n‐Octane.
  • Academic Journals. (2013-05-05). Effects of viscosity on phase separation of liquid mixtures with a critical point of miscibility.
  • ACS Publications. (2020-05-18).
  • ACS Publications. (2022-10-18). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture | Industrial & Engineering Chemistry Research.
  • ResearchGate. Viscosity of the mixture (1) toluene; (2) trioctylamine.
  • Viscosity Increase with Temperature in Cationic Surfactant Solutions Due to the Growth of Wormlike Micelles.
  • Factors affecting the viscosity of sodium hypochlorite and their effect on irrigant flow.
  • ResearchGate.

Sources

Optimization

Technical Support Center: The Impact of Temperature on Trinonylamine (TNA) Extraction Kinetics

For: Researchers, scientists, and drug development professionals engaging in solvent extraction protocols involving Trinonylamine (TNA). Welcome to our dedicated technical support guide on the critical role of temperatur...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaging in solvent extraction protocols involving Trinonylamine (TNA).

Welcome to our dedicated technical support guide on the critical role of temperature in Trinonylamine (TNA) extraction kinetics. This resource is designed to provide you with not only procedural guidance but also the underlying scientific principles to empower your experimental design and troubleshooting efforts. As a tertiary amine, TNA's efficiency and selectivity in extraction are profoundly influenced by thermal conditions. Understanding and controlling this parameter is paramount for process optimization, scalability, and achieving reproducible results.

Frequently Asked Questions (FAQs)

Q1: How does temperature generally affect the rate of extraction with Trinonylamine?

A1: Temperature is a critical parameter that directly influences the kinetics of the extraction process. Generally, an increase in temperature enhances the extraction rate.[1] This is primarily due to two factors:

  • Increased Molecular Motion: Higher temperatures increase the kinetic energy of molecules in both the aqueous and organic phases. This leads to more frequent collisions between the TNA extractant and the target solute molecules at the liquid-liquid interface, accelerating the rate of the interfacial chemical reaction.

  • Decreased Viscosity & Increased Diffusion: As temperature rises, the viscosity of both the organic and aqueous phases decreases.[1] This facilitates faster diffusion of the solute to the interface and faster diffusion of the formed metal-amine complex away from the interface into the bulk organic phase. The rate of diffusion can be a limiting factor in the overall extraction kinetics.[1]

This relationship is mathematically described by the Arrhenius equation , which relates the rate constant (k) of a chemical reaction to the absolute temperature (T) and the activation energy (Ea):

k = A * e(-Ea/RT)

Where A is the pre-exponential factor, and R is the universal gas constant. A higher temperature will result in a larger rate constant and, consequently, a faster extraction rate.

Q2: Can an increase in temperature ever have a negative impact on extraction efficiency?

A2: Yes, it is crucial to distinguish between extraction kinetics (the rate) and extraction thermodynamics (the equilibrium position or efficiency). While higher temperatures almost always increase the rate, the effect on overall extraction efficiency depends on the thermodynamics of the specific extraction reaction, characterized by the change in enthalpy (ΔH°).

  • Endothermic Reactions (ΔH° > 0): If the extraction process is endothermic (absorbs heat), increasing the temperature will shift the equilibrium to favor the products, thereby increasing the overall extraction efficiency. An example is the extraction of Cobalt (II) from an acidic chloride medium using Tri-n-octylamine (TOA), a close analog of TNA, where the extraction percentage was observed to increase with temperature.[2]

  • Exothermic Reactions (ΔH° < 0): If the extraction is exothermic (releases heat), increasing the temperature will shift the equilibrium towards the reactants, decreasing the overall extraction efficiency at equilibrium. This has been observed in the reactive extraction of certain carboxylic acids by amines.[3]

Therefore, while the system will reach equilibrium faster at higher temperatures, the final yield may be lower if the reaction is exothermic. It is essential to determine the thermodynamic nature of your specific TNA extraction system.

Q3: How can I determine if my TNA extraction process is diffusion-controlled or reaction-controlled?

A3: This is a fundamental question in kinetic studies, and temperature is your primary tool to find the answer. The controlling regime (the slowest step) determines the overall rate of extraction. You can distinguish between the two by determining the activation energy (Ea) of the process.

  • Perform Kinetic Experiments: Measure the initial extraction rate at several different temperatures (e.g., 298 K, 308 K, 318 K, 328 K) while keeping all other parameters (concentration, stirring speed, pH, etc.) constant.

  • Calculate Rate Constants: From your experimental data, determine the rate constant (k) at each temperature.

  • Construct an Arrhenius Plot: Plot the natural logarithm of the rate constant (ln k) versus the inverse of the absolute temperature (1/T). According to the linearized Arrhenius equation (ln k = ln A - Ea/RT), this plot should yield a straight line.

  • Determine Activation Energy: The slope of this line is equal to -Ea/R. From the slope, you can calculate the activation energy, Ea.

Interpreting the Activation Energy:

  • Diffusion-Controlled Process: Characterized by a low activation energy, typically in the range of 10-20 kJ/mol . This indicates that the rate is limited by the physical process of molecules diffusing to and from the interface.

  • Chemically-Controlled Process: Characterized by a higher activation energy, generally > 40 kJ/mol . This suggests that the rate is limited by the speed of the chemical reaction itself (the formation of the TNA-solute complex).

  • Mixed Control: Values between these ranges suggest a mixed-control regime where both diffusion and chemical reaction rates are significant.

Troubleshooting Guide

Issue 1: My extraction rate is too slow for my application.
  • Probable Cause & Solution: The most direct approach is to increase the system's temperature. As dictated by the Arrhenius principle, this will increase the rate constant.[1]

    • Actionable Step: Incrementally increase the temperature of your water bath or reaction vessel (e.g., in 5-10°C steps) and measure the extraction rate at each step. Be mindful that an excessive temperature increase could potentially degrade the solute or extractant, or negatively impact equilibrium if the reaction is exothermic.[1][3]

    • Underlying Logic: Increasing temperature boosts the kinetic energy of the molecules, leading to more effective collisions and overcoming the activation energy barrier more readily. It also reduces solvent viscosity, enhancing mass transfer.

Issue 2: I increased the temperature, and my overall yield decreased.
  • Probable Cause & Solution: This is a classic indicator of an exothermic extraction reaction . The system reached equilibrium faster, but the equilibrium position is less favorable at the higher temperature.

    • Actionable Step: To confirm this, you must perform a thermodynamic analysis. Measure the distribution coefficient (KD) at various temperatures. Use the van't Hoff equation to plot ln KD versus 1/T.

      • ln KD = -ΔH°/RT + ΔS°/R

    • A positive slope indicates a negative ΔH° (exothermic). A negative slope indicates a positive ΔH° (endothermic).

    • Solution: If the reaction is indeed exothermic, you must find a compromise between rate and yield. You may need to operate at a lower temperature to maximize yield, potentially compensating for the slower rate by increasing contact time or interfacial area (e.g., through more vigorous stirring).

Issue 3: My results are inconsistent when I repeat the experiment on different days.
  • Probable Cause & Solution: Uncontrolled temperature fluctuation is a common cause of poor reproducibility. Ambient laboratory temperature can vary, affecting extraction kinetics.

    • Actionable Step: Always perform your extractions in a temperature-controlled environment, such as a jacketed reaction vessel connected to a circulating water bath. Precisely record the temperature for every experiment.

    • Self-Validating System: By implementing strict temperature control, you eliminate a significant source of experimental variability, making your protocol more robust and your results more trustworthy.

Experimental Protocol: Determining Temperature Effects on TNA Kinetics

This protocol outlines the methodology to quantify the influence of temperature on the extraction rate and determine the activation energy.

Objective: To determine the rate constants for TNA extraction at various temperatures and calculate the activation energy (Ea).

Apparatus:

  • Jacketed glass reaction vessel (Constant Interfacial Area Cell, e.g., a Lewis or Nitsch cell, is ideal).[1]

  • Variable-speed overhead stirrer with a phase-specific impeller.

  • Circulating, temperature-controlled water bath.

  • Syringes for sample collection.

  • Analytical instrument for measuring solute concentration (e.g., UV-Vis Spectrophotometer, ICP-MS, HPLC).

Procedure:

  • System Preparation: Add a known volume of the aqueous phase containing the solute to the jacketed vessel.

  • Temperature Equilibration: Set the water bath to the first target temperature (e.g., 298 K / 25 °C) and allow the aqueous phase to equilibrate for at least 30 minutes.

  • Initiate Extraction: Carefully add a known volume of the organic phase (TNA in a suitable diluent) to the aqueous phase, creating a defined liquid-liquid interface. Simultaneously, start the stirrer at a constant, predetermined speed and begin timing.

  • Sampling: At regular time intervals (e.g., 1, 2, 5, 10, 20, 30 minutes), withdraw a small, precise aliquot from the aqueous phase for analysis.

  • Analysis: Measure the concentration of the solute in each aliquot.

  • Repeat at Different Temperatures: Thoroughly clean the vessel and repeat steps 1-5 for each subsequent temperature (e.g., 308 K, 318 K, 328 K).

  • Data Analysis:

    • Plot the solute concentration in the aqueous phase versus time for each temperature.

    • From the initial slope of these plots, determine the initial extraction rate at each temperature.

    • Calculate the rate constant (k) for each temperature based on the determined reaction order.

    • Construct an Arrhenius plot (ln k vs. 1/T) and calculate the activation energy (Ea) from the slope.

Visualizations & Data

Workflow for Kinetic Analysis

G cluster_prep Preparation cluster_exp Experiment (Repeat for each Temp) cluster_analysis Analysis cluster_final Final Determination prep1 Prepare Aqueous & Organic Phases prep2 Assemble Jacketed Reaction Cell prep1->prep2 temp Set Temperature (T1) & Equilibrate prep2->temp mix Add Organic Phase & Start Stirring temp->mix sample Collect Aqueous Samples Over Time mix->sample analyze Measure Solute Concentration sample->analyze plot1 Plot [Solute] vs. Time analyze->plot1 calc_k Calculate Rate Constant (k) plot1->calc_k plot2 Plot ln(k) vs. 1/T (Arrhenius Plot) calc_k->plot2 calc_ea Calculate Ea from Slope plot2->calc_ea caption Workflow for Activation Energy Determination. G cluster_kinetics Kinetics (Rate) cluster_thermo Thermodynamics (Equilibrium) Temp Temperature Increase K_Rate Increases Rate Constant (k) Temp->K_Rate Always Diffusion Increases Diffusion Temp->Diffusion Always Endo Favors Endothermic Rxn (Increases Yield) Temp->Endo If ΔH > 0 Exo Hinders Exothermic Rxn (Decreases Yield) Temp->Exo If ΔH < 0 caption Dual Impact of Temperature.

Caption: Dual Impact of Temperature.

Data Summary: Thermodynamic Parameters for Tertiary Amine Extraction

The following table presents thermodynamic data for the extraction of Cobalt (II) using Tri-n-octylamine (TOA), a close structural analog of Trinonylamine. This data illustrates an endothermic process where higher temperatures favor extraction efficiency.

ParameterValueUnitImplication for the Process
ΔH° (Enthalpy Change)+15.78kJ/molThe reaction is endothermic . It requires energy input, and higher temperatures will favor product formation.
ΔS° (Entropy Change)+72.05J/mol·KThe reaction leads to an increase in disorder , which is thermodynamically favorable.
ΔG° (Gibbs Free Energy @ 298K)-5.71kJ/molThe negative value indicates the reaction is spontaneous under standard conditions.

Source: Data derived from the study on Co(II) extraction by TOA.[2]

References

  • Efficiency of tri-n-octylamine for the liquid-liquid extraction of Co (II) from acidic chloride medium. (2021). Journal of Metals, Materials and Minerals, 31(1). Available at: [Link]

  • Douglas, S. (2021). Turning Up the Heat: The Effect of Temperature on Analytical Extractions. LCGC North America. Available at: [Link]

  • Hancu, D., & Gherghel, A. (2014). Kinetic study on reactive extraction of propionic acid with tri-n-octylamine. Romanian Biotechnological Letters, 19(4), 9478-9486. Available at: [Link]

  • Fisicaro, P., et al. (2017). Entropy and Enthalpy Effects on Metal Complex Formation in Non-Aqueous Solvents: The Case of Silver(I) and Monoamines. Molecules, 22(9), 1436. Available at: [Link]

  • Uslu, H., & Saltabaş, Ö. (2020). Effect of Temperature and Initial Acid Concentration on the Reactive Extraction of Carboxylic Acids. Journal of Chemical & Engineering Data. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Triethylamine (TEA) Solvent Loss During Operation

A Note on Nomenclature: This guide focuses on Triethylamine (TEA) , a widely used tertiary amine in research and drug development. The query regarding "Trinonylamine" likely refers to TEA, as Triethylamine is a common la...

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Nomenclature: This guide focuses on Triethylamine (TEA) , a widely used tertiary amine in research and drug development. The query regarding "Trinonylamine" likely refers to TEA, as Triethylamine is a common laboratory solvent where loss during operation is a significant concern due to its volatility. Trinonylamine is not a standard reagent in this context.

Introduction for the Senior Application Scientist

Welcome to the technical support center for managing Triethylamine (TEA). As researchers and drug development professionals, we understand that precise control over reaction components is paramount. TEA is an indispensable tool in organic synthesis, frequently used as a base or catalyst.[1][2] However, its physical properties, particularly its high volatility and low boiling point, present a persistent challenge: solvent loss.[1][2]

This guide is structured to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your experimental design. We will explore the mechanisms of TEA loss, troubleshoot common issues, and provide validated protocols to enhance reproducibility and efficiency in your work.

Understanding the Root Causes of TEA Loss

Minimizing TEA loss begins with understanding its chemical and physical properties. The primary reasons for unintended loss during experiments are its volatility and handling methods.

PropertyValueSignificance for Solvent LossSource
Molecular Formula C₆H₁₅N-[1]
Molar Mass 101.19 g/mol -[1]
Boiling Point 88.6 to 89.8 °CLow boiling point leads to significant evaporation at ambient and elevated temperatures.[1]
Vapor Pressure 51.75 - 72 hPa at 20 °CHigh vapor pressure at room temperature means TEA readily evaporates from open or poorly sealed containers.[3]
Flash Point -11 °C to -17 °CHighly flammable nature requires careful handling to prevent ignition of vapors.[3][4]
Solubility in Water 112.4 g/L at 20 °CHigh solubility can lead to loss during aqueous workups if extractions are not performed carefully.[1]

Troubleshooting Guide & FAQs

This section addresses common questions and issues encountered during the use of Triethylamine, providing explanations and actionable solutions.

Q1: I'm losing a significant amount of TEA during my reaction, which runs at an elevated temperature (e.g., 80°C). What is the primary cause and how can I mitigate this?

A1: The primary cause is evaporation. With a boiling point of approximately 89°C, running a reaction at 80°C will generate significant TEA vapor.[1]

Causality: At temperatures approaching its boiling point, the vapor pressure of TEA increases dramatically, leading to rapid loss from the reaction vessel, even in a closed system if not properly sealed and equipped.

Solutions:

  • Use a Reflux Condenser: This is the most effective method. A condenser cooled with an appropriate fluid (e.g., cold water) will re-condense the TEA vapor and return it to the reaction flask, maintaining the solvent volume.

  • Ensure a Sealed System: Use well-fitting glassware with appropriate grease or PTFE sleeves. Check for leaks in the system, especially around joints and septa.

  • Consider a Higher Boiling Point Base: If the reaction chemistry allows, substituting TEA with a higher-boiling point amine like Diisopropylethylamine (DIPEA, boiling point: 127°C) or N-methylmorpholine (NMM, boiling point: 115°C) can significantly reduce evaporative loss.

Q2: My product yield is consistently low after a workup involving an aqueous wash. Could I be losing my product or the TEA?

A2: You could be losing both, but significant loss of TEA during the workup is a common issue. TEA is moderately soluble in water, and repeated aqueous washes can partition a substantial amount of it into the aqueous layer.[1] Furthermore, if your product is a TEA salt (triethylammonium salt), it may also be water-soluble.

Solutions:

  • Brine Wash: After your initial aqueous washes, perform a final wash with a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, reducing the solubility of organic compounds like TEA and forcing them back into the organic layer.

  • Back-Extraction: After separating the aqueous layer, perform a "back-extraction" by washing it one or two times with a fresh portion of your organic solvent. This will recover dissolved product and TEA from the aqueous phase.

  • Acidic Wash (Use with Caution): If your product is not acid-sensitive, you can perform a wash with a dilute acid (e.g., 1M HCl). This will convert the basic TEA into its protonated salt, triethylammonium chloride, which is highly water-soluble and will be completely removed from the organic layer.[1] Warning: This will permanently remove the TEA from your organic phase, which is desirable during purification but not if you need to recover the TEA.

Q3: How can I minimize TEA loss when removing a lower-boiling point solvent (like Dichloromethane) via rotary evaporation?

A3: This is a classic challenge. Due to TEA's high vapor pressure, it can co-evaporate with more volatile solvents, even at reduced pressure.

Solutions:

  • Control the Temperature: Keep the water bath temperature low. For dichloromethane (DCM, boiling point: ~40°C), a bath temperature of 20-25°C is often sufficient. Avoid heating the bath, as this will significantly increase the vapor pressure of TEA.

  • Control the Vacuum: Instead of applying a high vacuum immediately, gradually reduce the pressure.[5] Use a vacuum controller to maintain a pressure where the primary solvent evaporates efficiently without aggressively removing the TEA. A good starting point is to find the pressure at which the DCM boils gently at room temperature.

  • Alternative Solvents: If possible, use a slightly higher boiling point solvent for your reaction or extraction so the difference in volatility between your solvent and TEA is greater.

Experimental Protocols

Protocol 1: Efficient Removal of a Volatile Solvent from a Solution Containing TEA

This protocol details the best practices for using a rotary evaporator to minimize the loss of TEA.

  • System Preparation:

    • Ensure all glassware joints on the rotary evaporator are clean and well-sealed.

    • Set the cooling fluid for the condenser to a low temperature (e.g., 0-5°C). A highly efficient condenser is critical.

  • Temperature and Vacuum Control:

    • Set the water bath temperature to no more than 20-25°C. Do not heat the bath initially.

    • Begin rotation of the flask.

    • Gradually apply vacuum. For a solvent like DCM, aim for a pressure of around 150-200 mbar. Adjust as needed to achieve gentle, controlled boiling. Avoid vigorous bumping.

  • Monitoring:

    • Observe the condensation in the condenser coil. As the more volatile solvent is removed, the rate of condensation will slow.

    • Stop the evaporation process as soon as the bulk of the primary solvent is gone. Over-drying the sample will result in significant TEA loss.

  • Solvent Recovery (Optional):

    • The collected solvent in the receiving flask will contain some TEA. If recovery is necessary, this mixture can be purified by fractional distillation.[6][7]

Protocol 2: Counter-Current Water Wash for Amine Recovery

This technique is used in larger-scale operations to efficiently wash a product stream while minimizing the loss of a partially water-soluble amine like TEA.

G cluster_0 Water Wash System Product_In Product Stream (Organic + TEA) Wash_2 Wash Stage 2 (with Water from Stage 1) Product_In->Wash_2 Enters first Wash_1 Wash Stage 1 (with Fresh Water) Wash_1->Wash_2 Water Flow Product_Out Washed Product (Organic + TEA) Wash_1->Product_Out Wash_2->Wash_1 Water_Out Waste Water (Saturated with TEA) Wash_2->Water_Out Water_In Fresh Water Water_In->Wash_1 Counter-current flow caption Counter-current washing workflow.

Caption: Counter-current washing workflow.

Procedure:

  • The organic product stream containing TEA enters the first washing vessel.

  • Instead of fresh water, this stream is washed with water that has already been used in the second wash stage. This water is already partially saturated with TEA, reducing the driving force for more TEA to partition into it from the organic phase.

  • The organic stream then moves to a second vessel where it is washed with fresh water.

  • This "counter-current" flow ensures that the organic phase last contacts the cleanest water, while the water becomes progressively more concentrated with the extracted amine, thus minimizing overall solvent loss.

Visualization of TEA Loss Pathways

The following diagram illustrates the primary pathways through which Triethylamine can be lost during a typical experimental workflow. Understanding these pathways is the first step toward mitigation.

TEA_Loss_Pathways Start Start: TEA in Reaction Mixture Evaporation Vaporization Loss Start->Evaporation High Temp Poor Sealing Workup Aqueous Workup/Extraction Start->Workup Purification Step Transfer Mechanical Loss Start->Transfer Spills, Residue on Glassware Degradation Chemical Degradation Start->Degradation Incompatible Reagents (e.g., Strong Oxidizers) FinalProduct Final Product (Reduced TEA) Evaporation->FinalProduct Workup->FinalProduct Solubility in Aqueous Phase Transfer->FinalProduct Degradation->FinalProduct caption Primary pathways of TEA loss during experiments.

Caption: Primary pathways of TEA loss during experiments.

References

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Tertiary Amine Extractants: Alamine 336 vs. Trinonylamine for Enhanced Metal Recovery

In the ever-evolving landscape of hydrometallurgy and elemental purification, the selection of an appropriate solvent extraction (SX) reagent is paramount to achieving optimal efficiency, selectivity, and economic viabil...

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of hydrometallurgy and elemental purification, the selection of an appropriate solvent extraction (SX) reagent is paramount to achieving optimal efficiency, selectivity, and economic viability. Among the arsenal of available extractants, tertiary amines have carved out a significant niche, particularly for the recovery of metals from acidic leach solutions. This guide provides an in-depth comparative analysis of two prominent tertiary amines: Alamine 336, a widely-used and extensively documented extractant, and Trinonylamine, a representative of longer-chain amine alternatives.

This document is designed for researchers, metallurgists, and chemical engineers. It moves beyond a simple cataloging of properties to explain the causal relationships between the chemical structures of these extractants and their real-world performance. We will delve into the mechanistic underpinnings of their function, present available experimental data, and provide robust protocols to empower you to make informed decisions for your metal recovery workflows.

Understanding the Candidates: Physicochemical Properties

The performance of a solvent extractant is intrinsically linked to its molecular structure. Both Alamine 336 and Trinonylamine are tertiary amines, characterized by a central nitrogen atom bonded to three alkyl chains. However, the nature and length of these chains are the primary differentiators, influencing everything from solubility to the kinetics of metal complexation.

  • Alamine 336 is not a single compound but a technical mixture of tri-n-octyl (C8) and tri-n-decyl (C10) amines. This composition makes it one of the most versatile and commonly employed extractants in the AMEX (Amine Extraction) process, especially for uranium.[1][2]

  • Trinonylamine (TNA) , specifically tri-n-nonylamine, consists of three C9 alkyl chains. While less documented in publicly available literature, it represents a class of longer-chain amines. Its properties can be extrapolated to understand how increasing the alkyl chain length beyond the C8/C10 of Alamine 336 impacts the extraction process.

The fundamental difference lies in the length of the hydrocarbon chains attached to the nitrogen atom. This seemingly small variation has significant consequences for the extractant's physical behavior in a solvent extraction circuit.

PropertyAlamine 336TrinonylamineCausality and Field Insights
Primary Composition Mixture of Tri-octyl (C8) & Tri-decyl (C10) aminesTri-nonyl (C9) amineAlamine 336's mixed-chain nature can prevent crystallization at lower temperatures, a practical advantage in industrial settings.
Molecular Weight ~394 g/mol (average)~409.78 g/mol Higher molecular weight for TNA means slightly fewer moles of extractant per unit mass.
Physical Form Clear, amber liquidLiquidBoth are liquids at ambient temperatures, suitable for SX circuits.
Solubility in Water Very lowExtremely lowThe long alkyl chains impart high hydrophobicity, which is essential for minimizing extractant loss to the aqueous phase. TNA's longer chains suggest even lower aqueous solubility.
Solubility in Organics High in aliphatic/aromatic diluents (e.g., Kerosene)High in aliphatic/aromatic diluentsBoth require a diluent to modify viscosity and facilitate phase handling. Kerosene is a common, cost-effective choice.[3]
Viscosity ModerateExpected to be slightly higher than Alamine 336Longer alkyl chains lead to increased van der Waals forces, which can increase viscosity. Higher viscosity can slow down phase disengagement, a critical parameter in mixer-settler design.

The Mechanism of Extraction: Anion Exchange

Tertiary amines like Alamine 336 and Trinonylamine function as liquid anion exchangers. The process is not one of chelation but of ion-pairing. The extraction is highly dependent on the acidity of the aqueous phase, as the amine must first be protonated to become active.[4]

The mechanism can be described in two primary steps:

  • Protonation (Acidification): The lone pair of electrons on the nitrogen atom of the amine (R₃N) is protonated by an acid (HX) from the aqueous phase, forming an alkylammonium salt in the organic phase.

    R₃N(org) + H⁺(aq) + X⁻(aq) ⇌

  • Anion Exchange: The metal of interest, which must exist as an anionic complex (e.g., [UO₂(SO₄)₃]⁴⁻ or [CoCl₄]²⁻) in the aqueous phase, displaces the simpler anion (X⁻) from the alkylammonium salt, moving into the organic phase.

    2 + [MCl₄]²⁻(aq) ⇌ + 2X⁻(aq)

This mechanism underscores a critical operational requirement: these extractants are most effective in acidic solutions, typically chloride or sulfate media, where anionic metal complexes can readily form.[5]

G Figure 1: Anion Exchange Mechanism for Tertiary Amines cluster_organic Organic Phase Metal_Anion Anionic Metal Complex [MXn]m- Loaded_Amine Loaded Metal-Amine Complex [(R₃NH⁺)m[MXn]m-] Metal_Anion->Loaded_Amine H_ion Protons H+ Protonated_Amine Protonated Amine Salt [R₃NH⁺X⁻] H_ion->Protonated_Amine Step 1: Protonation X_ion Anions X- X_ion->Protonated_Amine Amine Tertiary Amine R₃N Amine->Protonated_Amine Protonated_Amine->Amine Regeneration Protonated_Amine->Loaded_Amine Step 2: Anion Exchange Loaded_Amine->Protonated_Amine Stripping

Figure 2: Standard Solvent Extraction Workflow

Expert Analysis: The Impact of Alkyl Chain Length

The choice between Alamine 336 and a longer-chain amine like Trinonylamine is a trade-off between well-established performance and potentially subtle physicochemical advantages.

The Case for Alamine 336:

  • Proven Technology: It is a commercially available, well-understood, and extensively documented extractant. A vast body of literature exists to guide its application for various metals, reducing the initial research and development burden.

  • Robust Physical Properties: Its viscosity and phase disengagement characteristics are well-suited for standard industrial equipment like mixer-settlers.

The Potential Advantages of Trinonylamine (and other longer-chain amines):

  • Reduced Aqueous Solubility: The primary driver for considering a longer-chain amine is to minimize extractant loss. In large-scale, continuous circuits, even small solubility losses to the raffinate can represent a significant operational cost over time. The increased hydrophobicity of TNA would theoretically lead to lower soluble losses.

  • Potential for Reduced Crud Formation: While highly system-dependent, the increased organic compatibility of longer-chain amines might, in some cases, reduce the tendency to form stable emulsions or "crud" at the organic-aqueous interface, which is a major operational headache in SX plants.

The Inherent Trade-Offs: The main drawback of increasing alkyl chain length is the concurrent increase in viscosity and potential for steric hindrance .

  • Viscosity: A more viscous organic phase requires more energy for pumping and mixing and, crucially, leads to slower phase separation. This may necessitate larger settlers or lower throughput to avoid high entrainment losses, potentially offsetting the benefits of lower solubility.

  • Steric Hindrance: The bulkier nature of the longer chains could slightly hinder the approach of the metal anion to the protonated nitrogen center, potentially slowing down the mass transfer kinetics of the extraction. While often a minor effect, it could be relevant in systems requiring very short residence times.

Conclusion and Recommendations

Alamine 336 remains the authoritative, go-to tertiary amine extractant for a wide range of metal recovery applications, particularly for uranium and cobalt. Its performance is reliable, well-documented, and suitable for most standard solvent extraction circuits.

Trinonylamine represents an interesting alternative for specialized applications where minimizing organic loss to the aqueous phase is the absolute top priority. The ideal use-case for TNA would be in a system where the value of the recovered metal is extremely high, justifying a focus on minimizing even fractional reagent losses, and where the plant design can accommodate potentially slower phase disengagement kinetics.

For researchers and process developers, the logical approach is to use Alamine 336 as the benchmark . If performance targets are met, it remains the prudent choice. If, however, reagent loss proves to be a significant economic or environmental concern during pilot testing, an evaluation of a longer-chain alternative like Trinonylamine would be a justifiable next step. The protocols and principles outlined in this guide provide a robust framework for conducting such a comparative evaluation.

References

  • ResearchGate. (n.d.). Development of Alamine-336-Impregnated Alginate Capsule for Selective Recovery of Gold from Multi-Metal Solution. Retrieved January 17, 2026, from [Link]

  • Harrouz, M., et al. (2018). Comparative Study of Solvent Extraction of Uranium with Alamine 336 and Aliquat 336. European Scientific Journal, ESJ, 14(9), 76. [Link]

  • Panda, L., et al. (2021). Efficiency of tri-n-octylamine for the liquid-liquid extraction of Co (II) from acidic chloride medium. Materials Today: Proceedings, 47, 4994-5001. [Link]

  • Google Patents. (n.d.). US10280483B2 - Solvent extraction of transition metals.
  • ResearchGate. (n.d.). Alamine 336. Retrieved January 17, 2026, from [Link]

  • Zahakifar, F., et al. (2022). The solvent extraction and stripping process using Alamine 336 with a case study of uranium. Scientific Reports, 12(1), 11749. [Link]

  • ResearchGate. (n.d.). Simultaneous solvent extraction of cobalt and nickel in the presence of manganese and magnesium from sulfate solutions by Cyanex 301. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Process for the recovery of cobalt and nickel in the presence of magnesium from sulfate solutions by Cyanex 272 and Cyanex 302. Retrieved January 17, 2026, from [Link]

  • MDPI. (2018). Conditioning of Spent Stripping Solution for the Recovery of Metals. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Efficiency of Tri-n-octylamine for the liquid-liquid extraction of Co (II) from acidic chloride medium. Retrieved January 17, 2026, from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Characterizing Trinonylamine-Metal Complexes with FTIR Spectroscopy

For researchers and professionals in drug development and materials science, understanding the coordination of metal ions with organic ligands is paramount. Trinonylamine (TNA), a bulky tertiary amine, serves as a fascin...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, understanding the coordination of metal ions with organic ligands is paramount. Trinonylamine (TNA), a bulky tertiary amine, serves as a fascinating ligand due to its steric hindrance and electron-donating properties, which influence the geometry and stability of its metal complexes. Fourier-Transform Infrared (FTIR) spectroscopy emerges as a rapid, powerful, and accessible tool to probe the formation and structure of these complexes. This guide provides an in-depth comparison of FTIR spectroscopy with other techniques, supported by experimental insights and protocols for the characterization of Trinonylamine-metal complexes.

The Power of Vibrational Spectroscopy in Coordination Chemistry

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending.[1] Each functional group within a molecule vibrates at a characteristic frequency. When a ligand like trinonylamine coordinates to a metal center, it forms a new chemical bond (M-N) and alters the electronic environment of the existing bonds. This perturbation leads to predictable shifts in the vibrational frequencies of the ligand's functional groups, providing direct evidence of complexation.

For a tertiary amine like trinonylamine, the key diagnostic marker is the C-N stretching vibration. The donation of the lone pair of electrons from the nitrogen atom to the metal ion affects the C-N bond strength, causing a discernible shift in its stretching frequency.[2] This makes FTIR an invaluable first-pass technique to confirm the successful synthesis of a metal complex.

Experimental Design: Choosing the Right Sampling Technique

Trinonylamine is a viscous liquid, which presents unique challenges for sample handling in FTIR analysis. The choice of sampling technique is therefore critical for obtaining high-quality, reproducible spectra.

Attenuated Total Reflectance (ATR): The Preferred Method

For viscous liquids like TNA and its metal complexes, Attenuated Total Reflectance (ATR) is the most suitable method.[3][4] In ATR, the sample is placed directly onto a high-refractive-index crystal (commonly diamond). The IR beam is directed into the crystal and undergoes total internal reflection, creating an evanescent wave that penetrates a few micrometers into the sample.[4]

Causality Behind the Choice:

  • Minimal Sample Preparation: ATR requires no dilution or pellet pressing. A single drop of the neat liquid is sufficient, saving time and preventing potential sample alteration.[5]

  • Reproducibility: The path length of the measurement is determined by the properties of the evanescent wave, not the sample thickness, leading to highly consistent results.[4]

  • Ease of Cleaning: The crystal surface can be easily wiped clean with a suitable solvent, preventing cross-contamination between samples.[3]

Alternative Method: Transmission Cells

While possible, using traditional transmission liquid cells for viscous samples is cumbersome.[6] This method involves sandwiching a thin film of the liquid between two IR-transparent salt plates (e.g., KBr, NaCl).

Why It's Less Ideal:

  • Difficult to Clean: Viscous samples are hard to remove completely from the cell, leading to contamination.

  • Inconsistent Path Length: It is difficult to control the film thickness precisely, which affects the absorbance and makes quantitative comparisons challenging.[6]

  • Potential for Damage: Many metal salts are hygroscopic and can damage salt plates.

Interpreting the Spectra: From Ligand to Complex

The key to characterizing a trinonylamine-metal complex is to compare its spectrum with that of the free (uncoordinated) trinonylamine ligand. The coordination event is confirmed by observing shifts in the ligand's characteristic vibrational bands.

Since trinonylamine is a tertiary amine, it lacks N-H bonds, simplifying the spectrum in the 3300-3500 cm⁻¹ region.[7][8] The most informative regions are the C-H and C-N stretching regions.

Table 1: Key Vibrational Modes for Trinonylamine and its Metal Complexes

Vibrational ModeTypical Wavenumber (Free Ligand)Expected Shift Upon ComplexationRationale for Shift
C-H Stretching ~2950, 2925, 2855 cm⁻¹ (strong, sharp)Minor shiftsThese bonds are not directly involved in coordination, but changes in molecular geometry can cause small shifts.
C-N Stretching ~1250 - 1020 cm⁻¹ (aliphatic amines)[7]Shift to lower frequency (red shift)Donation of the nitrogen lone pair to the metal creates a coordinate bond. This withdraws electron density from the C-N bonds, slightly weakening them and lowering their vibrational frequency.[2][9]
Metal-N Stretching Not presentAppearance of a new band, typically < 600 cm⁻¹ This new band is direct evidence of the M-N coordinate bond. It is often weak and requires a spectrometer capable of reaching the far-IR region to be observed reliably.[10][11]

Expert Insight: The C-N stretching band is the most reliable indicator of coordination in the mid-IR range. While theoretical calculations often show extensive mixing between C-C and C-N vibrations, making a single, pure "C-N stretch" difficult to assign, the shift in the pattern of bands in the 1250-1020 cm⁻¹ region is a robust diagnostic tool.[9][12]

Visualizing Metal-Ligand Coordination

The formation of a trinonylamine-metal complex can be visualized as a Lewis acid-base interaction.

G cluster_reactants Reactants cluster_product Product TNA Trinonylamine (TNA) (Lewis Base) Complex [M(TNA)ₓ]ⁿ⁺ Complex TNA->Complex Donates Electron Pair Metal Metal Ion (Mⁿ⁺) (Lewis Acid) Metal->Complex Accepts Electron Pair

Caption: Lewis acid-base adduct formation in a Trinonylamine-metal complex.

A Comparative Guide: FTIR vs. Other Characterization Techniques

While FTIR is excellent for confirming complex formation, a comprehensive characterization often requires a multi-technique approach. Each method provides a different piece of the structural puzzle.

Table 2: Comparison of Analytical Techniques for Trinonylamine-Metal Complexes

TechniqueInformation ProvidedStrengthsLimitations
FTIR Spectroscopy Confirms coordination via bond vibration shifts.Fast, non-destructive, requires small sample amount, excellent for initial screening.Provides indirect structural information; M-N bands are often in the far-IR region and can be weak.
NMR Spectroscopy (¹H, ¹³C) Gives detailed information on the ligand's electronic environment and complex symmetry.Provides precise structural data in solution; can detect subtle changes in ligand conformation.Requires diamagnetic complexes for simple spectra; metal salts can cause line broadening.
UV-Vis Spectroscopy Probes electronic transitions (d-d, charge transfer).[13]Provides information on the metal's coordination geometry and electronic structure.Bands can be broad and difficult to interpret without computational support.
Mass Spectrometry (ESI-MS) Determines the mass-to-charge ratio, confirming stoichiometry and composition.Highly sensitive, provides exact molecular weight and isotopic pattern.Can sometimes induce fragmentation, potentially misrepresenting the species present in solution.
Single-Crystal X-ray Diffraction Provides the definitive 3D atomic structure of the complex in the solid state.Unambiguously determines bond lengths, bond angles, and coordination geometry.Requires the growth of high-quality single crystals, which can be difficult and time-consuming.

Detailed Experimental Protocol: ATR-FTIR Analysis

This protocol describes a self-validating system for the synthesis and analysis of a representative Trinonylamine-Cobalt(II) complex.

A. Synthesis of Trinonylamine-CoCl₂ Complex

  • Dissolve Ligand: In a clean, dry vial, dissolve 1.0 mmol of trinonylamine in 5 mL of absolute ethanol.

  • Dissolve Metal Salt: In a separate vial, dissolve 0.5 mmol of cobalt(II) chloride (CoCl₂) in 5 mL of absolute ethanol. Note: Using a 2:1 ligand-to-metal molar ratio is a common starting point for tetrahedral or octahedral complexes.

  • Mix Solutions: Slowly add the CoCl₂ solution to the trinonylamine solution while stirring.

  • React: Cap the vial and allow the mixture to stir at room temperature for 1-2 hours. A color change is typically observed, indicating complex formation. The resulting solution is used directly for FTIR analysis.

B. ATR-FTIR Characterization Workflow

  • Instrument Setup:

    • Ensure the ATR crystal (e.g., diamond) is clean. Wipe it with a lint-free tissue soaked in isopropanol and allow it to dry completely.

    • Set the spectral range to 4000-400 cm⁻¹ and the resolution to 4 cm⁻¹.

  • Background Collection:

    • With the clean, empty ATR crystal, collect a background spectrum (typically 16-32 scans are co-added to improve the signal-to-noise ratio). This is crucial to subtract the spectral signature of the atmosphere (CO₂, H₂O) and the instrument itself.

  • Analysis of Free Ligand:

    • Place a single drop of pure trinonylamine onto the center of the ATR crystal.

    • Acquire the sample spectrum.

    • Clean the ATR crystal thoroughly with isopropanol and verify its cleanliness by taking a new background scan and ensuring no peaks from the ligand remain.

  • Analysis of the Complex:

    • Place a drop of the Trinonylamine-CoCl₂ solution onto the crystal.

    • Acquire the sample spectrum. Note: If the solvent (ethanol) has strong interfering peaks, it can be gently evaporated with a stream of nitrogen before analysis, leaving a film of the complex.

  • Data Processing & Comparison:

    • Overlay the spectra of the free ligand and the complex using the instrument software.

    • Identify the C-H and C-N stretching regions and carefully compare the peak positions and shapes to confirm the expected spectral shifts as detailed in Table 1.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_ftir FTIR Analysis A Dissolve TNA in Ethanol C Mix and React A->C B Dissolve CoCl₂ in Ethanol B->C F 3. Analyze TNA-CoCl₂ Complex C->F D 1. Collect Background (Clean ATR) E 2. Analyze Free TNA Ligand D->E E->F G 4. Overlay Spectra & Compare F->G

Sources

Validation

A Researcher's Guide to Slope Analysis: Determining the Stoichiometry of Trinonylamine Metal Extraction

Introduction: The "Why" Behind Stoichiometry in Solvent Extraction In the realm of hydrometallurgy and pharmaceutical purification, solvent extraction stands as a cornerstone technique for selectively separating and conc...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The "Why" Behind Stoichiometry in Solvent Extraction

In the realm of hydrometallurgy and pharmaceutical purification, solvent extraction stands as a cornerstone technique for selectively separating and concentrating target molecules or ions from complex aqueous mixtures.[1] The process relies on the principle of differential partitioning of a species between two immiscible liquid phases—typically an aqueous phase and an organic phase.[2] The success of any extraction protocol hinges on the efficiency and selectivity of the chosen extractant.

Trinonylamine (TNA), a tertiary amine, is a powerful extractant, particularly for recovering metals from acidic chloride solutions. Its efficacy stems from its ability to form stable ion-pair complexes with anionic metal species, which are then readily solvated by the organic diluent. However, to optimize and scale up such a process, a fundamental question must be answered: How many molecules of trinonylamine are required to extract one metal complex? This is the question of stoichiometry.

Determining the stoichiometry of the extracted complex is not merely an academic exercise. It is critical for:

  • Process Optimization: Understanding the molar ratio allows for the precise calculation of the minimum required extractant concentration, avoiding wasteful excess and reducing operational costs.

  • Mechanism Elucidation: Stoichiometry provides direct insight into the chemical nature of the extraction reaction, helping to confirm the proposed mechanism.

  • Predictive Modeling: A known stoichiometry is a prerequisite for developing robust mathematical models that can predict extraction efficiency under varying conditions.

This guide provides a comprehensive, in-depth comparison and methodology for using slope analysis , a classic and powerful graphical method, to determine the stoichiometry of metal extraction using trinonylamine. We will move beyond a simple list of steps to explain the underlying principles, ensuring the protocol is both scientifically sound and practically applicable.

The Theoretical Foundation: From Chemical Equilibrium to a Linear Plot

Trinonylamine (TNA), like its close chemical analog tri-n-octylamine (TOA), is a basic extractant.[3][4] In an acidic aqueous environment (e.g., containing HCl), the lone pair of electrons on the nitrogen atom is protonated, forming a bulky organic cation, the trinonylammonium ion (R₃NH⁺). This cation is the active species.

The extraction mechanism for a metal ion, Mⁿ⁺, from a chloride medium proceeds via the formation of an anionic metal-chloride complex, such as [MClₓ]⁽ˣ⁻ⁿ⁾⁻. The protonated amine then forms a charge-neutral, organic-soluble ion pair with this anionic metal complex.

The general equilibrium can be represented as:

j(R₃N)org + jH⁺aq + [MClₓ]⁽ˣ⁻ⁿ⁾⁻aq ⇌ ([R₃NH⁺]j[MClₓ]⁽ˣ⁻ⁿ⁾⁻)org

Here, 'j ' is the stoichiometric coefficient—the number of TNA molecules associated with the extracted metal complex. Our goal is to determine the value of 'j'.

The equilibrium constant (Kex) for this reaction is:

Kex = [([R₃NH⁺]j[MClₓ]⁽ˣ⁻ⁿ⁾⁻)org] / ([R₃N]orgj [H⁺]aqj [[MClₓ]⁽ˣ⁻ⁿ⁾⁻]aq)

To simplify this for slope analysis, we introduce the distribution ratio (D) , which is the ratio of the total concentration of the metal in the organic phase to its total concentration in the aqueous phase at equilibrium.[3]

D = [M]total, org / [M]total, aq

Assuming the extracted species is the dominant one in the organic phase and the anionic complex is dominant in the aqueous phase, we can substitute:

D ≈ [([R₃NH⁺]j[MClₓ]⁽ˣ⁻ⁿ⁾⁻)org] / [[MClₓ]⁽ˣ⁻ⁿ⁾⁻]aq

Rearranging the Kex equation to solve for D gives:

D = Kex [R₃N]orgj [H⁺]aqj

Now, by taking the logarithm of both sides, we arrive at the linear equation that is the heart of slope analysis:

log(D) = j log([R₃N]org) + log(Kex) + j log([H⁺]aq)

If we conduct a series of experiments where the concentration of the aqueous acid ([H⁺]aq) and other aqueous phase components are held constant, the last two terms become a constant value (C).

log(D) = j log([R₃N]org) + C

This equation is in the form of a straight line, y = mx + c , where:

  • y = log(D)

  • x = log([R₃N]org)

  • m = j (the slope)

  • c = C (the intercept)

Therefore, by plotting the logarithm of the distribution ratio against the logarithm of the trinonylamine concentration, the resulting slope will directly reveal the stoichiometric coefficient 'j'.[5][6]

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to ensure that the primary variable influencing the distribution ratio is the TNA concentration, a cornerstone of a valid slope analysis.

Reagent and Solution Preparation
  • Aqueous Stock Solution: Prepare a stock solution of the metal salt (e.g., CoCl₂, CuCl₂, ZnCl₂) of known concentration (e.g., 0.01 M) in a constant acidic medium (e.g., 3 M HCl).

    • Causality: Using a high and constant acid concentration ensures that the metal is predominantly in its anionic chloride complex form and that the hydrogen ion concentration ([H⁺]aq) remains constant across all experiments, satisfying a key condition of the derived linear equation.[3]

  • Organic Phase Solutions:

    • Select an appropriate inert diluent. Kerosene or toluene are common choices as they are immiscible with water and effectively solvate the amine and the resulting ion-pair complex.[4]

    • Prepare a series of at least 5-6 organic solutions with varying concentrations of Trinonylamine (TNA) in the chosen diluent. A logarithmic spacing of concentrations is effective (e.g., 0.01 M, 0.02 M, 0.05 M, 0.1 M, 0.2 M, 0.5 M).

    • Causality: A wide range of extractant concentrations is necessary to generate a reliable linear plot. Too narrow a range can lead to significant errors in the slope determination.

Extraction Procedure (Workflow Diagram)

The following workflow ensures that equilibrium is reached and that data is collected consistently.

G cluster_prep Preparation cluster_extraction Extraction & Separation cluster_analysis Analysis & Calculation cluster_plot Stoichiometry Determination P1 Prepare Aqueous Metal Stock Solution (Constant [H+]) E1 Combine 10 mL Aqueous Phase and 10 mL Organic Phase in a Separation Funnel P1->E1 P2 Prepare Series of Organic TNA Solutions (Variable [TNA]) P2->E1 E2 Agitate for 30 min to Reach Equilibrium E1->E2 E3 Allow Phases to Separate (Centrifuge if Emulsion Forms) E2->E3 E4 Carefully Collect the Aqueous Phase (Raffinate) E3->E4 A1 Measure Metal Concentration in Raffinate ([M]aq) via AAS or ICP-OES E4->A1 A2 Calculate Metal Concentration in Organic Phase ([M]org) by Mass Balance A1->A2 A3 Calculate Distribution Ratio (D = [M]org / [M]aq) A2->A3 A4 Repeat for Each TNA Concentration A3->A4 PL1 Plot log(D) vs. log([TNA]) A4->PL1 PL2 Perform Linear Regression PL1->PL2 PL3 Determine the Slope (j) PL2->PL3

Caption: Experimental workflow for slope analysis.

Step-by-Step Methodology
  • Phase Contact: For each TNA concentration, pipette a precise volume of the aqueous metal stock solution and the organic TNA solution (e.g., 10 mL of each for a 1:1 phase ratio) into a sealed vessel such as a separatory funnel or a screw-cap vial.

  • Equilibration: Agitate the vessels vigorously using a mechanical shaker for a predetermined time (e.g., 30 minutes) at a constant temperature.

    • Trustworthiness: The time required to reach equilibrium should be determined beforehand in a preliminary experiment by measuring the metal concentration in the aqueous phase at different time points until it becomes constant. This validates that all subsequent experiments are performed at equilibrium.

  • Phase Separation: Allow the phases to disengage completely. If an emulsion forms, gentle centrifugation can be used to achieve a sharp interface.[7]

  • Sample Collection: Carefully separate the two phases. Collect the lower aqueous phase (the "raffinate") for analysis.

  • Analysis: Determine the final concentration of the metal in the raffinate ([M]aq) using a calibrated analytical technique like Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).[8]

Data Analysis and Interpretation

Calculations
  • Organic Phase Concentration (by Mass Balance): The concentration of the metal extracted into the organic phase ([M]org) can be calculated by subtracting the amount remaining in the aqueous phase from the initial amount.[8] [M]org = ([M]initial, aq - [M]final, aq) * (Vaq / Vorg) Where Vaq and Vorg are the volumes of the aqueous and organic phases, respectively.

  • Distribution Ratio (D): D = [M]org / [M]final, aq

  • Logarithmic Transformation: Calculate log(D) and log([TNA]initial) for each data point. We assume the concentration of TNA consumed by the extraction is negligible compared to its initial concentration, which is a valid assumption if the metal concentration is significantly lower than the extractant concentration.

Data Summary and Plotting

Organize your calculated data into a clear table.

[TNA]org (M)[M]final, aq (M)[M]org (M)Distribution Ratio (D)log([TNA])log(D)
0.010.00850.00150.176-2.00-0.75
0.020.00720.00280.389-1.70-0.41
0.050.00490.00511.041-1.300.02
0.100.00280.00722.571-1.000.41
0.200.00130.00876.692-0.700.83
0.500.00030.009732.33-0.301.51
(Note: Data is hypothetical for illustrative purposes.)

Plot log(D) on the y-axis versus log([TNA]) on the x-axis. Perform a linear regression on the data points. The slope of this line corresponds to the stoichiometric coefficient, j . For many divalent metals in chloride media, the expected extracted species is of the form [(R₃NH⁺)₂(MCl₄)²⁻], which would yield a slope of approximately 2.0 .

Comparison with Alternative Methods

While slope analysis is robust, it's beneficial to be aware of other techniques.

MethodPrincipleAdvantagesDisadvantages
Slope Analysis Log-log plot of distribution ratio vs. extractant concentration.Simple, uses standard lab equipment, provides clear graphical result.Can be sensitive to non-ideal conditions (activity changes), may overestimate stoichiometry at low extractant-to-metal ratios.[9][10]
Job's Method (Continuous Variation) A property (e.g., absorbance) is measured for solutions of varying mole fractions of reactant and ligand while keeping the total molar concentration constant.Does not require knowledge of extinction coefficients.Only applicable for determining a single complex stoichiometry; requires the complex to have a distinct spectroscopic signature.
Spectroscopic Titration (e.g., NMR, UV-Vis) Monitor changes in the spectrum (e.g., chemical shift, absorbance) of the metal or extractant as one is titrated into the other.Can provide structural information in addition to stoichiometry.[10][11]Requires more specialized equipment and can be complex to deconvolve if multiple species are present.

Limitations and Scientific Integrity

The classic slope analysis model operates on a few key assumptions, and a trustworthy analysis requires acknowledging them.[9]

  • Ideal Behavior: The model assumes the activity coefficients of the species are constant and equal to 1. This is generally reasonable in dilute solutions but can become a source of error at high concentrations.

  • Constant Extractant Concentration: The model uses the initial concentration of TNA. This is valid when the extractant is in large excess compared to the metal, but at low extractant-to-metal ratios, the free extractant concentration can decrease significantly, potentially overestimating the stoichiometry.[10]

  • Single Extracted Species: The model assumes only one dominant complex is formed. If multiple equilibria are occurring, the log-log plot may become non-linear.

To ensure the integrity of your results, it is crucial to operate in a concentration regime where these assumptions are most likely to hold true—specifically, with a significant molar excess of the extractant relative to the metal ion.

Conclusion

Slope analysis is a time-tested, accessible, and powerful method for determining the stoichiometry of extraction complexes, such as those formed between trinonylamine and metal ions. Its strength lies in its straightforward application of fundamental chemical equilibrium principles to yield a clear, graphical result. By carefully controlling experimental variables—particularly the constancy of the aqueous phase composition—and by understanding the method's underlying assumptions, researchers can reliably elucidate the molar ratios governing their extraction systems. This knowledge is the essential first step in transforming a laboratory-scale separation into a predictable, optimized, and efficient industrial or pharmaceutical process.

References

  • Title: Is it reliable to determine the stoichiometry of extraction complexes using the classic slope analysis model in acidic extraction systems? Source: Reaction Chemistry & Engineering (RSC Publishing) URL: [Link]

  • Title: Is it Reliable to Determine the Stoichiometry of Extraction Complexes Using Classic Slope Analysis Model in Acidic Extraction Systems? | Request PDF Source: ResearchGate URL: [Link]

  • Title: Efficiency of tri-n-octylamine for the liquid-liquid extraction of Co (II) from acidic chloride medium Source: Materials Today: Proceedings URL: [Link]

  • Title: Heavy Metal Ion Extraction Using Organic Solvents: An Application of the Equilibrium Slope Method Source: ResearchGate URL: [Link]

  • Title: Slopes of the pH and extractant log-log plots (equation 5) of the extraction of Eu 3+ from HNO3 Source: ResearchGate URL: [Link]

  • Title: Complex stoichiometry determination by slope analysis (variable Et(m)TDPA concentration in nitrobenzene) Source: ResearchGate URL: [Link]

  • Title: Plot of log (D) vs. pH for CPE and solvent extraction Source: ResearchGate URL: [Link]

  • Title: Synergistic Solvent Extraction of Lanthanoids with Traditional Ligands (4-Acylpyrazolone and Bidentate Nitrogen Bases) in a Nontraditional Diluent Confirmed by Slope Analysis and NMR Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Complex stoichiometry determination by slope analysis (variable extractant 4 concentrations in HMK/D) Source: ResearchGate URL: [Link]

  • Title: (PDF) Efficiency of Tri-n-octylamine for the liquid-liquid extraction of Co (II) from acidic chloride medium Source: ResearchGate URL: [Link]

  • Title: Plot of log D versus log [H+] mol/l for the extraction of iron (III) Source: ResearchGate URL: [Link]

  • Title: Separation Measurement Methodology in Solvent Extraction Source: Aaltodoc (Aalto University) URL: [Link]

  • Title: 4.5: Extraction Theory Source: Chemistry LibreTexts URL: [Link]

  • Title: Solvent extraction of nickel(II) ions from aqueous solutions using triethylamine as extractant | Request PDF Source: ResearchGate URL: [Link]

Sources

Comparative

Economic Analysis of High-Molecular-Weight Tertiary Amines in Hydrometallurgical Circuits: A Comparative Guide

Introduction: The Role of Solvent Extraction in Modern Hydrometallurgy Hydrometallurgy offers a flexible and often more environmentally benign alternative to pyrometallurgy for recovering valuable metals from ores, conce...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Solvent Extraction in Modern Hydrometallurgy

Hydrometallurgy offers a flexible and often more environmentally benign alternative to pyrometallurgy for recovering valuable metals from ores, concentrates, and secondary materials like spent batteries.[1] At the heart of many hydrometallurgical flowsheets lies the solvent extraction (SX) circuit, a sophisticated process that purifies and concentrates metal ions from a pregnant leach solution (PLS).[2] The economic viability of the entire operation hinges on the efficiency and cost-effectiveness of this critical step.

The choice of extractant—the active organic chemical responsible for selectively binding and transporting metal ions—is paramount. Amine extractants, particularly tertiary amines, are a class of anion exchangers widely used for extracting metals that form anionic complexes in solution, such as uranium from sulfate liquors or cobalt from concentrated chloride solutions.

This guide provides an in-depth economic and performance analysis of using high-molecular-weight tertiary amines in a hydrometallurgical circuit. The initial topic of interest was Trinonylamine (TNA) , a C9-based tertiary amine. However, a thorough review of scientific and commercial literature reveals that TNA is not a commonly utilized extractant, and as such, direct operational data is scarce. Therefore, to provide a robust and industrially relevant analysis, this guide will use Trioctylamine (TOA) , a structurally similar C8-based tertiary amine, as a well-documented proxy. TOA is commercially available, often under the trade name Alamine 336 , which is a blend of tri-octyl and tri-decyl amines.[3]

We will objectively compare the performance and economic drivers of tertiary amines (represented by Alamine 336) against two other major classes of commercial extractants:

  • Acidic Organophosphorus Extractants (Phosphinic Acids): Represented by Cyanex 272 , renowned for its exceptional selectivity in separating cobalt from nickel in sulfate media.[4]

  • Acidic Organophosphorus Extractants (Phosphoric Acids): Represented by D2EHPA (Di-2-ethylhexyl phosphoric acid), a versatile and widely used extractant for a range of base metals.[5]

This guide is intended for researchers, metallurgists, and process engineers, providing the technical data and causal explanations necessary to make informed decisions in the design and optimization of hydrometallurgical circuits.

The Mechanism: How Tertiary Amine Extractants Work

Tertiary amines like Trioctylamine (Alamine 336) function as weak base anion exchangers. The extraction mechanism is not based on chelation but on the formation of an ion-pair with an anionic metal complex. This process is typically conducted in an acidic medium with a high concentration of a complexing anion, such as chloride (Cl⁻) or sulfate (SO₄²⁻).

The process can be described in two fundamental steps:

  • Protonation: The amine (R₃N) in the organic phase first reacts with the acid (e.g., HCl) from the aqueous phase to become protonated, forming an amine salt.

    • R₃N(org) + HCl(aq) ⇌ R₃NH⁺Cl⁻(org)

  • Anion Exchange: The protonated amine salt then exchanges its anion (Cl⁻) for the anionic metal complex (e.g., CoCl₄²⁻) from the aqueous phase.

    • 2(R₃NH⁺Cl⁻)(org) + CoCl₄²⁻(aq) ⇌ (R₃NH⁺)₂CoCl₄²⁻(org) + 2Cl⁻(aq)

This mechanism explains why amine extractants are highly effective for metals like cobalt in high-chloride solutions, where stable anionic chloro-complexes readily form. The efficiency of this process is critically dependent on maintaining high acidity and high anion concentration in the aqueous phase.

cluster_aqueous Aqueous Phase (High [Cl⁻]) cluster_organic Organic Phase aq_metal Metal Cation (Co²⁺) aq_anion Anionic Complex (CoCl₄²⁻) aq_metal->aq_anion Complexation org_loaded Loaded Amine ((R₃NH⁺)₂CoCl₄²⁻) aq_anion->org_loaded Anion Exchange aq_hcl Acid (H⁺ + Cl⁻) org_salt Amine Salt (R₃NH⁺Cl⁻) aq_hcl->org_salt org_amine Tertiary Amine (R₃N) org_amine->org_salt Protonation caption Mechanism of Anion Exchange by a Tertiary Amine.

Anion exchange mechanism for cobalt extraction.

Comparative Performance Analysis

The selection of an extractant is a trade-off between selectivity, kinetics, loading capacity, and stripping efficiency. The optimal choice depends heavily on the composition of the pregnant leach solution (PLS) and the desired purity of the final product.

Key Performance Indicators (KPIs)

A direct comparison of key performance indicators reveals the distinct advantages and disadvantages of each extractant class.

Performance Metric Tertiary Amines (Alamine 336) Phosphinic Acids (Cyanex 272) Phosphoric Acids (D2EHPA)
Primary Application Co/Ni separation (chloride media), Uranium (sulfate media)[6][7]Co/Ni separation (sulfate media)[2]Broad: Zn, Mn, Fe removal, Rare Earths, Co, Ni[5][8]
Selectivity (Co vs. Ni) Excellent in high [Cl⁻] media. Extracts Co as an anionic complex, leaving Ni²⁺.[9]Excellent in sulfate media. Achieves high separation factors at specific pH.[10]Lower than Cyanex 272; often co-extracts Ni, requiring more scrubbing stages.[11]
Operating pH Range Highly acidic (pH < 2) to maintain amine protonation and metal complex stability.[7]Moderately acidic (pH 4.5 - 6.5 for Co/Ni separation). pH control is critical.[10]Acidic (pH 2 - 4). Extraction is highly pH-dependent.[8]
Extraction Kinetics Very rapid. Mass transfer is typically fast.Rapid.Relatively slower compared to amines.[12]
Stripping Can be stripped with water or dilute acid, as the equilibrium is reversible.Requires strong acid (e.g., H₂SO₄) to reverse the cation exchange.Requires strong acid for efficient stripping.
Loading Capacity Dependent on amine concentration and metal complex stoichiometry.Good.Good.
Chemical Stability Generally stable. Can be susceptible to degradation by strong oxidants (e.g., nitrates).[6]Stable under normal operating conditions.Stable, but can degrade at high temperatures.[6]

Causality Behind Experimental Choices:

  • Why Chloride Media for Amines? The choice to use Alamine 336 for cobalt/nickel separation is predicated on the ability of cobalt to form stable tetrahedral anionic complexes (CoCl₄²⁻) in concentrated chloride solutions, while nickel does not form such complexes as readily. This difference in aqueous chemistry is the foundation of the separation, making the extractant's job of picking out the anion possible.

  • Why pH Control for Cyanex 272? Cyanex 272 is an acidic extractant that operates via cation exchange. The separation of cobalt and nickel is possible because the equilibrium for cobalt extraction occurs at a lower pH than that for nickel. Therefore, by carefully controlling the pH of the aqueous phase, one can selectively extract cobalt while leaving the majority of the nickel in the raffinate. This makes precise pH control a critical, self-validating system; if the pH is incorrect, the separation fails.[10]

Economic Analysis: A Cost-Benefit Framework

A comprehensive economic analysis must consider both Capital Expenditures (CAPEX) and Operating Expenditures (OPEX). The choice of extractant has a profound impact on both.

Operating Expenditures (OPEX)

OPEX is where the differences between extractant systems become most apparent. The major contributors are reagent costs, solvent losses, and utilities.

Economic Factor Tertiary Amines (Alamine 336) Phosphinic Acids (Cyanex 272) Phosphoric Acids (D2EHPA)
Approx. Reagent Cost (USD/kg) $5.50 - $15.50[1][13]$12.00 - $36.00[5][14]$6.60 - $9.60[15]
Solvent Loss Low aqueous solubility due to long alkyl chains. Losses primarily via entrainment.Very low aqueous solubility (4.58 x 10⁻⁵ mol/L).[10]Low aqueous solubility.
Typical Loss Rate Industrial SX plants report total organic losses (extractant + diluent) of 7-125 mg/L to raffinate.[12] Extractant consumption averages 1.7-8.7 kg per tonne of copper cathode.[12]
Acid/Base Consumption Requires high acid concentration in PLS but stripping is less acid-intensive.Requires significant base (e.g., NaOH) for pH control during extraction and strong acid for stripping.Requires base for pH control and strong acid for stripping.
Crud Formation Generally lower tendency depending on PLS quality.Can be prone to crud formation, especially with high solids content in PLS, leading to higher reagent loss.[16]Susceptible to crud formation, particularly with iron present.
Downstream Impact Lower acid consumption for stripping can reduce costs in subsequent electrowinning stages.High selectivity can reduce the need for multiple scrubbing stages, simplifying the circuit.Lower selectivity may necessitate more complex scrubbing and purification circuits, increasing OPEX.

Note: Prices are estimates based on publicly available supplier data from 2023-2026 and are subject to market fluctuations, volume, and purity.[1][5][13][14][15]

The Critical Impact of Solvent Loss: Solvent loss is a major, albeit often underestimated, operating cost. It occurs through three primary mechanisms:

  • Aqueous Solubility: Dissolution of the extractant into the aqueous phase (raffinate). Higher molecular weight and longer alkyl chains, as in TNA and TOA, generally decrease aqueous solubility.[17]

  • Entrainment: Dispersion of fine organic droplets into the exiting aqueous streams. This is a physical loss mechanism and a dominant factor in well-run plants, often ranging from 10 to 100 ppm.[18]

  • Degradation: Chemical breakdown of the extractant due to harsh conditions (e.g., strong oxidizers, high temperatures).[6]

An extractant consumption of 4.6 kg per tonne of metal produced is a cited average.[19] At a price of


69 per tonne of metal**, highlighting the importance of minimizing these losses.
Capital Expenditures (CAPEX)

CAPEX is influenced by the size of the plant, the number of stages required, and the materials of construction.

  • Plant Footprint: The size of the mixer-settlers is a primary CAPEX driver.[20] Extractants with faster kinetics (like amines) may allow for smaller mixer volumes. However, the required number of extraction and stripping stages, determined by the extractant's efficiency and selectivity, has a larger impact. A highly selective reagent like Cyanex 272 might reduce the need for extra scrubbing stages, potentially lowering the overall footprint compared to a less selective system using D2EHPA.

  • Materials of Construction: Circuits operating in highly corrosive, concentrated chloride media (typical for amine extraction of cobalt) may require more expensive materials (e.g., specialized alloys or coatings) compared to standard sulfate-based circuits.

  • Ancillary Equipment: The need for precise pH control with acidic extractants necessitates robust automated dosing and control systems, adding to the initial capital investment.

PLS Pregnant Leach Solution (PLS) SX Solvent Extraction Circuit (Mixer-Settlers) PLS->SX EW Electrowinning / Precipitation SX->EW Loaded Organic & Stripping Raffinate Raffinate to Waste/Recycle SX->Raffinate Product Final Metal Product EW->Product OPEX OPEX - Reagent Cost (Extractant) - Solvent Loss - Acid/Base Consumption - Power Consumption Product->OPEX offsets CAPEX CAPEX - Mixer-Settler Size - Materials of Construction - Ancillary Systems CAPEX->SX influences OPEX->SX influences caption Workflow for Economic Analysis of a Hydrometallurgical Circuit.

Economic analysis workflow for a hydrometallurgical circuit.

Experimental Protocols

To ensure trustworthy and reproducible results when comparing extractants, standardized experimental protocols are essential. The following methodologies provide a framework for a self-validating comparison.

Protocol 1: Determination of Extraction Isotherms (McCabe-Thiele Analysis)

Objective: To determine the number of theoretical extraction stages required to achieve a target extraction efficiency.

Methodology:

  • Prepare Organic Phase: Prepare solutions of each extractant (e.g., 10% v/v Alamine 336, 10% v/v Cyanex 272, 10% v/v D2EHPA) in a suitable, low-aromatic kerosene diluent.

  • pH Adjustment (for Acidic Extractants): For Cyanex 272 and D2EHPA, adjust the pH of the synthetic PLS to the target operating range (e.g., pH 5.5 for Cyanex 272, pH 3.0 for D2EHPA) using NaOH or NH₄OH. For Alamine 336, ensure the PLS is strongly acidic (e.g., >100 g/L HCl).

  • Phase Contact: In a series of separatory funnels, contact the prepared organic phase with the PLS at varying organic-to-aqueous (O:A) phase ratios (e.g., 5:1, 2:1, 1:1, 1:2, 1:5).

  • Equilibration: Agitate each funnel vigorously for a minimum of 5 minutes to ensure equilibrium is reached. Check for phase disengagement time.

  • Phase Separation: Allow the phases to separate completely.

  • Analysis: Carefully separate the phases and analyze the metal concentration in the aqueous phase (raffinate) using Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP).

  • Mass Balance: Calculate the metal concentration in the organic phase by mass balance.

  • Plotting: Plot the metal concentration in the organic phase versus the metal concentration in the aqueous phase. Use this McCabe-Thiele diagram to step off the number of theoretical stages required.

Protocol 2: Evaluation of Stripping Efficiency

Objective: To determine the efficiency and reagent requirements for stripping the metal from the loaded organic phase.

Methodology:

  • Prepare Loaded Organic: Create a batch of loaded organic by contacting the extractant with the PLS at a 1:1 O:A ratio under optimal extraction conditions until the organic is saturated.

  • Prepare Stripping Solutions: Prepare a range of stripping solutions. For Alamine 336, this could be deionized water or dilute H₂SO₄. For Cyanex 272 and D2EHPA, this will be a series of increasingly concentrated H₂SO₄ solutions (e.g., 50 g/L, 100 g/L, 150 g/L, 200 g/L).

  • Phase Contact: In separatory funnels, contact the loaded organic with the various stripping solutions at different O:A ratios (e.g., 1:1, 2:1, 5:1).

  • Equilibration & Separation: Agitate for 5 minutes and allow phases to separate.

  • Analysis: Analyze the metal concentration in the resulting stripped organic and the now-pregnant strip liquor.

  • Calculation: Calculate the stripping efficiency for each condition as:

    • Stripping Efficiency (%) = ([Metal] in Strip Liquor / [Metal] in Loaded Organic) * 100

Conclusion and Authoritative Grounding

The economic feasibility of a hydrometallurgical circuit is a complex interplay of chemical performance and financial cost. While a direct analysis of Trinonylamine is precluded by a lack of available data, its close analogue, Trioctylamine (Alamine 336), provides a strong case study for the utility of tertiary amines.

Key Findings:

  • Tertiary Amines (e.g., Alamine 336): Offer a robust and cost-effective solution for specific applications, particularly the separation of cobalt from nickel in high-chloride media and uranium recovery. Their primary advantage lies in rapid kinetics and the ability to be stripped with less aggressive reagents, potentially lowering overall acid consumption in the circuit.

  • Phosphinic Acids (e.g., Cyanex 272): Command a premium price but offer unparalleled selectivity for cobalt over nickel in sulfate systems. This can justify the higher reagent cost by simplifying the flowsheet, reducing scrubbing requirements, and producing a higher purity final product.[4]

  • Phosphoric Acids (e.g., D2EHPA): Represent a versatile, lower-cost workhorse for general metal recovery.[15] However, their lower selectivity often translates into higher operational complexity and cost in downstream purification stages, a crucial trade-off that must be modeled carefully.

Ultimately, the optimal extractant is not universal. It is determined by a rigorous techno-economic evaluation specific to the ore mineralogy, the leach solution chemistry, and the target market specifications for the final product. This guide provides the foundational data and methodologies to embark on such an evaluation, ensuring that decisions are grounded in both scientific integrity and economic reality.

References

  • Sole, K. C. (2015). Global survey of copper solvent extraction operations and practices. Sole Consulting.

  • TradeIndia. (n.d.). Alamine 336 Equivalent Extractant. Retrieved January 16, 2026, from

  • Saumit Interglobe Pvt Ltd. (n.d.). D2EHPA DI 2 (ETHYL HEXYL) PHOSPHORIC ACID. Retrieved January 16, 2026, from

  • IndiaMART. (n.d.). Cyanex 272 Chemical Solvent, Grade Standard: Industrial Grade, 99%. Retrieved January 16, 2026, from

  • Sole, K. C. (2015). Copper solvent extraction: status, operating practices, and challenges in the African Copperbelt. The Journal of The Southern African Institute of Mining and Metallurgy.

  • Fernandes, A., et al. (2024). Mass balance and economic study of a treatment chain for nickel, cobalt and rare earth elements recovery from Ni-MH batteries. Separation and Purification Technology.

  • Sipilä, J. (2013). Hydrometallurgical Recovery of Valuable Metals from Secondary Raw Materials. LUTPub.

  • Tapia, E., et al. (2017). Experimental study of phase entrainment in copper solvent extraction. Dyna.

  • 911Metallurgist. (2017). SX Solvent Extraction of Metals: A Design Manual.

  • D2EHPA metal solvent extractant introduction. (2023). Runing Chemical.

  • 911Metallurgist. (2017). SX EW Capital & Operating Cost of Solvent Extraction & Electrowinning.

  • BLIT Chemical. (n.d.). Bis(2,4,4-Trimethylpentyl)-Phosphinic Acid Cyanex 272 CAS 83411-71-6. Retrieved January 16, 2026, from

  • IndiaMART. (n.d.). Di 2 Ethylhexyl Phosphoric Acid. Retrieved January 16, 2026, from

  • Mishra, A., et al. (2021). Efficiency of tri-n-octylamine for the liquid-liquid extraction of Co (II) from acidic chloride medium. Semantic Scholar.

  • Discovery Alert. (2026). Rare Earth Chemical Supply Chain Vulnerabilities and Strategic Solutions.

  • Pires, F. R., et al. (2021). Optimization of Manganese Recovery from a Solution Based on Lithium-Ion Batteries by Solvent Extraction with D2EHPA. MDPI.

  • Lee, M. S. (2013). Separation of Cobalt and Nickel from Aqueous Solution. Journal of Korean Institute of Resources Recycling.

  • Nguyen, T. H. & Lee, M. S. (2021). Comparison of Extraction Ability between a Mixture of Alamine 336/Aliquat 336 and D2EHPA and Ionic Liquid ALi-D2 from Weak Hydrochloric Acid Solution. MDPI.

  • Sigma-Aldrich. (n.d.). Alamine 336. Retrieved January 16, 2026, from

  • SIM² KU Leuven. (2023). NASX process for the separation of cobalt and nickel using Cyphos IL 101.

  • Syensqo. (n.d.). CYANEX® Solvent Extraction Mining Chemicals. Retrieved January 16, 2026, from

  • Nisbett, A., et al. (2007). Flowsheet considerations for copper-cobalt projects. The Journal of The Southern African Institute of Mining and Metallurgy.

  • Miller, G. (2005). Decreasing Operating Costs and Soluble Loss in Copper Hydrometallurgy With Use of Innovative Solvent Extraction Circuits. AusIMM.

  • Google Patents. (1995). Process for the separation of cobalt from nickel.

  • Rumpold, R., & Antrekowitsch, J. (2015). Alternative Models for the Calculation of CAPEX and OPEX for a Hydrometallurgical Plant. The Journal of The Southern African Institute of Mining and Metallurgy.

  • Oakwood Chemical. (n.d.). Aliquat 336. Retrieved January 16, 2026, from

  • Request PDF. (n.d.). Regeneration of a binary mixture of Cyanex 272 and Alamine 336 for the solvent extraction of rare earths elements by treatment with sodium hydroxide solution.

  • Taylor & Francis Online. (1987). Aqueous solubility of solvent extraction reagents: A monolayer dissolution method.

  • Le, T. H. & Lee, M. S. (2020). Review on the Comparison of the Chemical Reactivity of Cyanex 272, Cyanex 301 and Cyanex 302 for Their Application to Metal Separation from Acid Media. MDPI.

  • Universal Wiser Publisher. (2023). Synergistic Extraction of Ga(III) from Chloride Solution by Mixture of Cyanex 272 and Alamine 336.

  • Feather, A. M., & Sole, K. C. (2003). Organic degradation in uranium and cobalt solvent extraction: the case for aliphatic diluents and antioxidants. The Journal of The Southern African Institute of Mining and Metallurgy.

  • Sicaire, A. G., et al. (2015). Alternative Bio-Based Solvents for Extraction of Fat and Oils. NIH National Library of Medicine.

  • Request PDF. (n.d.). The solvent extraction and stripping process using Alamine 336 with a case study of uranium.

  • PubChem. (n.d.). Trioctylamine. Retrieved January 16, 2026, from

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of Trinonylamine

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and drug development professionals, handling specialized reagents like Trinonylamine requi...

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and drug development professionals, handling specialized reagents like Trinonylamine requires not only procedural accuracy in its application but also rigorous adherence to safety protocols for its disposal. This guide provides an in-depth, step-by-step framework for the safe disposal of trinonylamine and its associated waste, grounded in established safety principles and regulatory compliance. The causality behind each step is explained to empower you, the researcher, to make informed safety decisions.

The "Why": Understanding the Hazard Profile of Trinonylamine

Trinonylamine (CAS No. 2757-28-0), a tertiary aliphatic amine, is a valuable compound in various synthetic processes. However, its chemical nature necessitates careful handling due to significant health and environmental hazards. While a specific comprehensive Safety Data Sheet (SDS) for trinonylamine is not widely available, data from structurally similar long-chain tertiary amines, such as Tris(2-ethylhexyl)amine, provides critical safety insights.

The primary hazards are rooted in its corrosivity and environmental toxicity. Direct contact can cause severe skin burns and serious eye damage. Environmentally, aliphatic amines can be very toxic to aquatic life, with long-lasting effects, making it imperative to prevent any release into sewer systems or waterways. Furthermore, many related amines are classified as toxic if swallowed, inhaled, or in contact with skin, and may cause respiratory irritation.[1][2]

Disposal procedures are therefore not merely procedural; they are critical control measures designed to mitigate these risks to personnel and the environment. All waste containing trinonylamine must be presumed to be hazardous.[3]

Hazard Identification Description Primary Safety Concern
GHS Classification (Analog) Skin Corrosion/Irritation, Category 1; Serious Eye Damage, Category 1; Acute Aquatic Toxicity, Category 1; Chronic Aquatic Toxicity, Category 1.Causes severe skin burns and eye damage. Very toxic to aquatic life with long-lasting effects.
Physical State LiquidRisk of splashes and direct contact.
Incompatibilities Strong oxidizing agents, Acids.Mixing can cause vigorous, exothermic reactions, releasing heat and potentially hazardous fumes.
Combustion Byproducts Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2).[1]In case of fire, toxic and irritating gases are produced.

Immediate Safety & Personal Protective Equipment (PPE)

Before handling trinonylamine for any purpose, including disposal, the proper personal protective equipment must be donned. This is your primary barrier against exposure.

  • Hand Protection : Wear chemical-resistant gloves. Nitrile or neoprene gloves are typically recommended for aliphatic amines. Always inspect gloves for integrity before use and use proper removal technique to avoid skin contact.[4]

  • Eye/Face Protection : Use chemical safety goggles and a face shield. The corrosive nature of this compound poses a significant risk of permanent eye damage from even a small splash.[2]

  • Body Protection : A chemical-resistant lab coat or apron is mandatory to protect against skin contact.[2]

  • Ventilation : All handling and disposal preparation steps must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[3]

Step-by-Step Disposal Workflow

The fundamental principle of trinonylamine disposal is that it must be managed as hazardous waste through your institution's Environmental Health & Safety (EHS) department or a licensed waste contractor.[3] Never pour trinonylamine down the drain or place it in the regular trash.[5]

The following workflow provides a logical sequence for managing different types of trinonylamine waste streams generated in a laboratory setting.

G cluster_0 Waste Stream Identification cluster_1 Disposal Protocol cluster_2 Final Disposition start Waste Generated (Trinonylamine or Contaminated Material) is_liquid Liquid Waste? (Unused reagent, reaction mixtures) start->is_liquid is_solid Solid Waste? (Contaminated gloves, wipes, labware) start->is_solid is_spill Small Spill? (< 100mL) start->is_spill liquid_proc 1. Transfer to compatible, labeled Hazardous Waste container (HDPE). 2. Keep container closed in fume hood. 3. Store in secondary containment. is_liquid->liquid_proc Yes solid_proc 1. Collect in a designated, lined bin. 2. Double-bag in heavy-duty plastic bags. 3. Label as 'Hazardous Waste'. is_solid->solid_proc Yes spill_proc 1. Absorb with inert material (e.g., sand, vermiculite). 2. Do NOT use combustible absorbents. 3. Sweep into a container, treat as Solid Waste. is_spill->spill_proc Yes ehs_pickup Arrange for Pickup by Environmental Health & Safety (EHS) liquid_proc->ehs_pickup solid_proc->ehs_pickup spill_proc->ehs_pickup caption Fig 1. Decision workflow for Trinonylamine waste.

Caption: Fig 1. Decision workflow for Trinonylamine waste.

Experimental Protocol: Waste Collection and Storage

A. Liquid Trinonylamine Waste (Unused Reagent, Solutions)

  • Container Selection : Obtain a designated hazardous waste container from your EHS department. This should be made of a compatible material, typically high-density polyethylene (HDPE). Ensure the container is clean, in good condition, and has a secure, screw-top cap.[6]

  • Labeling : The container must be clearly labeled with the words "HAZARDOUS WASTE".[6] The label must also include the full chemical name ("Trinonylamine") and a list of all other components in the waste mixture.

  • Transfer : In a chemical fume hood, carefully pour the liquid waste into the designated container using a funnel. Avoid splashing.

  • Closure and Storage : Securely cap the container immediately after adding waste. The container must remain closed at all times except when adding waste.[6] Store the container in a designated satellite accumulation area (SAA) within the lab, inside a secondary containment bin to prevent the spread of potential leaks.[6]

B. Contaminated Solid Waste (Gloves, Absorbent Pads, Disposable Labware)

  • Segregation : Any item that comes into direct contact with trinonylamine must be treated as hazardous solid waste.[2]

  • Collection : Collect these materials in a dedicated, plastic-lined waste container within the fume hood.

  • Packaging : When the container is full, or at the end of the procedure, carefully remove the liner, seal it, and place it inside a second, heavy-duty plastic bag (double-bagging).[7]

  • Labeling : Label the outer bag clearly as "HAZARDOUS WASTE" with a description of the contents (e.g., "Trinonylamine Contaminated Debris").

  • Storage : Store the sealed bag with the liquid hazardous waste for EHS pickup.

C. Small Spill Decontamination & Cleanup (<100 mL)

  • Alert & Restrict : Alert personnel in the immediate area. Restrict access to the spill zone. Ensure ventilation is adequate (fume hood).

  • Absorb : Cover the spill with a non-combustible, inert absorbent material such as sand, diatomaceous earth, or vermiculite.[8] Do not use paper towels or other combustible materials.

  • Collect : Using non-sparking tools (e.g., plastic scoop), carefully collect the absorbed material and place it into a suitable container for disposal.[4]

  • Package & Label : Seal the container and manage it as contaminated solid waste as described in section 3B.

  • Decontaminate : Wipe the spill area with a suitable solvent (consult your institution's EHS guidelines), collecting the wipes as hazardous solid waste.

Final Disposal: The Role of EHS

The ultimate disposal of trinonylamine waste is a highly regulated process that must not be undertaken by laboratory personnel. The collected and properly labeled waste containers must be turned over to your institution's EHS department or a licensed hazardous waste disposal company.[6]

The most common and environmentally sound method for destroying organic amine waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like NOx.[7][9] This process ensures the complete destruction of the hazardous compound, converting it into less harmful gases.

By following these procedures, you ensure a self-validating system of safety and compliance, protecting yourself, your colleagues, and the environment from the risks associated with trinonylamine.

References

  • Penta Chemicals. (2024, February 27). Triethylamine - SAFETY DATA SHEET. Available at: [Link]

  • Expression Systems. (n.d.). SAFETY DATA SHEET. Available at: [Link]

  • New Jersey Department of Health. (n.d.). Triethylamine - Hazardous Substance Fact Sheet. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Triethylamine. PubChem Compound Database. Available at: [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: Triethylamine. Available at: [Link]

  • Capot Chemical Co., Ltd. (2023, March 29). MSDS of Tris(3,5,5-trimethylhexyl) phosphate. Available at: [Link]

  • Google Patents. (n.d.). WO2010151677A1 - Process for removing organic amines and acids from a wastewater stream from an mda or pmda manufacturing facility.
  • Technology Catalogue. (n.d.). Disposing Amine Waste. Available at: [Link]

  • ResearchGate. (2025, August 7). Treatment of amine wastes generated in industrial processes. Available at: [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: Tris(hydroxymethyl)aminomethane. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. EPA NEPIC. Available at: [Link]

  • Collect and Recycle. (n.d.). Amine Disposal For Businesses. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Trinonylamine
Reactant of Route 2
Trinonylamine
© Copyright 2026 BenchChem. All Rights Reserved.